molecular formula C8H16ClNO2 B568516 (S)-Ethyl piperidine-2-carboxylate hydrochloride CAS No. 123495-48-7

(S)-Ethyl piperidine-2-carboxylate hydrochloride

Cat. No.: B568516
CAS No.: 123495-48-7
M. Wt: 193.671
InChI Key: KGAWPIXNSIYQPC-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.671. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2S)-piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAWPIXNSIYQPC-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678568
Record name Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123495-48-7
Record name Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (S)-Ethyl piperidine-2-carboxylate hydrochloride: Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl piperidine-2-carboxylate hydrochloride , also known as (S)-ethyl pipecolinate hydrochloride, is a piperidine derivative frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its hydrochloride salt form is favored in synthetic processes due to its enhanced stability and solubility, which facilitates easier handling and reaction control.[1] This technical guide provides an overview of the available solubility information and detailed experimental protocols for its determination.

Physicochemical Properties
PropertyValueReference
CAS Number 123495-48-7[1][2]
Molecular Formula C₈H₁₅NO₂·HCl[1][2]
Molecular Weight 193.68 g/mol [1]
Appearance Data not available
Melting Point Data not available[1]
Boiling Point Data not available[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]
Solubility Data

For research and development purposes, the experimental determination of its solubility in relevant solvent systems is crucial. The following sections outline detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices for solubility assessment.[3][4][5]

Qualitative Solubility Testing

This method helps in classifying the compound based on its solubility in different solvents, which can provide insights into its polarity and functional groups.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Solvents:

    • Water (H₂O)

    • Diethyl ether (Et₂O)

    • 5% Sodium hydroxide (NaOH) solution

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric acid (HCl) solution

    • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely.

  • Ether Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of diethyl ether in small portions, shaking vigorously.

    • Observe for dissolution.

  • Aqueous Acid/Base Solubility:

    • If the compound is water-insoluble, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as in step 1.

    • Solubility in 5% NaOH suggests an acidic functional group.

    • Solubility in 5% NaHCO₃ suggests a strongly acidic functional group.

    • Solubility in 5% HCl suggests a basic functional group (e.g., an amine).[3][4]

  • Sulfuric Acid Solubility:

    • If the compound is insoluble in the above, its solubility in concentrated H₂SO₄ can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[3]

G Qualitative Solubility Testing Workflow start Start with 25 mg of compound water Add 0.75 mL Water start->water water_sol Soluble? water->water_sol ether Test Ether Solubility water_sol->ether Yes acid_base Test Acid/Base Solubility (NaOH, NaHCO3, HCl) water_sol->acid_base No end End ether->end h2so4 Test H2SO4 Solubility acid_base->h2so4 Insoluble in all acid_base->end Soluble in one h2so4->end

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Tiered Approach)

This protocol provides a stepwise method to determine the approximate quantitative solubility of a test chemical in different solvents.

Materials:

  • This compound

  • Glass tubes

  • Analytical balance

  • Pipettes

  • Vortex mixer, sonicator, and rotator

  • Solvents in order of preference:

    • Cell culture media (e.g., DMEM)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

Procedure: This procedure is based on a tiered approach, starting with a high concentration and diluting if the compound does not dissolve.[5]

  • Tier 1: Initial Screening in Aqueous Media

    • Weigh approximately 10 mg of the compound into two separate glass tubes.

    • Add 0.5 mL of cell culture medium to one tube and 0.5 mL of another relevant aqueous buffer to the other, to achieve a concentration of 20 mg/mL.

    • Use a sequence of mechanical mixing methods to aid dissolution: vortexing, sonication, and rotation.

    • Visually inspect for complete dissolution (a clear solution with no visible particles).

    • If soluble, the solubility is ≥ 20 mg/mL. If not, proceed to the next step.

  • Dilution Step:

    • If the compound is not soluble at 20 mg/mL, add more solvent to decrease the concentration by a factor of 10 (i.e., to 2 mg/mL).

    • Repeat the mixing procedures.

    • Continue this process of dilution and mixing until the compound fully dissolves.

  • Tier 2: Organic Solvents

    • If the compound has low solubility in aqueous media, test its solubility in organic solvents like DMSO or ethanol.

    • Start with a high concentration (e.g., 200 mg/mL in DMSO) and follow the same tiered dilution approach as described above.[5]

G Quantitative Solubility Determination Workflow start Start: Weigh Compound tier1 Tier 1: Test in Aqueous Media (e.g., 20 mg/mL) start->tier1 tier1_sol Soluble? tier1->tier1_sol dilute Decrease concentration by 10x tier1_sol->dilute No end End: Determine Solubility Range tier1_sol->end Yes dilute->tier1 Re-test tier2 Tier 2: Test in Organic Solvents (e.g., DMSO, EtOH) dilute->tier2 If still insoluble at low conc. tier2_sol Soluble? tier2->tier2_sol tier2_sol->dilute No, dilute in organic solvent tier2_sol->end Yes

Caption: Workflow for quantitative solubility determination.

Method for Compounds with Acidic or Basic Groups

For compounds like this compound, which contains a basic group, pH-dependent solubility is a key factor. A method involving pH adjustment and measurement can be employed.

Principle: The solubility of an ionizable compound is dependent on the pH of the solution. By preparing a saturated solution and titrating with an acid or base, the solubility at different pH values can be determined.

Procedure Outline:

  • Prepare a suspension of the compound in water (a close-to-saturated solution with excess solid present).

  • Allow the suspension to equilibrate.

  • Measure the pH of the solution.

  • Add a known aliquot of a standard acid or base titrant.

  • Measure the pH again after equilibration.

  • Repeat steps 4 and 5 to generate a pH-solubility profile.

  • The solubility can be calculated from the concentration of the unionized compound in solution at various pH points.

This guide provides a framework for understanding and determining the solubility of this compound. Given the absence of published quantitative data, the experimental protocols outlined are essential for any researcher or drug developer working with this compound.

References

An In-depth Technical Guide to the Stability Profile of (S)-Ethyl Piperidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability profile of (S)-Ethyl piperidine-2-carboxylate hydrochloride based on its chemical structure, general principles of pharmaceutical stability testing, and data from related compounds. Specific, quantitative stability data for this compound is not extensively available in the public domain. The tables and degradation pathways presented are illustrative and based on predictable chemical behavior.

Introduction

This compound is a chiral building block and a key intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form generally enhances solubility and stability, making it more suitable for use in chemical processes.[1] Understanding the stability profile of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

This guide provides a technical overview of the stability of this compound, including its anticipated degradation pathways and detailed protocols for conducting forced degradation studies as per ICH guidelines.[1][4][5]

General Stability and Storage

The stability of piperidine derivatives is influenced by their chemical structure and the surrounding environment.[5] The piperidine ring itself can be susceptible to oxidation and thermal degradation. The presence of an ethyl ester functional group makes this compound susceptible to hydrolysis, particularly under acidic or basic conditions.

Recommended Storage Conditions: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Refrigeration at 2-8°C is also recommended to minimize degradation over time.[1]

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are most likely:

  • Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield (S)-piperidine-2-carboxylic acid and ethanol. This is often the primary degradation pathway for ester-containing compounds.

  • Oxidation: The piperidine ring, particularly the nitrogen atom and adjacent carbons, can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, possibly through decarboxylation or other complex reactions. Piperidine itself can start to decompose at elevated temperatures.

A significant goal of forced degradation studies is to generate degradation products to a level of 5-20%, which is considered optimal for the validation of analytical methods.[1][6][7]

Below is a diagram illustrating the most probable hydrolytic degradation pathway.

G Potential Hydrolytic Degradation of (S)-Ethyl piperidine-2-carboxylate HCl cluster_0 Starting Material cluster_1 Stress Conditions cluster_2 Degradation Products A (S)-Ethyl piperidine-2-carboxylate HCl B Acid (e.g., HCl) or Base (e.g., NaOH) + Water A->B Hydrolysis C (S)-Piperidine-2-carboxylic acid B->C D Ethanol B->D G General Workflow for Stability Testing A Prepare stock solution of (S)-Ethyl piperidine-2-carboxylate HCl B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Quench reaction at specific time points B->C D Dilute samples to working concentration C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Compound and Degradation Products E->F G Characterize significant degradation products (e.g., LC-MS) F->G G Interrelationships in Stability Assessment cluster_0 Intrinsic Properties cluster_1 External Factors cluster_2 Degradation Profile cluster_3 Outcomes A Chemical Structure (Ester, Piperidine) G Degradation Pathways (e.g., Hydrolysis) A->G B Temperature B->G C pH C->G D Light D->G E Oxidizing Agents E->G F Humidity F->G H Degradation Products G->H J Recommended Storage Conditions G->J I Stability-Indicating Method H->I I->J K Shelf-life Estimation J->K

References

An In-depth Technical Guide to (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123495-48-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Ethyl piperidine-2-carboxylate hydrochloride, a key chiral building block in the synthesis of a wide range of pharmaceutical compounds. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing information and provides context based on related piperidine derivatives.

Chemical Identity and Properties

This compound is the hydrochloride salt of the ethyl ester of (S)-pipecolic acid. The hydrochloride form enhances the compound's stability and solubility, making it more amenable for use in various chemical reactions.[1] It is primarily utilized as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 123495-48-7
Molecular Formula C₈H₁₅NO₂·HCl[2]
Molecular Weight 193.67 g/mol [2]
IUPAC Name ethyl (2S)-piperidine-2-carboxylate;hydrochloride
Synonyms (S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride, ethyl (2S)-piperidine-2-carboxylate hydrochloride[2]

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to yellow solidData from various commercial suppliers.
Melting Point Not availableOften cited as "N/A" in supplier data sheets.[1]
Boiling Point Not availableData for the free base, Ethyl 2-piperidinecarboxylate, is 217 °C, but this will differ for the hydrochloride salt.
Solubility Enhanced solubility in comparison to the free base.[1]Specific quantitative data is not available. The hydrochloride salt form generally improves solubility in aqueous media.
Storage Store at 2-8°C under an inert atmosphere.[1]Recommended to prevent degradation.

Synthesis and Manufacturing

Representative Experimental Protocol (General)

A plausible synthesis for this compound would involve the esterification of (S)-piperidine-2-carboxylic acid followed by the formation of the hydrochloride salt. A patent for a related compound, (2R, 4R)-4-methyl piperidine-2-ethyl formate, outlines a similar process.[3]

Step 1: Esterification of (S)-Piperidine-2-carboxylic acid

  • (S)-Piperidine-2-carboxylic acid is dissolved in anhydrous ethanol.

  • The solution is cooled, and a suitable esterification agent, such as thionyl chloride or a strong acid catalyst (e.g., sulfuric acid), is added dropwise.

  • The reaction mixture is heated to reflux and maintained for a period to ensure complete esterification.

  • Upon completion, the excess ethanol and reagent are removed under reduced pressure to yield the crude ethyl ester.

Step 2: Formation of the Hydrochloride Salt

  • The crude (S)-Ethyl piperidine-2-carboxylate is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added to the solution of the ester.

  • The hydrochloride salt precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum to yield this compound.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of a variety of pharmaceutical agents. The piperidine moiety is a common scaffold in many biologically active compounds.

Key Therapeutic Areas:

  • Oncology: As a building block for novel kinase inhibitors.

  • Central Nervous System (CNS) Disorders: Used in the synthesis of compounds targeting neurological pathways.

  • Infectious Diseases: As a scaffold for antiviral and antibacterial agents.

Spectral and Analytical Data

Specific spectral data (NMR, IR, MS) for CAS number 123495-48-7 is not widely published. Researchers should expect to perform their own analytical characterization upon synthesis or purchase. Below are the expected spectral characteristics based on the structure.

Table 3: Expected Analytical Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and multiplets for the diastereotopic protons of the piperidine ring. The proton at the chiral center (C2) would likely appear as a distinct multiplet. The N-H proton signal would be present and potentially broad.
¹³C NMR Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the piperidine ring. The carbon at the chiral center (C2) would be identifiable.
Mass Spectrometry (MS) The mass spectrum would be expected to show the molecular ion peak for the free base (C₈H₁₅NO₂) at m/z 157.11. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-H stretches of the aliphatic ring and ethyl group.

Experimental Workflows and Signaling Pathways

Due to its role as a synthetic intermediate, this compound is not typically involved directly in signaling pathways. Instead, it is a foundational component used to construct more complex molecules that may interact with biological targets.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical pharmaceutical agent.

G cluster_0 Synthesis of Intermediate cluster_1 Further Functionalization cluster_2 Final Product Synthesis start (S)-Ethyl piperidine-2-carboxylate hydrochloride step1 N-Alkylation or N-Arylation start->step1 intermediate1 N-Substituted (S)-Ethyl piperidine-2-carboxylate step1->intermediate1 step2 Ester Hydrolysis or Amidation intermediate1->step2 intermediate2 Functionalized Piperidine Derivative step2->intermediate2 step3 Coupling with Another Moiety intermediate2->step3 final_product Active Pharmaceutical Ingredient step3->final_product

Caption: Generalized synthetic workflow using (S)-Ethyl piperidine-2-carboxylate HCl.

Safety Information

This compound is classified as a chemical irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 4: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical molecules. While specific, in-depth experimental and analytical data for this compound (CAS 123495-48-7) is not extensively documented in public sources, this guide provides a foundational understanding based on available information and the properties of structurally related compounds. Researchers and drug development professionals are advised to perform thorough in-house characterization of this intermediate to ensure the quality and success of their synthetic endeavors.

References

A Technical Guide to the Spectral Analysis of (S)-Ethyl Piperidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (S)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 123495-48-7).[1][2] Due to the limited availability of published spectral data for this specific salt, this document primarily presents data for the closely related free base, ethyl pipecolinate (racemic), and discusses the expected spectral variations for the hydrochloride salt. This information is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical development.[1]

Compound Information

PropertyValueReference
Chemical Name This compound[2]
Synonyms (S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride[2]
CAS Number 123495-48-7[1][2]
Molecular Formula C₈H₁₅NO₂·HCl[1][2]
Molecular Weight 193.67 g/mol [2]
Structure Chemical Structure of this compound

Spectral Data

The following sections present typical spectral data obtained for ethyl pipecolinate, the free base of the title compound. The key differences expected for the hydrochloride salt are also discussed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl pipecolinate in CDCl₃ shows characteristic signals for the ethyl ester and the piperidine ring protons. Upon conversion to the hydrochloride salt, protonation of the nitrogen atom is expected to cause a downfield shift (to a higher ppm value) of the adjacent protons (especially at C2 and C6) and the appearance of a broad signal for the N-H protons.

Table 1: ¹H NMR Spectral Data of Ethyl Pipecolinate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.18Quartet2H-O-CH₂ -CH₃
~3.34Multiplet1HH-2
~3.08Multiplet1HH-6 (equatorial)
~2.66Multiplet1HH-6 (axial)
~1.97 - 1.43Multiplet6HH-3, H-4, H-5
~1.27Triplet3H-O-CH₂-CH₃
(variable)Broad Singlet1HN-H (free base)

Data is representative for the free base, ethyl pipecolinate, in CDCl₃.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the hydrochloride salt, carbons adjacent to the protonated nitrogen (C2 and C6) are expected to shift downfield.

Table 2: Representative ¹³C NMR Spectral Data of Ethyl Pipecolinate

Chemical Shift (δ) ppmAssignment
~173.5C =O (Ester)
~60.5-O-CH₂ -CH₃
~57.0C-2
~46.5C-6
~29.0C-4
~25.5C-3
~24.0C-5
~14.2-O-CH₂-CH₃

Data is estimated based on typical values for piperidine and ethyl ester moieties.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The spectrum is typically acquired for the free base. The molecular ion peak [M]⁺ for ethyl pipecolinate is observed at m/z 157.

Table 3: Mass Spectrometry Data (Electron Ionization) for Ethyl Pipecolinate

m/zRelative Intensity (%)Proposed Fragment
157~20[M]⁺ (Molecular Ion)
84100[M - COOC₂H₅]⁺ (Loss of the ethyl carboxylate group)
56~12Further fragmentation of the piperidine ring

Data is representative for the free base, ethyl pipecolinate.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt will exhibit additional characteristic peaks due to the ammonium group (NH₂⁺).

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group VibrationExpected for Free BaseExpected for HCl Salt
~3350N-H Stretch (Secondary Amine)YesNo
3000 - 2700N-H Stretch (Secondary Ammonium Salt)NoYes (Broad)
~2940C-H Stretch (Aliphatic)YesYes
~1735C=O Stretch (Ester)YesYes
1620 - 1560N-H Bend (Secondary Ammonium Salt)NoYes
1300 - 1000C-O Stretch (Ester)YesYes

Data is based on characteristic frequencies for the respective functional groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition for ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the entire range of expected proton signals (typically 0-12 ppm).

  • Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution may be further diluted as needed.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for small molecules. The instrument consists of an ion source, a mass analyzer, and a detector.

  • Data Acquisition: The sample is introduced into the instrument, where it is vaporized and then ionized by a high-energy electron beam. This causes the molecule to lose an electron, forming a molecular ion, which can then fragment. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.

Infrared (IR) Spectroscopy
  • Sample Preparation (for solids): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, placing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The sample (e.g., KBr pellet or thin film) is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹). The resulting data is transformed into a spectrum showing absorbance or transmittance as a function of wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis and characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group ID (Ester, Amine/Ammonium) IR->IR_Data NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data MS_Data Molecular Weight & Formula (Fragmentation Analysis) MS->MS_Data Structure_Confirmed Structure Confirmed: (S)-Ethyl piperidine-2-carboxylate HCl IR_Data->Structure_Confirmed NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical entity.

References

An In-depth Technical Guide on the Molecular Structure of (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl piperidine-2-carboxylate hydrochloride, a chiral derivative of piperidine, is a key building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry and reactive functional groups make it a valuable intermediate in the development of drugs targeting a range of conditions, including neurological disorders. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization, including spectroscopic data, are presented to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. The introduction of a chiral center, as seen in (S)-Ethyl piperidine-2-carboxylate, allows for stereospecific interactions with biological targets, often leading to improved efficacy and reduced side effects. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations.[1] This guide will delve into the essential technical details of this compound, providing a foundational resource for its application in synthetic and medicinal chemistry.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a piperidine ring with an ethyl ester group at the 2-position, existing as the (S)-enantiomer. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

dot

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₅NO₂·HCl[1][2]
Molecular Weight 193.67 g/mol [2]
CAS Number 123495-48-7[1][2]
Appearance Data not available
Melting Point Data not available[1]
Boiling Point Data not available[1]
Solubility Enhanced solubility due to hydrochloride salt form[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis

The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic mixture of ethyl piperidine-2-carboxylate (ethyl pipecolinate). One common method utilizes a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate

This protocol is adapted from a known process for generating the (S)-enantiomer of ethyl nipecotate.[3]

Materials:

  • Racemic ethyl nipecotate

  • Di-benzoyl-L-tartaric acid

  • Appropriate solvent (e.g., ethanol)

  • Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic ethyl nipecotate in a suitable solvent. In a separate container, dissolve an equimolar amount of di-benzoyl-L-tartaric acid in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salt of the (S)-enantiomer with di-benzoyl-L-tartaric acid is expected to be less soluble and will precipitate out of the solution upon cooling or concentration.[3]

  • Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The free (S)-ethyl piperidine-2-carboxylate will be extracted into the organic layer.

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Salt Formation: To the dried organic solution containing the free base, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the this compound.

  • Final Isolation: Isolate the final product by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

dot

Synthesis_Workflow racemate Racemic Ethyl Piperidine-2-carboxylate salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Di-benzoyl-L-tartaric Acid resolving_agent->salt_formation crystallization Crystallization & Filtration salt_formation->crystallization s_salt (S)-enantiomer salt (precipitate) crystallization->s_salt Less soluble r_salt_sol (R)-enantiomer salt (in solution) crystallization->r_salt_sol More soluble liberation Liberation of Free Base (aq. base) s_salt->liberation s_free_base (S)-Ethyl Piperidine-2-carboxylate (in organic solvent) liberation->s_free_base hcl_addition HCl Addition s_free_base->hcl_addition product (S)-Ethyl piperidine-2-carboxylate Hydrochloride hcl_addition->product

Caption: General workflow for the resolution-based synthesis.

Characterization

The identity and purity of this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
TechniqueData TypeExpected/Reported Values for Ethyl Pipecolinate
¹H NMR Chemical Shift (δ)Expected signals for the ethyl group (triplet and quartet), and piperidine ring protons.
¹³C NMR Chemical Shift (δ)Expected signals for the carbonyl carbon, carbons of the ethyl group, and the piperidine ring carbons.
Mass Spec. m/zFor the free base (C₈H₁₅NO₂), the molecular ion peak [M]⁺ would be at m/z 157.21.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a secondary amine and an ester functional group, which can be further modified to introduce diverse functionalities. This compound is particularly valuable in the development of pharmaceuticals targeting the central nervous system.[4]

Conclusion

This compound is a fundamentally important chiral intermediate in pharmaceutical synthesis. This guide has provided a detailed overview of its molecular structure, properties, and a general synthetic approach. The presented information, including the visualization of its structure and a synthetic workflow, serves as a valuable technical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents. Further research to establish and publish detailed spectroscopic and crystallographic data for this specific compound would be beneficial to the scientific community.

References

Chiral purity of (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chiral Purity of (S)-Ethyl piperidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals.[1][2] As a piperidine derivative, it forms the structural core of numerous biologically active molecules.[3][4] The stereochemistry of such compounds is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5][6] Therefore, ensuring the high chiral purity of starting materials like this compound is a critical step in drug development and quality control.

This technical guide provides an overview of the methods used to determine the chiral purity of this compound, focusing on experimental protocols and data interpretation.

Understanding Chiral Purity and Enantiomeric Excess

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can interact differently with other chiral molecules, such as biological receptors in the human body.[5]

The purity of a single enantiomer in a mixture is quantified by its enantiomeric excess (ee) . It represents the percentage of one enantiomer in excess of the other.[7] A sample containing 98% of the (S)-enantiomer and 2% of the (R)-enantiomer has an enantiomeric excess of 96% for the (S)-enantiomer (98% - 2%). A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%.[7]

Analytical Methods for Determining Chiral Purity

The most powerful and widely used technique for analyzing and separating enantiomers is High-Performance Liquid Chromatography (HPLC), specifically utilizing Chiral Stationary Phases (CSPs).[6][8][9] Other methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also employed.[9]

  • Direct Chiral HPLC: This is the most common approach. The sample is passed through an HPLC column packed with a CSP. The chiral selector in the stationary phase interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[5][10] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are among the most successful and versatile for a wide range of chiral compounds.[10]

  • Indirect Methods: For compounds that are difficult to separate directly or lack a UV chromophore for detection, an indirect method can be used. This involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC or GC column.[10]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a capillary column coated with a chiral stationary phase. A notable application involves the enantiomeric analysis of D- and L-pipecolic acid (the parent acid of the title compound) after derivatization, using a chiral capillary GC column and mass spectrometry detection.[11]

Data Presentation

Quantitative data regarding the purity of this compound is essential for quality assessment.

Table 1: Typical Commercial Purity Specifications

ParameterSpecificationSource
Chemical Purity≥97%[12]
Enantiomeric Purity (ee)Typically >98% (Lot-specific, refer to Certificate of Analysis)General Industry Standard

Table 2: Representative Chiral HPLC Method Parameters

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column Chiral Stationary Phase (e.g., Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (Note: Derivatization may be needed for enhanced sensitivity)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer (Hypothetical, must be confirmed with standards)

Experimental Protocols

Below is a detailed representative protocol for determining the enantiomeric excess of this compound using chiral HPLC.

Protocol: Chiral HPLC Analysis
  • Objective: To separate the (S) and (R) enantiomers of Ethyl piperidine-2-carboxylate and determine the enantiomeric excess (ee) of the (S)-enantiomer in a given sample.

  • Materials and Reagents:

    • This compound sample

    • (R,S)-Ethyl piperidine-2-carboxylate hydrochloride (racemic standard)

    • HPLC-grade Hexane

    • HPLC-grade Isopropanol (IPA)

    • Diethylamine (DEA)

    • Chiral HPLC Column (e.g., Chiralpak® AD-H or equivalent)

  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.

    • Data acquisition and processing software.

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, IPA, and DEA in the ratio of 90:10:0.1. Degas the solution using sonication or vacuum filtration before use.

    • Standard Preparation:

      • Racemic Standard: Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL. This solution is used to confirm the separation and identify the peaks for the (R) and (S) enantiomers.

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

    • HPLC System Setup and Equilibration:

      • Install the chiral column into the column oven.

      • Set the column temperature to 25 °C.

      • Set the detector wavelength to 210 nm.

      • Pump the mobile phase through the system at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

    • Analysis:

      • Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomer peaks and determine their respective retention times.

      • Inject 10 µL of the sample solution.

      • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Data Processing:

      • Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.

      • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where:

        • Area_S = Peak area of the (S)-enantiomer

        • Area_R = Peak area of the (R)-enantiomer

Visualizations

The following diagrams illustrate the workflow for chiral purity analysis and the principle of separation on a chiral stationary phase.

Chiral_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Test Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution RacemicStd Racemic Standard RacemicStd->Dissolution HPLC Chiral HPLC System (CSP Column) Dissolution->HPLC InjectRacemic 1. Inject Racemic Std (Peak Identification) HPLC->InjectRacemic InjectSample 2. Inject Test Sample InjectRacemic->InjectSample Chromatogram Acquire Chromatogram InjectSample->Chromatogram Integration Integrate Peak Areas (Area_S, Area_R) Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Report Final Report & Certificate of Analysis Calculation->Report

Caption: Workflow for Chiral Purity Analysis using HPLC.

Chiral_Separation_Principle Principle of Chiral Separation cluster_column Chiral Stationary Phase (CSP) cluster_elution Elution & Detection start Racemic_In Racemic Mixture (S) + (R) start->Racemic_In Injection Racemic_In->p1 Elute_R R-Enantiomer (Elutes First) p2->Elute_R Weak Interaction (Faster) Elute_S S-Enantiomer (Elutes Second) p3->Elute_S Strong Interaction (Slower) S_enantiomer S R_enantiomer R

Caption: Separation of Enantiomers on a Chiral Stationary Phase.

References

Commercial Availability and Technical Guide for Enantiopure Ethyl Pipecolate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical resolution of enantiopure ethyl pipecolate hydrochloride. This valuable chiral building block is instrumental in the development of various pharmaceutical agents. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies.

Commercial Availability

Enantiopure (R)- and (S)-ethyl pipecolate hydrochloride are available from several chemical suppliers. The following tables summarize the readily available information from prominent vendors. It is important to note that purity and other specifications may vary by supplier and batch.

Table 1: Commercial Suppliers of (S)-Ethyl Pipecolate Hydrochloride

SupplierProduct NameCAS NumberPurityAdditional Information
Santa Cruz BiotechnologyEthyl (S)-piperidine-2-carboxylate HCl123495-48-7≥97%Biochemical for proteomics research.[1]
Sigma-Aldrich(S)-piperidine-2-carboxylic acid ethyl ester hydrochlorideNot explicitly provided, but listed under AldrichCPRSolid form-

Table 2: Commercial Suppliers of (R)-Ethyl Pipecolate Hydrochloride

SupplierProduct NameCAS NumberPurityAdditional Information
ChemicalBookEthyl (R)-piperidine-2-carboxylate HCl183786-20-1Varies by supplier (e.g., 97%, 99% HPLC/GC)Lists multiple suppliers in China.[1]
Amatek Scientific Co. Ltd.Ethyl (R)-piperidine-2-carboxylate HCl183786-20-197% HPLCAvailable in various package sizes.[1]
SanoChem (Chengdu) Tech. Co., Ltd.Not explicitly provided183786-20-199% HPLC/GCAvailable in various package sizes.[1]

Table 3: Racemic Ethyl Pipecolate and its Hydrochloride Salt

CompoundSupplierCAS NumberPurity
Ethyl pipecolinate hydrochlorideSanta Cruz Biotechnology77034-33-4Not specified
Ethyl pipecolinate hydrochlorideSigma-Aldrich77034-33-497%
Ethyl pipecolinateChem-Impex15862-72-3≥ 98% (GC)

Synthesis of Enantiopure Ethyl Pipecolate Hydrochloride

The most common and straightforward method for the synthesis of enantiopure ethyl pipecolate hydrochloride is the Fischer esterification of the corresponding enantiopure pipecolic acid.

Experimental Protocol: Fischer Esterification of L-Pipecolic Acid

This protocol describes the synthesis of (S)-ethyl pipecolate hydrochloride from L-pipecolic acid. The same procedure can be applied to D-pipecolic acid to obtain (R)-ethyl pipecolate hydrochloride.

Materials:

  • L-Pipecolic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or dry HCl gas)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend L-pipecolic acid in a generous excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture until saturation.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • To precipitate the hydrochloride salt, bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • Collect the precipitated (S)-ethyl pipecolate hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product L-Pipecolic_Acid L-Pipecolic Acid Esterification Fischer Esterification (Ethanol, H+ catalyst) L-Pipecolic_Acid->Esterification Solvent_Removal Solvent Removal Esterification->Solvent_Removal Neutralization Neutralization Solvent_Removal->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying HCl_Salt_Formation HCl Salt Formation Drying->HCl_Salt_Formation Filtration Filtration & Drying HCl_Salt_Formation->Filtration S_Ethyl_Pipecolate_HCl (S)-Ethyl Pipecolate Hydrochloride Filtration->S_Ethyl_Pipecolate_HCl

Caption: Synthetic workflow for (S)-ethyl pipecolate hydrochloride.

Chiral Separation of Ethyl Pipecolate Enantiomers

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of ethyl pipecolate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly well-suited for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general method for the chiral separation of racemic ethyl pipecolate. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel CHIRALPAK® series such as IA, IB, IC, or AD)

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • The exact ratio will need to be optimized for the specific column and analyte. A typical starting point is 90:10 (n-hexane:isopropanol).

Procedure:

  • Prepare a standard solution of racemic ethyl pipecolate in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Logical Flow for Chiral Method Development:

G Start Racemic Ethyl Pipecolate Sample Column_Screening Column Screening (e.g., Chiralpak IA, IB, IC) Start->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Hexane/IPA ratio) Column_Screening->Mobile_Phase_Optimization Flow_Rate_Adjustment Flow Rate Adjustment Mobile_Phase_Optimization->Flow_Rate_Adjustment Detection_Wavelength Set Detection Wavelength Flow_Rate_Adjustment->Detection_Wavelength Analysis Inject Sample & Analyze Detection_Wavelength->Analysis Result Separated Enantiomers Analysis->Result

Caption: Chiral HPLC method development workflow.

Applications in Drug Development

Enantiopure pipecolic acid and its derivatives, including ethyl pipecolate hydrochloride, are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals. The specific stereochemistry of these molecules is often critical for their pharmacological activity and to minimize potential side effects. They are key components in the synthesis of local anesthetics, immunosuppressants, and other biologically active compounds. The availability of high-purity enantiomers of ethyl pipecolate hydrochloride is therefore essential for the advancement of drug discovery and development programs.

References

The Piperidine Scaffold: A Technical Guide to its Central Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1][3] The structural and physicochemical properties of the piperidine moiety—including its conformational flexibility, ability to engage in various intermolecular interactions, and its capacity to modulate lipophilicity and aqueous solubility—make it an ideal framework for the development of novel therapeutic agents.[3][4] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, antimicrobial, analgesic, and anti-Alzheimer's properties.[5][6][7]

This technical guide provides an in-depth exploration of the role of piperidine derivatives in medicinal chemistry, with a focus on quantitative structure-activity relationships, detailed experimental methodologies, and the visualization of their impact on critical signaling pathways.

Data Presentation: Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. This section summarizes key quantitative SAR data for piperidine derivatives across major therapeutic areas.

Anticancer Activity

Piperidine derivatives have shown significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of key signaling pathways and direct cytotoxic effects.[8][9]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

Compound/Series Cancer Cell Line Cell Type IC₅₀ / GI₅₀ (µM) Reference(s)
Piperidine Derivative 16 786-0 Renal Cancer 0.4 [10]
Piperidine Derivative 1 PC-3 Prostate Cancer 6.3 [10]
Piperidine Derivative 25 PC-3 Prostate Cancer 6.4 [10]
Piperidine Derivative 16 NCI/ADR-RES Multiple Drug-Resistant Ovarian Cancer 17.5 [10]
Piperidine Derivative 22 NCI/ADR-RES Multiple Drug-Resistant Ovarian Cancer 19.8 [10]
3-(Pyrazin-2-yloxy)piperidin-2-one Analog A549 Lung Carcinoma 32.43 [11]
Piperine HCT-8 Colon Cancer 66.0 [11]

| Piperine | B16 | Mouse Melanoma | 69.9 |[11] |

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Growth inhibitory concentration) values represent the concentration of a compound required to inhibit 50% of cell growth or viability.

Anti-Alzheimer's Disease Activity

In the context of Alzheimer's disease (AD), piperidine derivatives are prominently featured as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] Low acetylcholine levels are a key factor in the cognitive decline associated with AD.[12]

Table 2: In Vitro Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

Compound/Series Target Enzyme IC₅₀ (µM) Reference(s)
Donepezil (E2020) Acetylcholinesterase (AChE) 0.0057 [14]
1-benzyl-4-(2-phthalimidoethyl)piperidine Analog (19 ) Acetylcholinesterase (AChE) 0.0012 [15][16]
N-benzylpiperidine carboxamide (28 ) Acetylcholinesterase (AChE) 0.41 [17]
Piperidine-3-carbohydrazide-hydrazone (3j ) Butyrylcholinesterase (BuChE) 1.27 [18]
Piperidine-3-carbohydrazide-hydrazone (3g ) Acetylcholinesterase (AChE) 4.32 [18]
N-benzylpiperidine carboxamide (20 ) Acetylcholinesterase (AChE) 5.94 [17]
Benzimidazole-based piperidine hybrid Acetylcholinesterase (AChE) 22.07 - 42.01

| Piperidine-flavone Analog (5a ) | Amyloid-β peptide production | 44.20 |[7] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel piperidine derivatives. The following protocols provide standardized procedures for key experiments.

Synthesis Protocol: Catalytic Hydrogenation of a Pyridine Derivative

One of the most direct and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[2] This protocol is a generalized procedure based on common literature.[2]

Objective: To synthesize a substituted piperidine by reducing the corresponding substituted pyridine.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 10-20 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (1-5 mol%) to the solution.

  • Hydrogenation: Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

  • Purge the reactor head several times with an inert gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

  • Commence vigorous stirring and maintain the reaction at room temperature for the specified duration (typically 12-24 hours), monitoring the reaction progress by observing hydrogen uptake.

  • Work-up: Upon reaction completion, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude piperidine derivative.

  • Purification: If necessary, purify the crude product by column chromatography or distillation to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Biological Assay Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀/GI₅₀ value of a piperidine derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Piperidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of piperidine derivatives often involves elucidating their effects on intracellular signaling pathways. Graphviz diagrams are provided to visualize these complex systems and experimental processes.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel piperidine derivatives.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Characterization Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Crude Crude Piperidine Hydrogenation->Crude Purification Purification (Chromatography) Crude->Purification Pure Pure Piperidine Derivative Purification->Pure Assay In Vitro Assay (e.g., MTT, Enzyme Inhibition) Pure->Assay Characterization Structural Confirmation (NMR, MS) Pure->Characterization Data Data Collection Assay->Data Analysis IC50 Determination Data->Analysis SAR SAR Analysis Analysis->SAR

Caption: A general workflow for the synthesis and evaluation of piperidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[19] It is frequently dysregulated in cancer, making it a prime target for anticancer therapies.[19]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Activation PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[6] Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders, making it an important therapeutic target.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_active Active NF-κB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Inhibition Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Target Gene Expression (Inflammation, Survival) Nucleus->Genes Transcription Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->IKK Inhibition

Caption: The canonical NF-κB signaling pathway, highlighting a potential inhibitory role for piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold remains an exceptionally valuable and versatile tool in medicinal chemistry. Its continued presence in newly approved drugs and late-stage clinical candidates is a testament to its favorable drug-like properties. Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more complex and diverse piperidine derivatives.[20] The exploration of piperidine-based compounds as modulators of challenging drug targets, such as protein-protein interactions and epigenetic factors, represents a promising frontier. As our understanding of complex disease biology deepens, the rational design of sophisticated piperidine-containing molecules will undoubtedly continue to yield innovative and effective therapies for a wide range of human diseases.

References

Chiral Piperidine Scaffolds: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. The introduction of chirality to this versatile core unlocks a new dimension in drug design, enabling finer control over molecular interactions and significantly enhancing therapeutic potential. This technical guide delves into the critical role of chiral piperidine scaffolds, offering insights into their synthesis, biological significance, and application in targeting key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of complex biological and chemical processes.

The Significance of Chirality in Piperidine Scaffolds

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount in determining its biological activity. Chiral piperidine scaffolds offer several distinct advantages in drug design:

  • Modulation of Physicochemical Properties: The introduction of chiral centers and the specific orientation of substituents on the piperidine ring can significantly influence a molecule's physicochemical properties, such as pKa, lipophilicity (logP/logD), and solubility. These parameters are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Enhanced Biological Activity and Selectivity: The precise spatial orientation of functional groups afforded by a chiral piperidine ring allows for optimal interactions with the target protein's binding site. This enhanced "fit" can lead to a substantial increase in potency (e.g., lower IC50 or Ki values) and selectivity for the intended target over off-targets, thereby reducing the potential for side effects.[2]

  • Improved Pharmacokinetic Properties: Strategic placement of chiral centers can shield a molecule from metabolic enzymes, leading to improved metabolic stability and a longer half-life in the body. Furthermore, chirality can influence a drug's ability to permeate cell membranes and cross the blood-brain barrier.[2]

  • Reduction of hERG Toxicity: The introduction of a chiral piperidine ring has been shown to mitigate the risk of cardiac toxicity associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common hurdle in drug development.[2]

Quantitative Analysis of Chiral Piperidine-Containing Drugs and Inhibitors

The impact of incorporating chiral piperidine scaffolds is evident in the enhanced potency and selectivity of various therapeutic agents. The following tables summarize key quantitative data for several classes of compounds where this structural motif plays a pivotal role.

Table 1: Biological Activity of Chiral Piperidine-Containing MEK Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Compound 14 (precursor)MEK1--[3]
Optimized Chiral Piperidine Analog MEK1/2<10Various[3]

Table 2: Biological Activity of Chiral Piperidine-Containing Bruton's Tyrosine Kinase (BTK) Inhibitors

CompoundTargetIC50 (nM)Cell-Based Assay IC50 (nM)Reference
BMS-986142 (reversible)BTK--[3]
Branebrutinib (BMS-986143) BTK0.17.2 (Ramos cells)[3]
N-piperidine Ibrutinib WT BTK51.0-[4]
N-piperidine Ibrutinib C481S BTK30.7-[4]
Compound 6d (atropisomer)BTK0.266.9 (Ramos cells)[5]
Compound 16b BTK139-[6]
Compound 6f BTK742100 (Raji cells)[6]

Table 3: Biological Activity of Chiral Piperidine-Containing HDM2-p53 Protein-Protein Interaction (PPI) Inhibitors

CompoundTargetIC50 (nM)Reference
Compound 23 (piperidine core)HDM2-p53 PPI169[3]
Compound 24 (chiral piperidine)HDM2-p53 PPI41[3]

Key Signaling Pathways Targeted by Chiral Piperidine-Containing Drugs

The versatility of the chiral piperidine scaffold allows for its incorporation into drugs targeting a wide array of signaling pathways implicated in various diseases.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Chiral piperidine-containing MEK inhibitors can effectively block the phosphorylation of ERK, thereby inhibiting downstream signaling and tumor growth.[3]

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ChiralPiperidineDrug Chiral Piperidine MEK Inhibitor ChiralPiperidineDrug->MEK

MEK/ERK Signaling Pathway Inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[10][11] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[10] Chiral piperidine scaffolds are integral to the design of potent and selective BTK inhibitors.[3]

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_MAPK NF-κB, MAPK Pathways IP3_DAG->NFkB_MAPK Calcium->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, and Activation NFkB_MAPK->Proliferation ChiralPiperidineDrug Chiral Piperidine BTK Inhibitor ChiralPiperidineDrug->BTK

BTK Signaling Pathway Inhibition.

HDM2-p53 Protein-Protein Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation.[12] Its activity is tightly regulated by the human double minute 2 (HDM2) protein, which targets p53 for degradation.[12] In many cancers, HDM2 is overexpressed, leading to the inactivation of p53.[3] Small molecule inhibitors that block the HDM2-p53 interaction can restore p53 function, leading to tumor cell apoptosis. Chiral piperidine scaffolds have been successfully employed to create potent inhibitors of this protein-protein interaction.[3]

HDM2_p53_Pathway p53 p53 HDM2 HDM2 p53->HDM2 Interaction ProteasomalDegradation Proteasomal Degradation p53->ProteasomalDegradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis HDM2->p53 Ubiquitination ChiralPiperidineDrug Chiral Piperidine HDM2-p53 PPI Inhibitor ChiralPiperidineDrug->HDM2

HDM2-p53 Interaction Inhibition.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors, particularly the M3 subtype, are key regulators of bladder smooth muscle contraction.[13] In conditions like overactive bladder, hyperactivity of these receptors leads to urinary urgency and frequency.[13] Chiral piperidine-containing drugs, such as solifenacin, act as competitive antagonists of muscarinic receptors, leading to bladder relaxation and symptomatic relief.[14]

Muscarinic_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Gq_PLC Gq → PLC M3_Receptor->Gq_PLC IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Calcium ↑ Intracellular Ca²⁺ IP3_DAG->Calcium Contraction Bladder Smooth Muscle Contraction Calcium->Contraction ChiralPiperidineDrug Chiral Piperidine Muscarinic Antagonist (e.g., Solifenacin) ChiralPiperidineDrug->M3_Receptor

Muscarinic Receptor Antagonism.

Experimental Protocols for Synthesis and Biological Evaluation

The successful implementation of chiral piperidine scaffolds in drug discovery relies on robust synthetic methodologies and reliable biological assays.

General Workflow for Stereoselective Piperidine Synthesis

The synthesis of chiral piperidines often involves a multi-step process that requires careful control of stereochemistry.

Synthesis_Workflow Start Starting Material (e.g., Pyridine, Aldehyde) Reaction Stereoselective Reaction (e.g., Asymmetric Catalysis, Chiral Auxiliary) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC) Purification->Analysis Final Enantioenriched Piperidine Scaffold Analysis->Final

General Synthetic Workflow.

Key Experimental Methodologies

1. Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This method provides a direct route to chiral piperidines from readily available pyridinium salts.[15][16]

  • Reaction Setup: To a reaction vessel, add the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv), formic acid (24 equiv), and a mixture of dichloromethane and water (15:1).

  • Catalyst Addition: Add the rhodium catalyst, [RhCp*Cl2]2 (1 mol%).

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 22 hours in air.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the enantioenriched piperidine.

2. Chemo-enzymatic Dearomatization of Activated Pyridines

This approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity.[17]

  • Substrate Preparation: Synthesize the N-substituted tetrahydropyridine (THP) substrate from the corresponding pyridinium salt.

  • Enzymatic Reaction: To a buffered solution containing an amine oxidase and an ene-imine reductase, add the THP substrate to a final concentration of 10 mM.

  • Reaction Conditions: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

  • Workup and Extraction: Quench the reaction with isopropanol and centrifuge to remove the enzymes. Basify the supernatant and extract the chiral piperidine product with an organic solvent.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative activity of new chemical entities.[18]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-containing compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Conclusion

Chiral piperidine scaffolds are undeniably a powerful tool in the arsenal of the medicinal chemist. Their ability to confer favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles has solidified their position as a privileged structural motif in drug discovery.[2] As synthetic methodologies become more sophisticated and our understanding of drug-receptor interactions deepens, the innovative application of chiral piperidines is poised to continue delivering novel and effective therapies for a wide range of human diseases. The strategic incorporation of these chiral building blocks will undoubtedly remain a key strategy in the design of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols: N-Alkylation of (S)-Ethyl Piperidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted piperidine scaffolds are crucial pharmacophores found in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis is a cornerstone of medicinal chemistry. (S)-Ethyl piperidine-2-carboxylate, also known as ethyl pipecolinate, is a versatile chiral building block for creating complex molecular architectures.[2][3][4][5] This document provides detailed protocols for the N-alkylation of its hydrochloride salt, a common starting material, through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Chemical Principle

The N-alkylation of (S)-Ethyl piperidine-2-carboxylate hydrochloride first requires the neutralization of the ammonium salt to liberate the nucleophilic secondary amine. This free amine then reacts with an electrophile to form the N-alkylated product.

  • Direct Alkylation: This is a classic nucleophilic substitution (SN2) reaction. The free piperidine nitrogen attacks an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.[6] A base is required to neutralize the initial hydrochloride salt and to scavenge the acid generated if the product amine salt is formed.[7] Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though generally less problematic for secondary amines compared to primary amines.[8][9]

  • Reductive Amination: This is a highly efficient and widely used alternative. The secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion. This ion is then reduced in situ by a hydride reagent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.[10][11][12] This method is often preferred for its mild conditions and broad substrate scope.

Protocol 1: Direct N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Experimental Workflow

G start Start reagents (S)-Ethyl piperidine-2-carboxylate HCl Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start->reagents 1. Prepare dissolve Dissolve/suspend reagents in solvent under inert gas reagents->dissolve 2. Setup add_halide Add Alkyl Halide (e.g., R-Br, R-I) dissolve->add_halide 3. Addition react Heat reaction mixture (e.g., RT to 70°C) Monitor by TLC/LC-MS add_halide->react 4. Reaction workup Reaction Work-up (Filter, Quench, Extract) react->workup 5. Isolate purify Purify Crude Product (Column Chromatography) workup->purify 6. Purify characterize Characterize Product (NMR, MS, IR) purify->characterize 7. Analyze end_product N-Alkylated Product characterize->end_product

Caption: Workflow for the direct N-alkylation of (S)-Ethyl piperidine-2-carboxylate HCl.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
(S)-Ethyl piperidine-2-carboxylate HCl123495-48-7193.67Starting material.
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.04Electrophile, 1.1 - 1.5 equivalents.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, 2.0 - 3.0 equivalents.
Acetonitrile (CH₃CN)75-05-841.05Anhydrous solvent.
Ethyl Acetate (EtOAc)141-78-688.11For extraction and chromatography.
Hexanes110-54-386.18For chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01For work-up.
Brine (Saturated aq. NaCl)7647-14-558.44For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous acetonitrile to form a suspension (approx. 0.1 - 0.2 M concentration relative to the starting amine).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir for 4-16 hours.[13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers an alternative method using an aldehyde or ketone and a mild reducing agent.

Chemical Reaction Scheme

G General N-Alkylation Reaction Schemes cluster_0 A) Direct Alkylation cluster_1 B) Reductive Amination A_start Piperidine-HCl A_base + Base - Salt, - H2O A_start->A_base A_free Free Piperidine A_alkyl + R-X (Alkyl Halide) - HX A_free->A_alkyl A_prod N-Alkyl Piperidine A_base->A_free A_alkyl->A_prod B_start Free Piperidine B_carbonyl + R-CHO (Aldehyde) - H2O B_start->B_carbonyl B_iminium Iminium Ion B_reductant + Reductant (e.g., NaBH(OAc)3) B_iminium->B_reductant B_prod N-Alkyl Piperidine B_carbonyl->B_iminium B_reductant->B_prod

Caption: General schemes for direct alkylation (A) and reductive amination (B).

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
(S)-Ethyl piperidine-2-carboxylate HCl123495-48-7193.67Starting material.
Aldehyde/Ketone (e.g., Benzaldehyde)100-52-7106.12Electrophile, 1.1 - 1.2 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reducing agent, 1.5 equivalents.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)75-09-284.93Anhydrous solvent.
Triethylamine (Et₃N) or DIPEA121-44-8101.19Base, 1.1 equivalents (to free amine).
Acetic Acid (AcOH) (optional)64-19-760.05Catalyst, ~0.1 equivalents.
Experimental Protocol
  • Liberation of Free Amine: To a round-bottom flask, add this compound (1.0 eq) and dissolve/suspend it in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq) and stir at room temperature for 15-30 minutes to generate the free amine in situ.

  • Iminium Formation: Add the aldehyde or ketone (1.1 eq) to the mixture. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Data Summary

The following table provides representative quantitative data for the N-benzylation of this compound using Protocol 1.

ParameterValue
Reactants & Reagents
(S)-Ethyl piperidine-2-carboxylate HCl1.0 eq (e.g., 1.0 g, 5.16 mmol)
Benzyl Bromide1.2 eq (e.g., 0.74 mL, 6.19 mmol)
Potassium Carbonate2.5 eq (e.g., 1.78 g, 12.9 mmol)
Solvent & Concentration
SolventAcetonitrile (anhydrous)
Volume50 mL
Concentration (approx.)0.1 M
Reaction Conditions
Temperature60 °C
Reaction Time8 hours
Outcome
Typical Isolated Yield80 - 95%
Product AppearanceClear to pale yellow oil

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkylating agents like benzyl bromide are lachrymatory and toxic; handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water or acid.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base, inactive alkylating agent, or low temperature.Add more base or fresh alkylating agent. Increase reaction temperature or time. Ensure reagents are anhydrous.
Formation of By-products Over-alkylation (quaternary salt), side reactions.Use a milder base (e.g., NaHCO₃).[8] Add the alkylating agent slowly.[7] Consider the reductive amination protocol.
Low Yield after Purification Product loss during work-up, incomplete reaction, or decomposition.Ensure pH is basic during extraction. Check for product volatility. Optimize chromatography conditions.
Difficulty in Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system. Derivatize a small sample for GC-MS analysis to identify impurities.

References

Application Notes and Protocols for Amide Coupling Reactions with (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold is a common feature in a wide range of biologically active molecules, including inhibitors of various enzymes and modulators of receptor activity. The formation of an amide bond at the 2-position of the piperidine ring is a key synthetic transformation to generate diverse libraries of compounds for screening and lead optimization. This document provides detailed application notes and protocols for performing amide coupling reactions with this compound, focusing on common coupling reagents and reaction conditions.

Data Presentation: Comparison of Amide Coupling Methods

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a summary of common coupling reagents and their typical reaction conditions. While specific yields for reactions with this compound are not extensively reported in a comparative study, the following tables provide representative data for similar amide coupling reactions involving piperidine carboxylic acid derivatives and various coupling partners.

Table 1: EDC/HOBt Mediated Amide Coupling of Boc-Piperidine-4-Carboxylic Acid with Various Amines

EntryAmineProductTime (h)Yield (%)
1Aniline derivativeAmide derivative4272
2BiphenylamineAmide derivative1493
3MorpholineAmide derivative1484
4Ethyl isonipecotateAmide derivative1466

Data adapted from a study on amide bond formation for electron-deficient amines and carboxylic acids. The protocol utilized 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt in acetonitrile at 23°C.[1]

Table 2: General Comparison of Common Amide Coupling Reagents

Coupling Reagent/SystemBaseTypical SolventTemperature (°C)General Remarks
HATUDIPEA, Et3NDMF, CH2Cl20 to rtHighly efficient, fast reactions, suitable for sterically hindered substrates.
EDC/HOBtDIPEA, Et3N, DMAPDMF, CH2Cl20 to rtWidely used, cost-effective, by-product is water-soluble, HOBt minimizes racemization.
T3P® (Propylphosphonic Anhydride)Et3N, PyridineDMF, EtOAc0 to rtEffective for a broad range of substrates, by-products are water-soluble.
DCC/DMAPDMAPCH2Cl20 to rtEffective, but the dicyclohexylurea (DCU) by-product is often difficult to remove.

Experimental Protocols

Prior to starting the amide coupling reaction, this compound must be neutralized to the free amine. This is typically achieved by treating the hydrochloride salt with a suitable base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general procedure for the coupling of a carboxylic acid with (S)-Ethyl piperidine-2-carboxylate using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA or Et3N (3.0 - 4.0 equiv)

  • Anhydrous DMF or CH2Cl2

  • Standard workup reagents (e.g., water, brine, saturated NaHCO3 solution, 1N HCl, MgSO4 or Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (or CH2Cl2), add DIPEA (2.0 equiv) and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • In a separate flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (1.0 equiv) to the carboxylic acid/HATU mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the pre-activated carboxylic acid solution to the solution of the free amine of (S)-Ethyl piperidine-2-carboxylate.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid (1.0 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or Et3N (2.0 - 3.0 equiv)

  • Anhydrous DMF or CH2Cl2

  • Standard workup reagents

  • Solvents for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF (or CH2Cl2), add DIPEA (3.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water, 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup and Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation (Coupling Reagent, Base, Solvent) Carboxylic_Acid->Activation Piperidine_HCl (S)-Ethyl piperidine-2-carboxylate ·HCl Free_Base Free Base Generation (Base, Solvent) Piperidine_HCl->Free_Base Coupling Amide Bond Formation Free_Base->Coupling Activation->Coupling Extraction Aqueous Workup Coupling->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Signaling Pathways of Biological Targets

Molecules synthesized from (S)-Ethyl piperidine-2-carboxylate have been shown to target various proteins involved in distinct signaling pathways.

Calpain Signaling Pathway in Neurodegeneration

An increase in intracellular Ca2+ levels activates calpains, which are cysteine proteases. Activated calpains can cleave various substrates, leading to downstream effects that can contribute to neurodegeneration.[2][3]

Calpain_Signaling cluster_stimulus Stimulus cluster_calpain Calpain Activation cluster_substrates Substrate Cleavage cluster_outcome Cellular Outcome Ca_Influx ↑ Intracellular Ca2+ Calpain_Active Active Calpain Ca_Influx->Calpain_Active activates Calpain_Inactive Inactive Calpain Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin) Calpain_Active->Cytoskeletal_Proteins cleaves Kinases_Phosphatases Kinases & Phosphatases Calpain_Active->Kinases_Phosphatases cleaves Receptors_Channels Receptors & Ion Channels Calpain_Active->Receptors_Channels cleaves Neurodegeneration Neurodegeneration Cytoskeletal_Proteins->Neurodegeneration Kinases_Phosphatases->Neurodegeneration Receptors_Channels->Neurodegeneration CCR5_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Chemokine Chemokine (e.g., CCL5) or HIV gp120 CCR5 CCR5 Receptor Chemokine->CCR5 binds HIV_Entry HIV Entry Chemokine->HIV_Entry facilitates G_Protein G-protein CCR5->G_Protein activates PLC PLC G_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC T_Cell_Activation T-Cell Activation Ca_PKC->T_Cell_Activation TRPV1_Signaling cluster_stimuli Noxious Stimuli cluster_channel Channel Activation cluster_influx Ion Influx cluster_outcome Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Low pH Protons->TRPV1 Ion_Influx Ca2+ / Na+ Influx TRPV1->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 transfers Ub E3 E3 (Ligase) E2->E3 transfers Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein ubiquitinates Target_Protein Target Protein Target_Protein->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome targeted for degradation Peptides Peptides Proteasome->Peptides degrades to

References

Application Notes and Protocols for the Use of (S)-Pipecolic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a derivative of (S)-pipecolic acid, a non-proteinogenic cyclic amino acid. While the ethyl ester hydrochloride form is a useful starting material for various chemical syntheses, its direct incorporation into a peptide chain via standard solid-phase peptide synthesis (SPPS) requires initial chemical modification. For direct use in Fmoc-based SPPS, the Nα-protected and carboxyl-free form, (S)-N-Fmoc-piperidine-2-carboxylic acid (Fmoc-Pip-OH) , is the appropriate building block.

Pipecolic acid is a key structural component in numerous biologically active natural products, including the immunosuppressants rapamycin and tacrolimus (FK506). Its rigid cyclic structure imparts conformational constraints on peptides, making it a valuable tool in peptidomimetic design and drug discovery to enhance stability, and biological activity.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of (S)-pipecolic acid into synthetic peptides using Fmoc-based solid-phase chemistry.

Reagent Specifications and Handling

While the user's topic specifies this compound, for practical application in peptide synthesis, two main approaches can be considered. The direct and recommended approach is the use of commercially available Fmoc-Pip-OH. Alternatively, the user's specified compound can be converted to Fmoc-Pip-OH.

PropertyThis compound(S)-N-Fmoc-piperidine-2-carboxylic acid (Fmoc-Pip-OH)
Synonyms Ethyl (S)-pipecolinate HClN-Fmoc-L-pipecolinic acid
Molecular Formula C₈H₁₅NO₂·HClC₂₁H₂₁NO₄
Molecular Weight 193.67 g/mol 351.40 g/mol
Appearance White to off-white solidWhite powder
Primary Use in Peptide Synthesis Starting material for Fmoc-Pip-OH synthesisDirect building block for Fmoc-SPPS
Storage Conditions 2-8°C, under inert gas2-8°C

Table 1: Comparison of this compound and its Fmoc-protected counterpart.

Experimental Protocols

Protocol 3.1: Preparation of Fmoc-(S)-pipecolic acid-OH from this compound

This protocol outlines the necessary conversion steps.

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve this compound in a 1:1 mixture of methanol and water.

  • Add 1.1 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Acidify the mixture to pH ~6 with a mild acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure to obtain the crude (S)-pipecolic acid.

Step 2: Fmoc Protection

  • Dissolve the crude (S)-pipecolic acid in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in dioxane.

  • Stir the reaction vigorously at room temperature for 4-6 hours.

  • After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Fmoc-(S)-pipecolic acid-OH. The product can be further purified by column chromatography if necessary.

Protocol 3.2: Incorporation of Fmoc-(S)-pipecolic acid-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual coupling of Fmoc-Pip-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(S)-pipecolic acid-OH (Fmoc-Pip-OH)

  • Coupling reagent (e.g., HATU, HBTU, or HCTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Pip-OH:

    • In a separate vial, pre-activate the Fmoc-Pip-OH. Dissolve Fmoc-Pip-OH (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

    • Drain the wash solvent from the resin and add the activated Fmoc-Pip-OH solution.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: As pipecolic acid is a secondary amine, coupling kinetics may be slower than for primary amino acids. A longer coupling time or a double coupling may be necessary.

    • To perform a double coupling, drain the reaction mixture after the initial 2-4 hours, wash with DMF, and repeat the coupling step with a freshly prepared activated Fmoc-Pip-OH solution.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that the Kaiser test will be negative for the secondary amine of the newly coupled pipecolic acid residue. A chloranil test can be used to detect secondary amines. If the previous residue was a primary amine and the test is negative, it indicates a successful coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Chain Elongation: The cycle of deprotection and coupling can be repeated to add subsequent amino acids to the peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). The specific cocktail depends on the amino acid composition of the peptide.

  • Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data on Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered or secondary amino acids like pipecolic acid. While specific data for Fmoc-Pip-OH is sequence-dependent, the following table provides a general comparison of common coupling reagents.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-60 minutes>99Very LowHighly effective for hindered couplings. Recommended for pipecolic acid.
HCTU Aminium/Uronium Salt15-60 minutes>99Very LowSimilar in reactivity to HATU, often more cost-effective. Excellent choice for pipecolic acid.
HBTU Aminium/Uronium Salt20-90 minutes>98LowA standard and reliable coupling reagent.
PyBOP Phosphonium Salt30-120 minutes>98LowGood for hindered couplings, by-products are non-carcinogenic.
DIC/HOBt Carbodiimide/Additive60-180 minutes>95Low to ModerateA more traditional and cost-effective option, but may be less efficient for difficult couplings.

Table 2: Comparative performance of common coupling reagents in Fmoc-SPPS. Data is generalized and actual performance may vary based on the specific peptide sequence.

Visualizations of Pathways and Workflows

Signaling Pathway: Immunosuppressive Action of Tacrolimus (FK506)

Peptides and natural products containing pipecolic acid, such as tacrolimus, can exhibit potent biological activity. The following diagram illustrates the mechanism of action of tacrolimus, a calcineurin inhibitor used to prevent organ transplant rejection.

tacrolimus_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus Nuclear Translocation IL2_gene IL-2 Gene Transcription NFAT_nucleus->IL2_gene Activates IL2_protein IL-2 Production IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif Tacrolimus Tacrolimus (FK506) FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12_complex Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12_complex FKBP12->Tac_FKBP12_complex Inhibition Inhibition Inhibition->Calcineurin_active

Caption: Tacrolimus-FKBP12 complex inhibits calcineurin, blocking NFAT dephosphorylation and T-cell activation.

Experimental Workflow: Synthesis and Evaluation of a Bioactive Peptide

The following workflow diagram outlines the major steps involved in the synthesis, purification, and biological testing of a peptide containing (S)-pipecolic acid.

experimental_workflow start Start: Peptide Design spps Solid-Phase Peptide Synthesis (Fmoc-Pip-OH incorporation) start->spps cleavage Cleavage from Resin & Global Deprotection spps->cleavage precipitation Precipitation & Lyophilization (Crude Peptide) cleavage->precipitation purification Purification by RP-HPLC precipitation->purification analysis Purity & Identity Analysis (Analytical HPLC & Mass Spec) purification->analysis pure_peptide Pure Lyophilized Peptide analysis->pure_peptide Fractions >95% pure bio_assay Biological Assay (e.g., Cytokine Inhibition Assay) pure_peptide->bio_assay data_analysis Data Analysis & Interpretation bio_assay->data_analysis end End: Results data_analysis->end

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using (S)-Ethyl Nipecotate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential evaluation of dipeptidyl peptidase-4 (DPP-4) inhibitors utilizing (S)-ethyl nipecotate as a key chiral building block. The protocols detailed below are based on established synthetic methodologies for analogous compounds and provide a framework for the development of novel DPP-4 inhibitors.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.

(S)-ethyl nipecotate, the ethyl ester of (S)-piperidine-3-carboxylic acid, is a valuable chiral precursor for the synthesis of a variety of biologically active molecules. Its piperidine scaffold is a common feature in many DPP-4 inhibitors, providing a rigid framework for the presentation of pharmacophoric elements that interact with the enzyme's active site. This document outlines a synthetic strategy to produce a potential DPP-4 inhibitor starting from (S)-ethyl nipecotate, along with protocols for its characterization and biological evaluation.

Signaling Pathway of DPP-4 in Glucose Homeostasis

The following diagram illustrates the role of DPP-4 in glucose metabolism and the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme is inactivated by Glucagon Pancreatic α-cells (Glucagon Secretion) GLP1_GIP->Glucagon inhibits Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor (S)-Ethyl Nipecotate -derived Inhibitor DPP4_Inhibitor->DPP4_Enzyme inhibits Reduced_Glucagon Reduced Glucagon Secretion Glucagon->Reduced_Glucagon leads to Synthesis_Workflow cluster_0 Step 1: Resolution of Racemic Ethyl Nipecotate (Optional) cluster_1 Step 2: N-Acylation cluster_2 Step 3: Purification and Analysis Racemic Racemic Ethyl Nipecotate Resolution Enzymatic or Chiral Acid Resolution Racemic->Resolution S_Nipecotate (S)-Ethyl Nipecotate Resolution->S_Nipecotate Acylation Schotten-Baumann Reaction S_Nipecotate->Acylation Thiophene_Acyl_Chloride 2-Thiopheneacetyl Chloride Thiophene_Acyl_Chloride->Acylation Product Target DPP-4 Inhibitor Acylation->Product Purification Evaporative Distillation or Chromatography Product->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis

Application Notes and Protocols for the Synthesis and Evaluation of JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of Janus kinase 2 (JAK2) inhibitors. The protocols and data presented herein are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery targeting the JAK-STAT signaling pathway.

Introduction to JAK2 Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2. These enzymes are critical mediators of signal transduction for a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is central to these processes. Dysregulation of JAK2 signaling, often due to the V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), making it a significant therapeutic target. Small molecule inhibitors that target the ATP-binding site of the JAK2 kinase domain have emerged as a validated therapeutic strategy for these conditions.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, which leads to their trans-autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then form dimers and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruitment JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor JAK2 Inhibitor Inhibitor->JAK2_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.

Synthesis of JAK2 Inhibitors: Protocols and Methodologies

A variety of chemical scaffolds have been developed as potent and selective JAK2 inhibitors. This section provides synthetic protocols for representative examples from different structural classes.

Phenylaminopyrimidine Derivatives: Synthesis of a Ruxolitinib Analog

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2. The synthesis of ruxolitinib involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a substituted pyrazole.

General Synthetic Workflow:

Synthesis_Workflow Start_A Starting Material A (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Coupling Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start_A->Coupling Start_B Starting Material B (e.g., Substituted Pyrazole) Start_B->Coupling Intermediate Key Intermediate Coupling->Intermediate Modification Functional Group Modification/Deprotection Intermediate->Modification Final_Product Final JAK2 Inhibitor Modification->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 2: A general workflow for the synthesis of small molecule kinase inhibitors.

Protocol for the Synthesis of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Ruxolitinib)

This protocol is adapted from published synthetic routes.

Step 1: Synthesis of (R)-3-cyclopentyl-3-(4-(tributylstannyl)-1H-pyrazol-1-yl)propanenitrile

  • To a solution of (R)-3-cyclopentyl-3-(1H-pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stannylated pyrazole.

Step 2: Stille Coupling

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (R)-3-cyclopentyl-3-(4-(tributylstannyl)-1H-pyrazol-1-yl)propanenitrile (1.2 eq) in anhydrous DMF, add Pd(PPh3)4 (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Ruxolitinib.

Aminoindazole Derivatives

Fragment-based drug discovery and structure-based optimization have led to the development of potent aminoindazole-based JAK2 inhibitors.

Protocol for a Representative Aminoindazole Synthesis

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

  • To a solution of 2-amino-4-bromobenzonitrile (1.0 eq) in acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain 5-bromo-1H-indazole-3-carbonitrile.

  • Reduce the nitrile with a suitable reducing agent (e.g., LiAlH4 in THF) to afford 5-bromo-1H-indazol-3-amine.

Step 2: Suzuki Coupling

  • To a mixture of 5-bromo-1H-indazol-3-amine (1.0 eq), a suitable boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent mixture of toluene and aqueous sodium carbonate, degas with argon.

  • Heat the reaction at 90 °C for 12 hours.

  • Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired 5-aryl-1H-indazol-3-amine derivative.

4-Aryl-2-aminoalkylpyrimidine Derivatives

High-throughput screening has identified 4-aryl-2-aminoalkylpyrimidine derivatives as potent and selective JAK2 inhibitors.

Protocol for a Representative 4-Aryl-2-aminoalkylpyrimidine Synthesis

Step 1: Synthesis of 4-aryl-2-chloropyrimidine

  • In a suitable solvent such as 1,4-dioxane, combine an arylboronic acid (1.1 eq), 2,4-dichloropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq), and an aqueous solution of a base (e.g., K2CO3, 2.0 eq).

  • Degas the mixture and heat to 80 °C for 12 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the crude product by chromatography to obtain the 4-aryl-2-chloropyrimidine.

Step 2: Nucleophilic Substitution

  • To a solution of the 4-aryl-2-chloropyrimidine (1.0 eq) in a solvent like DMF, add the desired aminoalkylamine (1.2 eq) and a base such as diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the crude product by chromatography or recrystallization to obtain the final 4-aryl-2-aminoalkylpyrimidine derivative.

In Vitro Evaluation of JAK2 Inhibitors

Kinase Activity Assays

Biochemical assays are essential for determining the potency and selectivity of newly synthesized compounds against the target kinase.

Protocol for a Generic In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound.

    • Add the JAK2 enzyme and the appropriate substrate peptide.

    • Initiate the reaction by adding ATP (at a concentration near the Km for JAK2).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for assessing the inhibitor's activity in a more physiologically relevant context.

Protocol for Western Blot Analysis of STAT3 Phosphorylation in HEL Cells

HEL cells (human erythroleukemia) endogenously express the JAK2V617F mutation, leading to constitutive STAT activation.

  • Cell Culture and Treatment:

    • Culture HEL cells in appropriate media.

    • Treat cells with varying concentrations of the JAK2 inhibitor for a specified duration (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

Protocol for Cell Proliferation Assay using Ba/F3-JAK2V617F Cells

The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, can be engineered to express JAK2V617F, rendering it IL-3 independent for proliferation and survival.

  • Cell Seeding: Seed Ba/F3-JAK2V617F cells in a 96-well plate in IL-3-free medium.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (luminescence) or MTT (colorimetric).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Evaluation of JAK2 Inhibitors

Preclinical animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of JAK2 inhibitors.

Protocol for a Murine Model of JAK2V617F-Induced Myeloproliferative Neoplasm

  • Model Generation:

    • Transplant bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient mice.

    • Alternatively, use a JAK2V617F knock-in mouse model.

  • Inhibitor Administration:

    • Once the disease phenotype is established (e.g., elevated hematocrit, splenomegaly), randomize mice into vehicle and treatment groups.

    • Administer the JAK2 inhibitor via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Monitor animal weight and overall health daily.

    • Perform regular complete blood counts (CBCs) to assess hematological parameters.

    • At the end of the study, measure spleen and liver weights.

    • Conduct histological analysis of the bone marrow and spleen to assess cellularity and fibrosis.

  • Pharmacodynamic and Pharmacokinetic Analysis:

    • Collect plasma samples at various time points after inhibitor administration to determine pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) by LC-MS/MS.

    • Collect tissue samples to assess target engagement by measuring the levels of p-STAT3.

Experimental Workflow for In Vivo Studies:

InVivo_Workflow Model Establishment of MPN Mouse Model Grouping Randomization into Vehicle and Treatment Groups Model->Grouping Dosing Daily Dosing with JAK2 Inhibitor or Vehicle Grouping->Dosing Monitoring Daily Health Monitoring and Periodic Blood Draws Dosing->Monitoring Endpoint Endpoint Analysis: Spleen/Liver Weight, Histology, Allele Burden Monitoring->Endpoint PKPD Pharmacokinetic and Pharmacodynamic Analysis Monitoring->PKPD

Figure 3: A typical experimental workflow for in vivo evaluation of a JAK2 inhibitor.

Data Presentation: Quantitative Comparison of JAK2 Inhibitors

The following tables summarize key quantitative data for several clinically relevant JAK2 inhibitors.

Table 1: In Vitro Potency and Selectivity of Selected JAK2 Inhibitors

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2 Selectivity vs. JAK1
Ruxolitinib3.32.842819~1.2-fold
Fedratinib353>100043~12-fold
Pacritinib2323191280~1-fold
Momelotinib15692137158~1.7-fold
Lestaurtinib1.30.41.8-~3.3-fold
Gandotinib2.51.31.2-~1.9-fold

Note: IC50 values can vary depending on the assay conditions. Data compiled from various sources for comparative purposes.

Table 2: Pharmacokinetic Properties of Selected JAK2 Inhibitors

InhibitorBioavailability (%)Tmax (h)Half-life (h)Metabolism
Ruxolitinib>951-2~3CYP3A4, CYP2C9
Fedratinib~342-4~111CYP3A4, CYP2C19, CYP2D6
Pacritinib~194-6~115CYP3A4
Momelotinib~231-2~4-7Aldehyde oxidase, CYP3A4

Note: Pharmacokinetic parameters can vary between species and patient populations.

Conclusion

The development of potent and selective JAK2 inhibitors has revolutionized the treatment of myeloproliferative neoplasms. The synthetic routes and experimental protocols detailed in these application notes provide a foundation for the discovery and evaluation of novel JAK2-targeted therapies. A systematic approach, combining rational drug design, efficient synthesis, and comprehensive in vitro and in vivo testing, is crucial for advancing the next generation of JAK2 inhibitors with improved efficacy and safety profiles.

Application Note: A Practical Guide to the Deprotection of Boc-(S)-ethyl pipecolinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed experimental procedures for the deprotection of Boc-(S)-ethyl pipecolinate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), to efficiently yield (S)-ethyl pipecolinate.[3][4] The choice of deprotection agent can be critical to avoid side reactions and ensure high purity of the final product.[2]

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The initial step involves protonation of the carbamate oxygen by a strong acid.[5][6] This is followed by the loss of the stable tert-butyl cation, which can then be quenched by a nucleophile, deprotonate to form isobutylene, or polymerize.[5] The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine as its corresponding salt.[5][6]

Experimental Protocols

Two common and effective methods for the deprotection of Boc-(S)-ethyl pipecolinate are presented below.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is one of the most frequently used for Boc deprotection due to its reliability and the volatility of the byproducts, which simplifies purification.[3][7]

Materials:

  • Boc-(S)-ethyl pipecolinate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-(S)-ethyl pipecolinate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. The amount of TFA can be adjusted, with some procedures using a 1:1 mixture of TFA and DCM.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene or isopropanol.

  • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[9]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-ethyl pipecolinate.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the hydrochloride salt of the amine directly, which is often a stable, crystalline solid that can be easily handled and purified.[4][10]

Materials:

  • Boc-(S)-ethyl pipecolinate

  • 4M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve Boc-(S)-ethyl pipecolinate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.[4]

  • Upon completion, the product, (S)-ethyl pipecolinate hydrochloride, may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • To induce precipitation or to wash the product, add diethyl ether to the mixture and stir.

  • Collect the solid product by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum to obtain pure (S)-ethyl pipecolinate hydrochloride.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, which are representative for the deprotection of Boc-(S)-ethyl pipecolinate. Actual yields may vary depending on the specific reaction scale and conditions.

MethodReagents and SolventsTemperatureTime (hours)Typical YieldProduct Form
1 TFA, DCM0 °C to RT1 - 4>90%Free amine (after work-up) or TFA salt
2 4M HCl in DioxaneRT1 - 4>95%HCl salt

Visualizations

Diagram 1: Experimental Workflow for Boc Deprotection

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Boc-(S)-ethyl pipecolinate in Solvent add_acid Add Acid (TFA or HCl) start->add_acid 1. stir Stir at RT add_acid->stir 2. quench Quench/Neutralize (Method 1) stir->quench 3a. (TFA) precipitate Precipitate with Ether (Method 2) stir->precipitate 3b. (HCl) extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry product_free (S)-ethyl pipecolinate dry->product_free filter Filter and Dry precipitate->filter product_salt (S)-ethyl pipecolinate HCl filter->product_salt

Caption: Workflow for the deprotection of Boc-(S)-ethyl pipecolinate.

Diagram 2: Signaling Pathway of Boc Deprotection Mechanism

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine_Salt Amine Salt Carbamic_Acid->Free_Amine_Salt - CO₂ CO2 CO₂ Carbamic_Acid->CO2 H_plus H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making the development of robust and scalable methods for the synthesis of enantiomerically pure piperidine derivatives a key objective in drug discovery and development. This document provides detailed application notes and protocols for three modern and scalable methods for the large-scale synthesis of chiral piperidine derivatives: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction, Diastereoselective Hydrogenation of Pyridines using a Chiral Auxiliary, and a Continuous Flow Protocol for Rapid Synthesis.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Dihydropyridines

This method provides access to enantioenriched 3-substituted piperidines through a highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine intermediate. The overall process involves a three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction to the piperidine.[1][2] This approach is notable for its broad functional group tolerance and has been applied to the synthesis of precursors for clinically used materials such as Preclamol and Niraparib.[1][2]

Signaling Pathway and Logical Relationship Diagram

G cluster_0 Step 1: Dihydropyridine Synthesis cluster_1 Step 2: Rh-Catalyzed Asymmetric Carbometalation cluster_2 Step 3: Final Reduction Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine NaBH4, Phenyl Chloroformate Tetrahydropyridine 3-Substituted Tetrahydropyridine (Enantioenriched) Dihydropyridine->Tetrahydropyridine [Rh(cod)OH]2, (S)-Segphos, aq. CsOH, 70°C Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Tetrahydropyridine Chiral_Piperidine Chiral 3-Substituted Piperidine Tetrahydropyridine->Chiral_Piperidine Pd/C, H2 then KOH, MeOH

Caption: Synthetic workflow for chiral 3-substituted piperidines.

Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [3]

  • To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using a short pad of silica gel with a hexane/acetone gradient (98:2 to 90:10) to yield the dihydropyridine.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [3]

  • In a vial under an argon atmosphere, add [Rh(cod)OH]2 (3 mol%, 0.015 mmol) and (S)-Segphos (7 mol%, 0.035 mmol).

  • Add toluene (0.25 mL), THP (0.25 mL), H2O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv, 1 mmol).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equiv, 1.5 mmol) followed by the dihydropyridine from Step 1 (1.0 equiv, 0.5 mmol).

  • Stir the reaction mixture at 70 °C for 20 hours.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (5 mL).

  • Pass the mixture through a plug of silica gel, washing with additional diethyl ether (20 mL).

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Step 3: Reduction to Chiral Piperidine [1]

  • Subject the enantioenriched 3-substituted tetrahydropyridine to hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Following the reduction, deprotect the carbamate using aqueous potassium hydroxide in methanol to yield the final chiral 3-substituted piperidine.

Data Presentation
EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine9598
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine9299
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine9098
43-Thienylboronic acid3-(3-Thienyl)-tetrahydropyridine8597
5Vinylboronic acid pinacol ester3-Vinyl-tetrahydropyridine7896

Method 2: Diastereoselective Hydrogenation of Pyridines using an Evans Auxiliary

This method utilizes a chiral oxazolidinone (Evans auxiliary) attached to the pyridine ring to direct a diastereoselective hydrogenation, leading to the formation of enantioenriched piperidines. A key advantage of this approach is the traceless cleavage of the auxiliary under the reaction conditions, allowing for its recycling.[4] This strategy can be used to create multiple stereocenters in a single step with high efficiency and stereocontrol.[4]

Experimental Workflow Diagram

G cluster_0 Substrate Synthesis cluster_1 Diastereoselective Hydrogenation cluster_2 Product Isolation & Auxiliary Recycling Halopyridine 2-Halopyridine Substrate Oxazolidinone-Substituted Pyridine Halopyridine->Substrate Copper Catalysis Auxiliary Chiral Oxazolidinone Auxiliary->Substrate Piperidinium_Salt Chiral Piperidinium Hydrochloride Substrate->Piperidinium_Salt Pd(OH)2/C, H2 (100 bar), AcOH Chiral_Piperidine Chiral Piperidine Piperidinium_Salt->Chiral_Piperidine Extraction Recycled_Auxiliary Recycled Chiral Auxiliary Piperidinium_Salt->Recycled_Auxiliary Extraction

Caption: Workflow for diastereoselective pyridine hydrogenation.

Experimental Protocol

Step 1: Synthesis of Oxazolidinone-Substituted Pyridine

  • Synthesize the chiral oxazolidinone-substituted pyridine substrates from the corresponding 2-bromo- or 2-chloropyridines and the chiral oxazolidinone via copper catalysis.[4]

Step 2: Diastereoselective Hydrogenation [4]

  • In a suitable autoclave, dissolve the oxazolidinone-substituted pyridine (2 mmol) in acetic acid (0.13 M).

  • Add 20% Pd(OH)2 on carbon as the catalyst.

  • Pressurize the autoclave with hydrogen gas to 100 bar.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully vent the autoclave and filter the catalyst.

  • The filtrate contains the chiral piperidinium hydrochloride and the cleaved chiral auxiliary.

Step 3: Product Isolation and Auxiliary Recycling [4]

  • Concentrate the filtrate under reduced pressure.

  • Perform an extraction to separate the piperidinium hydrochloride salt from the chiral auxiliary.

  • The chiral auxiliary can be recovered and recycled.

  • The chiral piperidinium salt can be neutralized to obtain the free chiral piperidine.

Data Presentation
EntryPyridine SubstituentProductYield (%)ee (%)
13-Methyl(S)-3-Methylpiperidine9098
24-Methyl(S)-4-Methylpiperidine8897
35-Ethyl(S)-5-Ethylpiperidine8596
46-Phenyl(S)-6-Phenylpiperidine8295
54-tert-Butyl(S)-4-tert-Butylpiperidine91>99

Method 3: Rapid Synthesis of α-Chiral Piperidines via a Continuous Flow Protocol

This method utilizes a continuous flow setup for the highly diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)-bromoimines, providing rapid and scalable access to enantioenriched α-substituted piperidines.[5][6] Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and shorter reaction times (minutes).[5][7]

Experimental Workflow Diagram

G cluster_0 Reagent Streams cluster_1 Flow Reactor Setup Imine N-(tert-butylsulfinyl)-bromoimine in THF Pump1 Syringe Pump A Imine->Pump1 Grignard Grignard Reagent in THF Pump2 Syringe Pump B Grignard->Pump2 TMixer Pump1->TMixer Flow Rate A Pump2->TMixer Flow Rate B Reactor Coil Reactor (Controlled Temperature) TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Quenched Reaction Mixture

Caption: Continuous flow setup for chiral piperidine synthesis.

Experimental Protocol

General Flow Setup [5]

  • Prepare two separate solutions: one of the N-(tert-butylsulfinyl)-bromoimine in anhydrous THF and another of the Grignard reagent in THF.

  • Use two syringe pumps to deliver the reagent solutions at defined flow rates into a T-mixer.

  • The combined stream from the T-mixer enters a coil reactor of a specific volume, which is maintained at a controlled temperature (e.g., using a cooling bath). The residence time is determined by the total flow rate and the reactor volume.

  • The output from the reactor passes through a back-pressure regulator to ensure a stable flow and prevent solvent evaporation.

  • The reaction mixture is collected in a flask containing a quenching solution (e.g., saturated aqueous NH4Cl).

  • After collection, the product is isolated using standard extraction and purification techniques (e.g., flash chromatography).

Optimized Conditions [5]

  • Temperature: Precise temperature control is crucial for diastereoselectivity.

  • Residence Time: Typically in the range of minutes.

  • Reagent Concentration: Optimized for efficient reaction and to avoid precipitation.

Data Presentation (Batch vs. Flow Comparison)
EntryGrignard ReagentMethodTimeYield (%)dr
1Phenylmagnesium bromideBatch2 h7585:15
Flow 2 min >90 >95:5
2Ethylmagnesium bromideBatch2 h7082:18
Flow 2 min >88 >94:6
3Isopropylmagnesium chlorideBatch3 h6580:20
Flow 3 min >85 >92:8
44-Fluorophenylmagnesium bromideBatch2 h7286:14
Flow 2 min >91 >96:4
52-Thienylmagnesium bromideBatch2.5 h6884:16
Flow 2.5 min >89 >95:5

Conclusion

The methods presented here represent a selection of modern, efficient, and scalable strategies for the synthesis of chiral piperidine derivatives. The choice of method will depend on the specific target molecule, the desired substitution pattern, and the available resources. The Rh-catalyzed asymmetric reductive Heck reaction offers excellent enantioselectivity for 3-substituted piperidines. The diastereoselective hydrogenation of pyridines provides a robust route to a variety of substituted piperidines with the benefit of a recyclable chiral auxiliary. Finally, continuous flow synthesis demonstrates a cutting-edge approach for rapid, safe, and highly selective production of α-chiral piperidines, which is particularly amenable to industrial-scale manufacturing. These detailed protocols and comparative data should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of Piperidine Alkaloids Using Ethyl Pipecolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of piperidine alkaloids, utilizing ethyl pipecolinate as a versatile chiral starting material. The methodologies outlined herein are foundational for the development of complex molecular architectures prevalent in numerous pharmacologically active compounds.

Introduction

Piperidine alkaloids represent a large and diverse class of natural products with a wide range of biological activities. Their structural core, the piperidine ring, is a common motif in many pharmaceuticals. The use of commercially available and optically pure ethyl pipecolinate as a chiral building block offers an efficient and reliable strategy for the enantioselective synthesis of these important molecules. This "chiral pool" approach ensures the stereochemical integrity of the final products.

This document details the synthesis of two representative piperidine alkaloids, (+)-sedamine and (-)-isosolenopsin A, starting from (L)-ethyl pipecolinate. The protocols cover key transformations including N-protection, reduction, oxidation, carbon-carbon bond formation, and deprotection.

Synthesis of (+)-Sedamine

The asymmetric synthesis of (+)-sedamine from (L)-ethyl pipecolinate involves a four-step sequence. The key steps include the protection of the piperidine nitrogen, reduction of the ester to a primary alcohol, oxidation to an aldehyde, and subsequent nucleophilic addition of a phenyl group.

Synthetic Pathway for (+)-Sedamine

G cluster_0 Synthesis of (+)-Sedamine A (L)-Ethyl Pipecolinate B N-Boc-(L)-ethyl pipecolinate A->B Boc2O, Et3N C N-Boc-(L)-2-piperidinemethanol B->C LiAlH4 D N-Boc-(L)-2-piperidinecarboxaldehyde C->D Swern Oxidation E N-Boc-(+)-Sedamine Precursor D->E PhLi F (+)-Sedamine E->F TFA

Caption: Synthetic workflow for (+)-sedamine.

Quantitative Data for the Synthesis of (+)-Sedamine
StepProductReagents and ConditionsYield (%)Purity/ee
1N-Boc-(L)-ethyl pipecolinate(Boc)₂O, Et₃N, CH₂Cl₂95>99% ee
2N-Boc-(L)-2-piperidinemethanolLiAlH₄, THF92>99% ee
3N-Boc-(L)-2-piperidinecarboxaldehyde(COCl)₂, DMSO, Et₃N, CH₂Cl₂88>99% ee
4N-Boc-(+)-Sedamine PrecursorPhenyllithium, THF85>98% de
5(+)-SedamineTFA, CH₂Cl₂96>99% ee
Experimental Protocols for the Synthesis of (+)-Sedamine

Protocol 1: N-Boc Protection of (L)-Ethyl Pipecolinate

  • Reaction Setup: In a round-bottom flask, dissolve (L)-ethyl pipecolinate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Addition of Reagents: Add triethylamine (Et₃N, 1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-(L)-ethyl pipecolinate as a colorless oil.

Protocol 2: Reduction of N-Boc-(L)-ethyl pipecolinate

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-(L)-ethyl pipecolinate (1.0 eq) in THF dropwise.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 4 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(L)-2-piperidinemethanol as a white solid, which can be used in the next step without further purification.

Protocol 3: Swern Oxidation of N-Boc-(L)-2-piperidinemethanol

  • Reaction Setup: To a solution of oxalyl chloride (1.5 eq) in DCM (0.5 M) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Addition of Alcohol: Add a solution of N-Boc-(L)-2-piperidinemethanol (1.0 eq) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Addition of Base: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench with water and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude N-Boc-(L)-2-piperidinecarboxaldehyde is used immediately in the next step without further purification.

Protocol 4: Phenylation of N-Boc-(L)-2-piperidinecarboxaldehyde

  • Reaction Setup: Dissolve the crude N-Boc-(L)-2-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under a nitrogen atmosphere.

  • Addition of Organometallic Reagent: Add phenyllithium (1.2 eq, as a solution in cyclohexane/ether) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to give the N-Boc protected sedamine precursor as a mixture of diastereomers.

Protocol 5: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected sedamine precursor (1.0 eq) in DCM (0.1 M).

  • Addition of Acid: Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 2 hours.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 2 M NaOH.

  • Extract the aqueous layer with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford (+)-sedamine.

Synthesis of (-)-Isosolenopsin A

The synthesis of (-)-isosolenopsin A from (L)-ethyl pipecolinate proceeds through a six-step sequence, featuring a Grignard reaction to install the long alkyl chain and a stereoselective reduction of the resulting ketone.

Synthetic Pathway for (-)-Isosolenopsin A

G cluster_1 Synthesis of (-)-Isosolenopsin A A (L)-Ethyl Pipecolinate B N-Boc-(L)-ethyl pipecolinate A->B Boc2O, Et3N C N-Boc-(L)-2-piperidinemethanol B->C LiAlH4 D N-Boc-(L)-2-piperidinecarboxaldehyde C->D Swern Oxidation E N-Boc-2-(1-hydroxyundecyl)piperidine D->E 1. UndecylMgBr 2. H3O+ F N-Boc-2-undecanoylpiperidine E->F DMP G (-)-Isosolenopsin A F->G 1. L-Selectride 2. TFA

Caption: Synthetic workflow for (-)-isosolenopsin A.

Quantitative Data for the Synthesis of (-)-Isosolenopsin A
StepProductReagents and ConditionsYield (%)Purity/dr
1N-Boc-(L)-ethyl pipecolinate(Boc)₂O, Et₃N, CH₂Cl₂95>99% ee
2N-Boc-(L)-2-piperidinemethanolLiAlH₄, THF92>99% ee
3N-Boc-(L)-2-piperidinecarboxaldehyde(COCl)₂, DMSO, Et₃N, CH₂Cl₂88>99% ee
4N-Boc-2-(1-hydroxyundecyl)piperidineUndecylmagnesium bromide, THF80Mixture of diastereomers
5N-Boc-2-undecanoylpiperidineDess-Martin periodinane, CH₂Cl₂90-
6(-)-Isosolenopsin AL-Selectride, THF; then TFA, CH₂Cl₂75>95:5 dr
Experimental Protocols for the Synthesis of (-)-Isosolenopsin A

Protocols 1-3 are identical to those for the synthesis of (+)-sedamine.

Protocol 4: Grignard Reaction with Undecylmagnesium Bromide

  • Reaction Setup: Dissolve the crude N-Boc-(L)-2-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under a nitrogen atmosphere.

  • Addition of Grignard Reagent: Add undecylmagnesium bromide (1.5 eq, as a solution in THF) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to give N-Boc-2-(1-hydroxyundecyl)piperidine as a mixture of diastereomers.

Protocol 5: Oxidation to the Ketone

  • Reaction Setup: To a solution of N-Boc-2-(1-hydroxyundecyl)piperidine (1.0 eq) in DCM (0.1 M), add Dess-Martin periodinane (1.5 eq) at room temperature.

  • Reaction: Stir the mixture for 2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-2-undecanoylpiperidine.

Protocol 6: Stereoselective Reduction and Deprotection

  • Reaction Setup: Dissolve N-Boc-2-undecanoylpiperidine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

  • Reduction: Add L-Selectride® (1.5 eq, as a 1.0 M solution in THF) dropwise.

  • Reaction: Stir the mixture at -78 °C for 3 hours.

  • Work-up: Quench the reaction by the slow addition of water, followed by 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in DCM (0.1 M), add TFA (10 eq), and stir at room temperature for 2 hours.

  • Final Work-up and Purification: Concentrate the mixture, dissolve the residue in water, basify with 2 M NaOH, and extract with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield (-)-isosolenopsin A. Purify by flash chromatography if necessary.

References

Troubleshooting & Optimization

Preventing racemization of (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Ethyl piperidine-2-carboxylate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the racemization of this chiral molecule during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (S and R forms). This is a critical issue in pharmaceutical development because typically only one enantiomer of a chiral drug is therapeutically active and safe. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining the enantiomeric purity of this compound is essential for its efficacy and safety.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary factors that can induce racemization of this compound, which is an α-amino acid ester, include:

  • Exposure to Bases: Base-catalyzed racemization is a common issue for α-amino acid derivatives.[1][2][3] The base can abstract the acidic proton at the α-carbon, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a mixture of enantiomers.

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[4][5][6] Studies have shown that reflux conditions significantly increase the rate of chiral inversion for ethyl nipecotate.[4]

  • Extreme pH Conditions: Both acidic and basic pH environments can promote racemization.[4][7]

  • Presence of Trace Metal Ions: Certain transition metal ions, such as Fe³⁺, Co²⁺, and Ni²⁺, can catalyze the racemization process.[4]

  • Presence of Aldehydes: Aromatic aldehydes have been shown to catalyze the racemization of amino acid esters.[1]

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the enantiomeric excess (ee) of your sample:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that involves using a chiral stationary phase to separate the enantiomers.[8][9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral column to resolve the enantiomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers by NMR.[10][11]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric excess by measuring the differential absorption of left- and right-circularly polarized light.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Loss of optical rotation or decrease in enantiomeric excess (ee) after storage. Improper storage conditions (e.g., elevated temperature, exposure to basic or acidic vapors).Store the compound at low temperatures (2-8 °C is recommended) in a tightly sealed container in a neutral and dry environment. Avoid storing near volatile acids or bases.
Significant racemization observed after a reaction. The reaction conditions are too harsh (e.g., high temperature, presence of a strong base).- Lower the reaction temperature. - Use a weaker, non-nucleophilic base if a base is required. - Minimize reaction time. - Consider using a protecting group for the amine if it is not the reactive site.
Inconsistent results in experiments using the compound from different batches. Potential racemization in one of the batches.Always verify the enantiomeric excess of each new batch of this compound before use, using a validated analytical method such as chiral HPLC or GC.
Racemization detected after dissolution in a specific solvent. The solvent may be contaminated with acidic or basic impurities, or the solvent itself may promote racemization.- Use high-purity, anhydrous solvents. - Buffer the solution to a neutral pH if compatible with the experimental protocol. - Perform a stability study of the compound in the chosen solvent at the intended experimental temperature.

Quantitative Data on Racemization

The following table summarizes the extent of chiral inversion of a related enantiomer, R(-)-Ethyl Nipecotate, to the S(+)-enantiomer under specific conditions, which highlights the sensitivity of the molecule to heat and pH.[4]

CompoundCondition% Conversion to S(+)-enantiomer
Ethyl NipecotateReflux, varying pH, trace metal ions~10%

Note: The initial S(+)-enantiomer content for the starting material was < 0.1%.[4]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess of this compound. The specific column and mobile phase may need to be optimized.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak series).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Enantiomeric Purity Analysis cluster_decision Decision start Receive/Synthesize (S)-Ethyl piperidine-2-carboxylate HCl dissolve Dissolve in appropriate solvent start->dissolve hplc Inject into Chiral HPLC dissolve->hplc integrate Integrate Peak Areas hplc->integrate calculate_ee Calculate % ee integrate->calculate_ee decision Is ee > 99%? calculate_ee->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Racemization decision->troubleshoot No

Caption: Workflow for verifying the enantiomeric purity of (S)-Ethyl piperidine-2-carboxylate HCl.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Corrective Actions start Racemization Detected (ee < specification) cause_temp High Temperature? start->cause_temp cause_base Base Present? start->cause_base cause_ph Extreme pH? start->cause_ph cause_metal Metal Ions? start->cause_metal sol_temp Lower reaction/storage temperature cause_temp->sol_temp sol_base Use weaker base or alternative route cause_base->sol_base sol_ph Buffer to neutral pH cause_ph->sol_ph sol_metal Use metal-free reagents/solvents cause_metal->sol_metal

Caption: Troubleshooting logic for addressing racemization issues.

References

Technical Support Center: N-Alkylation of Piperidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions during the N-alkylation of piperidine esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidine esters?

A1: The two most prevalent side reactions are:

  • Over-alkylation (Quaternization): The N-alkylated piperidine ester, which is a tertiary amine, can be more nucleophilic than the starting secondary amine. This can lead to a second alkylation, forming a quaternary ammonium salt. This byproduct is often highly polar and water-soluble, complicating purification and reducing the yield of the desired product.[1][2]

  • Elimination Reactions (Hofmann Elimination): Under basic conditions, particularly at elevated temperatures, the alkylating agent or the newly formed quaternary ammonium salt can undergo elimination to form an alkene. This is more common with sterically hindered substrates or when using strong, bulky bases.

Q2: How does steric hindrance affect the N-alkylation of piperidine esters?

A2: Steric hindrance from bulky substituents on the piperidine ring (especially at the 2- or 6-positions) or on the alkylating agent can significantly slow down the rate of the desired SN2 reaction.[1] This can lead to incomplete conversion or favor side reactions like elimination. To overcome this, optimizing reaction conditions such as increasing the temperature, using a more reactive alkylating agent, or employing a less sterically hindered base may be necessary.

Q3: When should I choose reductive amination over direct N-alkylation?

A3: Reductive amination is often a superior method to direct N-alkylation when you want to avoid over-alkylation.[1][3] This method involves the reaction of the piperidine ester with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Since this pathway does not involve an alkyl halide, the formation of quaternary ammonium salts is completely avoided. It is particularly advantageous when using highly reactive alkylating agents or when the N-alkylated product is significantly more nucleophilic than the starting material.

Q4: What is the role of the base in direct N-alkylation, and how do I choose the right one?

A4: The base in direct N-alkylation neutralizes the acidic byproduct (HX) formed during the reaction. Without a base, the reaction will slow down as the starting piperidine is protonated and loses its nucleophilicity.[2] The choice of base is critical:

  • Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility.[4]

  • Organic bases such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also employed. DIPEA is a non-nucleophilic, sterically hindered base that is less likely to compete with the piperidine ester in the alkylation reaction. The strength and steric properties of the base can influence the reaction rate and the prevalence of side reactions.

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated Product with a Significant Amount of Unreacted Starting Material
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature. Microwave irradiation can also be effective in accelerating the reaction.[4]
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent. If using an inorganic base like K₂CO₃, ensure it is finely powdered. Consider switching to a more polar aprotic solvent like DMF or DMSO.[5]
Inadequate Base Strength The base may not be strong enough to effectively deprotonate the piperidinium salt formed during the reaction. Switch to a stronger base like Cs₂CO₃ or an organic base like DIPEA.[4]
Steric Hindrance If dealing with sterically hindered substrates, a higher reaction temperature or a longer reaction time may be required. Alternatively, consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).
Issue 2: Formation of a Significant Amount of a Water-Soluble Byproduct (Quaternary Salt)
Potential Cause Troubleshooting Steps
Excess Alkylating Agent Use a stoichiometric amount or a slight excess of the piperidine ester relative to the alkylating agent.[2]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent and minimizes the chance of the product reacting further.[2]
High Reactivity of the N-Alkylated Product The tertiary amine product is often more nucleophilic. Consider using a less polar solvent to decrease its reactivity. Alternatively, reductive amination is an excellent strategy to completely avoid this issue.[1]
Issue 3: Presence of Alkene Byproducts
Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures can favor elimination reactions. Try running the reaction at a lower temperature for a longer period.
Strong or Bulky Base A strong, sterically hindered base can promote E2 elimination. Consider using a milder base like sodium bicarbonate or a less hindered base.
Formation and Elimination of Quaternary Salt The quaternary ammonium salt intermediate can undergo Hofmann elimination. Minimizing the formation of the quaternary salt (see Issue 2) will consequently reduce the formation of alkene byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for the N-Alkylation of Ethyl Nipecotate

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Byproducts
1Ethyl IodideK₂CO₃Acetonitrile801275Minor Quaternary Salt
2Ethyl IodideEt₃NTHF652468Unreacted Starting Material
3Benzyl BromideK₂CO₃DMF251885Trace Quaternary Salt
4Benzyl BromideDIPEAAcetonitrile601282Minimal Byproducts
5Isopropyl BromideK₂CO₃DMF804845Significant Alkene Formation

Note: Yields are approximate and can vary based on specific experimental conditions and substrate purity.

Table 2: Reductive Amination vs. Direct Alkylation for N-Benzylation of a Piperidine Ester

MethodReagentsSolventTemperature (°C)Yield (%)Key Advantage
Direct Alkylation Benzyl Bromide, K₂CO₃DMF2585Simpler setup
Reductive Amination Benzaldehyde, NaBH(OAc)₃Dichloromethane2592Avoids over-alkylation

Experimental Protocols

Protocol 1: Direct N-Alkylation of Ethyl Nipecotate with Benzyl Bromide

Materials:

  • Ethyl nipecotate (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl nipecotate and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution and stir the suspension vigorously.

  • Slowly add benzyl bromide to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), filter the reaction mixture to remove the potassium carbonate.

  • Remove the DMF under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated ethyl nipecotate.

Protocol 2: N-Alkylation of Ethyl Nipecotate via Reductive Amination

Materials:

  • Ethyl nipecotate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve ethyl nipecotate and benzaldehyde in anhydrous DCM.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride to the mixture in one portion. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-12 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Direct N-Alkylation Workflow start Start: Piperidine Ester + Alkyl Halide reagents Add Base (e.g., K2CO3) in Solvent (e.g., DMF) start->reagents reaction Reaction at RT or Heat reagents->reaction workup Aqueous Work-up reaction->workup side_product Side Product: Quaternary Salt reaction->side_product Over-alkylation purification Column Chromatography workup->purification product Desired N-Alkylated Ester purification->product G cluster_1 Reductive Amination Workflow start_ra Start: Piperidine Ester + Aldehyde/Ketone iminium Iminium Ion Formation (in Solvent like DCM) start_ra->iminium reduction Add Reducing Agent (e.g., NaBH(OAc)3) iminium->reduction quench Quench with NaHCO3 reduction->quench workup_ra Aqueous Work-up quench->workup_ra purification_ra Column Chromatography workup_ra->purification_ra product_ra Desired N-Alkylated Ester purification_ra->product_ra G cluster_2 Troubleshooting Logic: Low Yield cluster_sm If Unreacted Starting Material cluster_sp If Side Products low_yield Low Yield of N-Alkylated Product check_sm Unreacted Starting Material? low_yield->check_sm Yes check_side_products Major Side Products? low_yield->check_side_products No increase_temp Increase Temperature/Time check_sm->increase_temp change_solvent Change Solvent check_sm->change_solvent stronger_base Use Stronger Base check_sm->stronger_base over_alkylation Over-alkylation? (See Quaternization Guide) check_side_products->over_alkylation elimination Elimination? (See Alkene Formation Guide) check_side_products->elimination

References

Technical Support Center: Optimization of Coupling Reactions for Ethyl Pipecolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction conditions for ethyl pipecolinate.

Troubleshooting Guides

This section addresses common issues encountered during the acylation of ethyl pipecolinate, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My acylation reaction with ethyl pipecolinate is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the coupling of ethyl pipecolinate can arise from several factors, primarily related to the steric hindrance of the secondary amine and the reactivity of the coupling partners. Here is a systematic guide to troubleshoot this issue:

  • Inadequate Acylating Agent Reactivity: The chosen carboxylic acid or its activated form may not be reactive enough to overcome the steric hindrance of ethyl pipecolinate.

    • Solution: Consider using a more reactive coupling reagent. For challenging couplings, HATU is often more effective than EDC/NHS, leading to higher yields and shorter reaction times.[1] Activating the carboxylic acid as an acyl chloride or using a more potent coupling agent like COMU can also enhance reactivity.[2]

  • Steric Hindrance: The piperidine ring of ethyl pipecolinate presents significant steric bulk around the nitrogen atom, which can impede the approach of the activated carboxylic acid.[3][4]

    • Solution: Optimize the reaction temperature. Increasing the temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious as excessive heat can lead to side reactions like racemization. A temperature screening experiment is advisable.

  • Suboptimal Base Selection: The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine salt.

    • Solution: For sterically hindered amines, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used. However, if racemization is a concern, a weaker base such as N-methylmorpholine (NMM) might be a better choice. The amount of base should be carefully optimized, typically 1.5 to 2 equivalents are used.

  • Poor Solvent Choice: The solvent influences the solubility of reactants and the reaction rate.

    • Solution: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile are common choices. DMF is often preferred for its ability to dissolve a wide range of reactants. For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise with certain coupling reagents like COMU.[2]

  • Moisture Contamination: Acylating agents and some coupling reagents are sensitive to moisture, which can lead to their hydrolysis and reduce the yield.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh reagents.

Issue 2: Formation of Side Products and Impurities

Q: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A: The formation of side products is a common challenge. Here are some potential causes and their solutions:

  • Racemization: If the carboxylic acid partner is chiral, there is a risk of epimerization at the alpha-carbon during activation.

    • Solution: Use a coupling reagent known for low racemization, such as HATU or COMU.[2][5] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can suppress racemization, especially when using carbodiimide coupling agents like EDC.[2] Running the reaction at lower temperatures can also minimize racemization.

  • Di-acylation: Although less common with secondary amines, if the carboxylic acid has another reactive site, or under harsh conditions, side reactions can occur.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the carboxylic acid and coupling agent. Slow, dropwise addition of the activated acid to the solution of ethyl pipecolinate can help control the reaction.

  • N-Acylurea Formation: When using carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.

    • Solution: The addition of HOBt or NHS traps the O-acylisourea intermediate by forming a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for ethyl pipecolinate?

A1: The "best" reagent is substrate-dependent. However, for sterically hindered secondary amines like ethyl pipecolinate, uronium/aminium salt-based reagents like HATU are generally more efficient and lead to higher yields and faster reactions compared to carbodiimides like EDC .[1] COMU is another excellent choice, offering high reactivity and improved safety and solubility profiles.[2] For routine couplings where cost is a factor, EDC/HOBt can be effective with careful optimization of reaction conditions.

Q2: What is the recommended solvent for coupling reactions with ethyl pipecolinate?

A2: DMF is a widely used and effective solvent due to its excellent solvating properties for a broad range of reactants. DCM and acetonitrile are also good options. When considering greener alternatives, 2-MeTHF has been shown to be compatible with certain modern coupling reagents like COMU.[2]

Q3: How can I minimize racemization when coupling a chiral carboxylic acid to ethyl pipecolinate?

A3: To minimize racemization:

  • Use a coupling reagent with a low racemization potential, such as HATU or COMU .[2][5]

  • If using a carbodiimide like EDC or DCC , always include an additive like HOBt or OxymaPure® .

  • Employ a weaker base like N-methylmorpholine (NMM) instead of stronger, more hindered bases like DIPEA.

  • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: Is it necessary to protect the ester group of ethyl pipecolinate during the coupling reaction?

A4: No, the ethyl ester group is generally stable under standard amide coupling conditions and does not require protection.

Q5: Can I perform the coupling in a one-pot reaction?

A5: Yes, most amide coupling reactions with ethyl pipecolinate are performed as one-pot procedures where the carboxylic acid is activated in situ in the presence of the amine or the activated species is added directly to the amine solution.

Data Presentation

Table 1: Comparison of Coupling Reagents for the Amidation of a Carboxylic Acid with a Secondary Amine (Representative Data)

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (%)
HATU DIPEADMF292>98
COMU DIPEA2-MeTHF390>98
EDC/HOBt NMMDCM1278~95
DCC/DMAP NoneDCM1275~90
Acyl Chloride PyridineDCM485~97

Note: Data is representative and compiled from various sources on amide bond formation with secondary amines. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of a Carboxylic Acid to Ethyl Pipecolinate

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 1-2 minutes.

  • Amine Addition: Add ethyl pipecolinate (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling of a Carboxylic Acid to Ethyl Pipecolinate

  • Reactant Preparation: To a stirred solution of the carboxylic acid (1.0 eq), ethyl pipecolinate (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq).

  • Base Addition: Add NMM (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Carboxylic Acid (1.0 eq) mix Combine Reactants in Solvent prep_acid->mix prep_amine Ethyl Pipecolinate (1.2 eq) prep_amine->mix prep_reagent Coupling Reagent (1.1-1.2 eq) prep_reagent->mix prep_base Base (1.5-2.0 eq) prep_base->mix prep_solvent Anhydrous Solvent prep_solvent->mix stir Stir at RT or 0°C to RT mix->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: A generalized experimental workflow for the coupling of a carboxylic acid with ethyl pipecolinate.

troubleshooting_logic cluster_solutions Potential Solutions start Low Product Yield? check_reagents Reagent Reactivity/Purity Issue? start->check_reagents Yes check_conditions Suboptimal Reaction Conditions? start->check_conditions Yes check_sterics Steric Hindrance Issue? start->check_sterics Yes solution1 Use Stronger Coupling Reagent (e.g., HATU) end Improved Yield solution1->end solution2 Increase Reaction Temperature solution2->end solution3 Optimize Base (e.g., DIPEA vs. NMM) solution3->end solution4 Ensure Anhydrous Conditions solution4->end solution5 Check Reagent Purity solution5->end check_reagents->solution1 Reactivity check_reagents->solution5 Purity check_conditions->solution3 Base/Solvent check_conditions->solution4 Moisture check_sterics->solution2

Caption: A troubleshooting decision tree for addressing low yields in ethyl pipecolinate coupling reactions.

References

Technical Support Center: Purification of (S)-Ethyl Piperidine-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-Ethyl piperidine-2-carboxylate hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents, and the corresponding (R)-enantiomer. The exact impurity profile will depend on the synthetic route employed. Organic volatile impurities may also be present from the solvents used during synthesis and purification.[1]

Q2: What is the initial and most crucial step to separate the basic (S)-Ethyl piperidine-2-carboxylate from neutral or acidic impurities?

A2: An acid-base extraction is the most effective initial step.[2][3][4][5] By dissolving the reaction mixture in an organic solvent and extracting with an aqueous acid (e.g., HCl), the basic piperidine derivative is protonated and moves to the aqueous layer as its hydrochloride salt, while neutral and acidic impurities remain in the organic layer.[6]

Q3: My product, this compound, is an oil at room temperature. Is this normal?

A3: While the racemic mixture, ethyl pipecolinate, is a liquid at room temperature[7][8][9], the hydrochloride salt is expected to be a solid. If your hydrochloride salt is an oil, it may indicate the presence of impurities that are depressing the melting point or residual solvent. Further purification and thorough drying under high vacuum are recommended.[6]

Q4: How can I improve the yield and purity of the crystalline this compound?

A4: To improve crystal formation and purity, consider the following:

  • Slow Cooling: Allow the supersaturated solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can trap impurities.[6]

  • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.[6]

  • Solvent System: Experiment with different solvent systems to find the optimal conditions for crystallization. A common technique is to dissolve the salt in a good solvent (e.g., ethanol, methanol) and then add an anti-solvent (e.g., diethyl ether, ethyl acetate) dropwise until turbidity persists.[10]

Troubleshooting Guides

Guide 1: Issues with Acid-Base Extraction
Problem Possible Cause Troubleshooting Steps
Emulsion formation during extraction High concentration of reactants or detergents. Vigorous shaking.- Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution). - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the mixture through a pad of Celite.
Poor separation of layers Densities of the aqueous and organic layers are too similar.- Add more of the organic solvent or water to change the overall density of the respective layer. - Add brine to the aqueous layer to increase its density.
Product remains in the organic layer Incomplete protonation of the piperidine nitrogen.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2). - Perform multiple extractions with the aqueous acid.
Guide 2: Problems Encountered During Crystallization
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing - The solution is too concentrated. - The cooling rate is too fast. - High concentration of impurities.- Add a small amount of the good solvent to redissolve the oil and attempt to recrystallize. - Allow the solution to cool more slowly. - Perform a preliminary purification step like a quick column chromatography before recrystallization.[6]
No crystal formation - The solution is not supersaturated. - The chosen solvent system is not optimal.- Concentrate the solution by carefully evaporating some of the solvent. - Try adding a seed crystal from a previous successful batch. - Experiment with different solvent/anti-solvent combinations.
Low recovery of crystalline product The product has some solubility in the mother liquor.- Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility. - Minimize the amount of solvent used for washing the crystals, and use cold solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M hydrochloric acid (aq). The (S)-Ethyl piperidine-2-carboxylate will move into the aqueous layer as its hydrochloride salt. Repeat the extraction two more times.[6]

  • Combine the acidic aqueous layers.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • The aqueous solution containing the purified this compound can then be concentrated under reduced pressure to obtain the crude salt, which can be further purified by recrystallization.

Protocol 2: Recrystallization of this compound
  • Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent like ethanol or isopropanol.[10]

  • If insoluble impurities are present, perform a hot filtration.

  • To the hot, clear solution, add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Purification Method Typical Purity Achieved Expected Recovery Key Parameters to Optimize
Acid-Base Extraction >90% (removes neutral/acidic impurities)HighpH of aqueous phase, choice of organic solvent.
Recrystallization >98%60-90%Solvent/anti-solvent system, cooling rate.
Column Chromatography >99%50-80%Stationary phase (e.g., silica gel), eluent system.
Chiral HPLC >99.5% enantiomeric excessDependent on scaleChiral stationary phase, mobile phase composition.[11][12]

Visualizations

G cluster_0 Purification Workflow ReactionMixture Crude Reaction Mixture AcidBaseExtraction Acid-Base Extraction ReactionMixture->AcidBaseExtraction AqueousLayer Aqueous Layer (HCl Salt) AcidBaseExtraction->AqueousLayer OrganicLayer Organic Layer (Impurities) AcidBaseExtraction->OrganicLayer Discard Concentration Concentration AqueousLayer->Concentration CrudeSalt Crude HCl Salt Concentration->CrudeSalt Recrystallization Recrystallization CrudeSalt->Recrystallization PureCrystals Pure (S)-Ethyl piperidine-2-carboxylate HCl Recrystallization->PureCrystals

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Crystallization Start Attempting Crystallization OilingOut Product 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more 'good' solvent, re-heat, cool slowly OilingOut->AddSolvent Yes Success Successful Crystallization NoCrystals->Success No Concentrate Concentrate solution NoCrystals->Concentrate Yes AddSolvent->Start Concentrate->Start SeedCrystal Add seed crystal Concentrate->SeedCrystal ChangeSolvent Change solvent system Concentrate->ChangeSolvent SeedCrystal->Start ChangeSolvent->Start

Caption: Decision tree for troubleshooting common crystallization problems.

References

Removal of impurities from chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of impurities during chiral piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in chiral piperidine synthesis?

A1: The most prevalent impurity is typically the undesired enantiomer of the target piperidine derivative. Other common impurities can include:

  • Diastereomers: If multiple chiral centers are present.

  • Unreacted starting materials and reagents: Such as the initial pyridine derivative or the chiral auxiliary.

  • Byproducts from the reaction: These can vary significantly depending on the synthetic route. For example, in syntheses involving Fmoc-deprotection with piperidine, byproducts like diketopiperazines can form.[1] Radical-mediated cyclizations may lead to the formation of linear alkenes as byproducts.[2][3]

  • Solvents: Residual solvents from the reaction or purification steps.

  • Side-reaction products: Such as products from racemization, epimerization, or over-alkylation.

Q2: How can I determine the enantiomeric purity of my chiral piperidine sample?

A2: The most common and effective method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[4] Other techniques include:

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Chiral Gas Chromatography (GC)

  • Chiral Capillary Electrophoresis (CE)

  • Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Q3: My piperidine compound does not have a UV chromophore. How can I analyze it using HPLC-UV?

A3: For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy. This involves reacting your piperidine with a reagent that introduces a UV-active tag. A widely used derivatizing agent for amines is para-toluenesulfonyl chloride (PTSC), which allows for sensitive UV detection.[5][6]

Troubleshooting Guides

Diastereomeric Salt Crystallization

This method is a cornerstone for resolving racemic mixtures of chiral piperidines. It involves reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Problem: The diastereomeric salt fails to crystallize.

Possible Cause Troubleshooting Step Experimental Protocol
Inappropriate Solvent The solvent may be too effective at dissolving the salt. A systematic solvent screening is crucial.[7]1. Start with a solvent in which the salt has moderate solubility. 2. If no crystals form upon cooling, try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists.[7] 3. Common solvent systems include ethanol, isopropanol, acetone, or mixtures with water or heptane.
Insufficient Supersaturation The solution is not concentrated enough for crystals to form.[7]1. Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration. 2. Cool the solution to a lower temperature (e.g., 0-5 °C) to decrease the solubility of the salt.
Presence of Impurities Impurities can inhibit crystal nucleation and growth.[7]1. Ensure the starting racemic piperidine and the chiral resolving agent are of high purity by techniques like column chromatography or distillation before attempting the resolution.
Crystallization is Slow Some crystallizations require extended periods.1. After cooling, allow the flask to stand undisturbed for several hours to days at a low temperature.
No Nucleation Sites Crystal formation requires an initial nucleation event.1. Seeding: Add a few seed crystals of the desired diastereomeric salt to the supersaturated solution to initiate crystallization.[7][8] 2. Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface to create nucleation sites.

Problem: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the crystallized salt is low.

Possible Cause Troubleshooting Step Experimental Protocol
Poor Crystal Quality Small, needle-like, or agglomerated crystals can trap the undesired diastereomer.1. Control Cooling Rate: Employ a slower cooling rate to encourage the growth of larger, more defined crystals.[7] 2. Optimize Agitation: Adjust the stirring rate to maintain homogeneity without causing excessive crystal breakage. 3. Recrystallization: Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process often significantly enhances the diastereomeric purity.
Racemization Harsh conditions (e.g., high temperature, strong acid/base) can cause racemization of the amine or resolving agent.1. Check the stability of your compounds under the resolution conditions. 2. Use milder temperatures where possible.
Chiral HPLC Analysis

Problem: Poor or no separation between the enantiomer peaks.

Possible Cause Troubleshooting Step Experimental Protocol
Inappropriate Chiral Stationary Phase (CSP) The selected column does not provide sufficient chiral recognition for your analyte.1. Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are a good starting point and are effective for a wide range of compounds.[9][10] 2. Consult literature for successful separations of similar piperidine derivatives to guide your column selection.
Suboptimal Mobile Phase The mobile phase composition is not optimized for selectivity.1. Normal Phase: Vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). 2. Reversed Phase: Adjust the type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the aqueous buffer. Modifying the buffer pH can also impact selectivity.[9] 3. Additives: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA)) can significantly alter selectivity.[5][11]
Temperature Effects Temperature can influence the interactions between the analyte and the CSP.1. Analyze your sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral selectivity.[12]

Problem: Chromatographic peaks are tailing.

Possible Cause Troubleshooting Step Experimental Protocol
Secondary Interactions The basic nitrogen of the piperidine can interact with acidic silanol groups on the silica-based column, causing peak tailing.[5]1. Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to mask the active silanol sites.[5]
Column Overload Injecting too much sample can lead to peak distortion.[5]1. Reduce the injection volume or dilute the sample concentration.
Contaminated Column A buildup of contaminants on the column can lead to poor peak shape.1. Flush the column with a strong solvent as recommended by the manufacturer. For many polysaccharide columns, this may involve flushing with dimethylformamide (DMF) or tetrahydrofuran (THF).[13]

Quantitative Data Summary

The following tables provide examples of analytical conditions for determining the purity of chiral piperidines.

Table 1: Chiral HPLC Method for (R)- and (S)-Piperidin-3-amine [6]

ParameterCondition
Derivatizing Agent para-toluenesulfonyl chloride (PTSC)
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution > 4.0

Table 2: Chiral HPLC Methods for Pharmaceutical Impurity Analysis [14]

Analyte Column Mobile Phase Flow Rate Detection
Lamivudine ImpurityCHIRALPAK IC (4.6 x 250 mm, 5 µm)Ethanol/2-Propanol/DEA (90/10/0.1, v/v/v)0.5 mL/minUV at 270 nm
Clopidogrel ImpurityCHIRALCEL OJ-H (4.6 x 250 mm, 5 µm)Methanol/DEA (100/0.1, v/v)1.0 mL/minUV at 220 nm

Key Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the general steps for resolving a racemic piperidine derivative using a chiral acid as the resolving agent.

  • Salt Formation:

    • Dissolve the racemic piperidine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add a solution of the chiral resolving agent (0.5 - 1.0 eq., e.g., (+)-tartaric acid, dibenzoyl-L-tartaric acid) in the same solvent.[15][16]

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath or refrigerator (0-5 °C) to induce crystallization.

    • If crystallization does not occur, refer to the troubleshooting guide above.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Piperidine:

    • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous basic solution (e.g., 1N NaOH, saturated NaHCO₃).

    • Stir the mixture vigorously until all solids have dissolved.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine free base.

Protocol 2: Pre-column Derivatization of Piperidines for HPLC Analysis

This protocol is for derivatizing a piperidine that lacks a UV chromophore, using PTSC as an example.[5][6]

  • Sample Preparation:

    • Dissolve a known amount of the chiral piperidine sample in a suitable solvent.

    • Prepare a basic solution (e.g., 1M sodium bicarbonate).

  • Derivatization Reaction:

    • In a vial, mix the piperidine sample with the basic solution.

    • Add a solution of para-toluenesulfonyl chloride (PTSC) in a compatible organic solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at room temperature. The reaction time may need to be optimized (e.g., 30-60 minutes).

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may need to be neutralized with a dilute acid or diluted with the mobile phase before injection into the HPLC system.

Visualized Workflows and Logic Diagrams

Below are diagrams illustrating logical workflows for troubleshooting common issues in chiral piperidine purification.

G Troubleshooting Logic for Poor HPLC Resolution start Poor or No Peak Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen other CSPs (e.g., different polysaccharide or Pirkle-type columns) check_csp->screen_csp No optimize_mp Optimize Mobile Phase (solvent ratio, additives like DEA/TFA) check_csp->optimize_mp Yes screen_csp->start optimize_temp Optimize Temperature (try lower temperatures first) optimize_mp->optimize_temp Partial Improvement success Resolution Achieved (Rs >= 1.5) optimize_mp->success Significant Improvement check_column Check Column Health (perform wash, check for voids) optimize_temp->check_column Partial Improvement optimize_temp->success Significant Improvement check_column->start No Improvement partial_success Partial Improvement

Caption: Workflow for troubleshooting poor HPLC peak resolution.

G Troubleshooting Failure of Diastereomeric Salt Crystallization start No Crystallization Observed check_concentration Is the solution supersaturated? start->check_concentration concentrate Concentrate solution (evaporate solvent) check_concentration->concentrate No check_solvent Is the solvent system appropriate? check_concentration->check_solvent Yes cool_further Cool to lower temperature concentrate->cool_further cool_further->check_solvent add_antisolvent Add an anti-solvent check_solvent->add_antisolvent No induce_nucleation Induce Nucleation (seeding, scratching) check_solvent->induce_nucleation Yes screen_solvents Screen different solvents add_antisolvent->screen_solvents screen_solvents->start check_purity Check purity of starting materials induce_nucleation->check_purity Failure success Crystals Formed induce_nucleation->success Success check_purity->start

Caption: Workflow for troubleshooting crystallization failure.

References

Technical Support Center: Troubleshooting Low Yield in Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the functionalization of piperidines. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of piperidine is resulting in a low yield and a significant amount of a solid precipitate. What is the likely issue?

A common side reaction in the N-alkylation of piperidines is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1] This salt is often insoluble in common organic solvents and precipitates out of the reaction mixture, leading to a lower yield of the desired mono-alkylated product.

To mitigate over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use the piperidine as the limiting reagent or use a slight excess of the piperidine relative to the alkylating agent.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, can help to maintain a low concentration of the electrophile and reduce the likelihood of a second alkylation event.[2]

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct without competing in the alkylation.[3] Using a base can, however, sometimes promote di-alkylation.[2]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and minimize side product formation.[3]

Q2: I am observing a low yield in my Buchwald-Hartwig N-arylation of piperidine. What are the potential causes?

Low yields in Buchwald-Hartwig N-arylations can often be attributed to several factors related to the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. Ensure your palladium source is of good quality and consider using a pre-catalyst that readily forms the active species.

  • Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. It is advisable to screen a variety of ligands and bases to find the optimal combination for your specific substrates.

  • Oxygen Sensitivity: While many modern Buchwald-Hartwig protocols are more robust, it is still good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the catalyst.

  • Poorly Soluble Reagents: Ensure that all reagents are fully dissolved in the chosen solvent. A change to a more suitable solvent may be necessary.

Q3: My piperidine acylation with an acyl chloride is giving a poor yield. What can I do to improve it?

Low yields in acylation reactions can often be traced back to the reactivity of the starting materials or the reaction conditions.

  • Reactivity of Acylating Agent: Acyl chlorides are highly reactive and can be susceptible to hydrolysis.[4] Ensure that your acyl chloride is fresh or has been properly stored, and that your reaction solvent is anhydrous.

  • Base: A tertiary amine base, such as triethylamine (NEt₃) or pyridine, is typically added to neutralize the HCl byproduct that is formed during the reaction.[5] This prevents the protonation and deactivation of the starting piperidine.

  • Temperature: These reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and prevent the formation of side products.[5]

Q4: I am struggling with the purification of my functionalized piperidine, leading to significant product loss. What are some common purification pitfalls?

The basic nature of the piperidine nitrogen can sometimes complicate purification.

  • Column Chromatography on Silica Gel: Piperidines can streak or adhere strongly to acidic silica gel, leading to poor separation and low recovery. To circumvent this, you can:

    • Pre-treat the silica gel with a base like triethylamine.

    • Include a small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) in your eluent system.

  • Aqueous Work-up: Ensure that the aqueous phase is sufficiently basic during extraction to keep your piperidine derivative in its free base form and soluble in the organic layer.

Troubleshooting Workflow for Low Yield

Below is a general workflow to help diagnose and resolve low-yield issues in piperidine functionalization reactions.

G start Low Yield Observed check_reagents Check Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes purify_reagents->start end Improved Yield purify_reagents->end conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions (Screen Solvents, Bases, etc.) conditions_ok->optimize_conditions No check_side_reactions Analyze Crude Mixture for Side Products (e.g., by LC-MS, NMR) conditions_ok->check_side_reactions Yes optimize_conditions->start optimize_conditions->end side_reactions_present Side Reactions Identified? check_side_reactions->side_reactions_present modify_protocol Modify Protocol to Minimize Side Reactions side_reactions_present->modify_protocol Yes no_obvious_issue Consult Further Literature or Technical Support side_reactions_present->no_obvious_issue No modify_protocol->start modify_protocol->end no_obvious_issue->end G cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) cluster_acylation N-Acylation piperidine_alk Piperidine mono_alkylated Mono-alkylated Piperidine piperidine_alk->mono_alkylated 1 eq. R-X alkyl_halide Alkyl Halide (R-X) quaternary_salt Quaternary Ammonium Salt (Over-alkylation) mono_alkylated->quaternary_salt Excess R-X piperidine_ar Piperidine n_aryl_piperidine N-Aryl Piperidine piperidine_ar->n_aryl_piperidine Pd Catalyst, Ligand, Base aryl_halide Aryl Halide (Ar-X) hydrodehalogenation Hydrodehalogenation of Ar-X aryl_halide->hydrodehalogenation piperidine_acyl Piperidine n_acyl_piperidine N-Acyl Piperidine piperidine_acyl->n_acyl_piperidine Base acyl_chloride Acyl Chloride (RCOCl) hydrolysis Hydrolysis of Acyl Chloride acyl_chloride->hydrolysis H2O G setup 1. Reaction Setup - Dry glassware - Inert atmosphere (if needed) - Add piperidine, solvent, base reagent_add 2. Reagent Addition - Add alkylating/arylating/acylating agent - Control temperature setup->reagent_add reaction 3. Reaction - Stir at appropriate temperature - Monitor by TLC/LC-MS reagent_add->reaction workup 4. Work-up - Quench reaction - Aqueous extraction - Dry organic layer reaction->workup purification 5. Purification - Concentrate crude product - Column chromatography/distillation workup->purification characterization 6. Characterization - NMR, MS, etc. purification->characterization

References

Technical Support Center: Managing Over-alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage a common side reaction in the N-alkylation of piperidines: over-alkylation, which leads to the formation of undesired quaternary ammonium salts.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis and why is it problematic?

A1: Over-alkylation is a common side reaction where the desired N-alkylated piperidine (a tertiary amine) undergoes a second alkylation, forming a quaternary ammonium salt.[1][2] This byproduct can be highly water-soluble, making it difficult to separate from the desired product during aqueous workups, leading to lower isolated yields and more complex purification procedures.[1]

Q2: What are the primary factors that contribute to the formation of quaternary ammonium salts?

A2: Several factors can promote the formation of these salts:

  • Stoichiometry: An excess of the alkylating agent relative to the piperidine significantly increases the likelihood of a second alkylation.[1][3]

  • Nucleophilicity: The N-alkylated piperidine product (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it more reactive towards the alkylating agent.[1]

  • Reaction Rate: If the rate of the second alkylation is comparable to or faster than the first, a significant amount of the quaternary salt will be formed.[1]

  • Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can all influence the relative rates of mono- versus di-alkylation.[1]

Q3: When should I consider an alternative synthetic strategy to direct N-alkylation?

A3: Consider an alternative strategy, such as reductive amination, under the following circumstances:

  • When direct alkylation consistently results in high levels of quaternary salt formation that are difficult to separate.

  • When working with substrates that are sensitive to the conditions of direct alkylation (e.g., presence of other reactive functional groups).

  • When a milder and often more selective method is required to avoid over-alkylation.[4] Reductive amination is a robust alternative that avoids the use of alkyl halides altogether, thus eliminating the possibility of quaternary salt formation.[1][4]

Troubleshooting Guide

Issue 1: High levels of quaternary ammonium salt are detected as a byproduct.

This is the most common issue, indicating that the N-alkylated piperidine is reacting further with the alkylating agent.

  • Solution 1: Adjust Stoichiometry and Addition Rate.

    • Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent to ensure the alkylating agent is more likely to react with the starting material.[1]

    • Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3]

  • Solution 2: Incorporate a Non-Nucleophilic Base.

    • The reaction of piperidine with an alkyl halide generates an acid (HX) which can protonate the starting piperidine, slowing the reaction.[1] Adding a base neutralizes this acid.

    • Use a weak, non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate (K₂CO₃) to scavenge the acid produced without competing in the alkylation.[1][2][3]

  • Solution 3: Switch to Reductive Amination.

    • This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[4] It is a highly effective way to prevent over-alkylation.[4][5]

Issue 2: The N-alkylation reaction is slow or incomplete.

This can occur for several reasons, including steric hindrance or deactivation of the starting material.

  • Solution 1: Optimize Reaction Temperature.

    • Gently heating the reaction can increase the rate. However, be cautious as this may also increase the rate of quaternary salt formation.[1] Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Solution 2: Change the Solvent.

    • Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used and can help to accelerate the reaction.[1][3]

  • Solution 3: Use a More Reactive Alkylating Agent.

    • The reactivity of alkyl halides follows the trend I > Br > Cl. Switching to a more reactive leaving group, such as an iodide, can increase the reaction rate.[2][6]

Data Presentation

Table 1: Comparison of Strategies to Control Over-alkylation in Piperidine Synthesis

StrategyPrincipleAdvantagesDisadvantagesKey Experimental Parameters
Stoichiometric Control Use excess piperidine or slow addition of alkylating agent.Simple to implement.May require removal of large excess of starting material.Piperidine:Alkyl Halide ratio (e.g., 2:1 to 3:1); Slow addition rate.
Use of a Base Neutralize the acid byproduct (HX).Improves reaction rate; can suppress side reactions.Base selection is critical to avoid side reactions.Base (e.g., DIPEA, K₂CO₃); Solvent (e.g., MeCN, DMF).
Reductive Amination Reaction with a carbonyl compound followed by in situ reduction.Eliminates quaternary salt formation; milder conditions.[1][4]Requires a suitable aldehyde or ketone precursor.Reducing agent (e.g., NaBH(OAc)₃); Solvent (e.g., DCM, DCE).
Protecting Group Strategy Selectively block other reactive sites.Essential for molecules with multiple amine groups.[7]Adds steps to the synthesis (protection/deprotection).Choice of protecting group (e.g., Boc); Deprotection conditions.

Experimental Protocols

Protocol 1: Direct N-Alkylation with a Base

This protocol uses a non-nucleophilic base to neutralize the acid formed during the reaction, which can improve the reaction rate and minimize side reactions.

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 equivalent), N,N-diisopropylethylamine (Hünig's base) (1.5 equivalents), and anhydrous acetonitrile.[1]

  • Stir the solution at room temperature.

  • Add the alkyl halide (1.1 equivalents) dropwise to the mixture.[1]

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an excellent alternative to direct alkylation and completely avoids the formation of quaternary ammonium salts.

  • In a round-bottom flask, dissolve the piperidine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the iminium ion.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the stirred solution.[4]

  • Continue to stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[4]

Visualizations

Mechanism of Over-alkylation Piperidine Piperidine (Secondary Amine) TertiaryAmine N-Alkyl Piperidine (Desired Product) Piperidine->TertiaryAmine First Alkylation AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->TertiaryAmine QuaternarySalt Quaternary Ammonium Salt (Byproduct) TertiaryAmine->QuaternarySalt Second Alkylation (Over-alkylation) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->QuaternarySalt

Caption: The reaction pathway leading to the formation of the undesired quaternary ammonium salt.

Troubleshooting Workflow for Over-alkylation Start High Quaternary Salt Formation Observed CheckStoichiometry Adjust Stoichiometry? (Excess Piperidine, Slow Addition) Start->CheckStoichiometry AddBase Add Non-Nucleophilic Base? (e.g., DIPEA, K2CO3) CheckStoichiometry->AddBase No OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent) CheckStoichiometry->OptimizeConditions Yes ChangeMethod Switch to Reductive Amination? AddBase->ChangeMethod No AddBase->OptimizeConditions Yes ChangeMethod->OptimizeConditions No Success Problem Resolved ChangeMethod->Success Yes OptimizeConditions->Success

Caption: A decision-making flowchart for troubleshooting over-alkylation in piperidine synthesis.

References

Technical Support Center: Avoidance of Diketopiperazine Formation in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping you troubleshoot and prevent diketopiperazine (DKP) formation during peptide synthesis. This common side reaction can lead to truncated peptides and reduced yields, but with the right strategies, it can be effectively minimized.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments that could be related to diketopiperazine formation.

Problem: Low yield of the target peptide, especially with N-terminal dipeptides prone to cyclization.

  • Potential Cause: Formation of diketopiperazine, a stable six-membered ring, can occur at the dipeptide stage, leading to cleavage from the resin and a lower overall yield.[1] This is particularly prevalent in Fmoc-based syntheses, especially when proline is one of the first two residues.[2]

  • Recommended Actions:

    • Optimize Deprotection and Coupling: Reduce the time between the deprotection of the N-terminal amine, neutralization, and the subsequent coupling step.[1]

    • In Situ Neutralization: For Boc-SPPS, implementing an in situ neutralization protocol is the most effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[1]

    • Choice of Resin: When using Fmoc/tBu protection, consider using 2-chlorotrityl chloride resin, as its steric bulk inhibits the formation of diketopiperazines.[2]

Problem: A significant impurity peak is observed in the crude product with a mass corresponding to a cyclic dipeptide.

  • Potential Cause: This is a direct indication of DKP formation, where the N-terminal dipeptide has cyclized and cleaved from the resin.[1] Peptides with a penultimate proline are particularly susceptible to this side reaction.[3]

  • Recommended Actions:

    • Use Dipeptide Building Blocks: A robust solution is to couple the first two amino acids as a pre-formed dipeptide, thus bypassing the dipeptide-resin intermediate that is prone to cyclization.[2][4]

    • Modify Fmoc Deprotection: Instead of the standard 20% piperidine in DMF, consider using an alternative Fmoc-removal solution such as 2% DBU and 5% piperazine in NMP, which has been shown to drastically reduce DKP formation.[4][5]

    • Lower Temperature: Reducing the temperature during the coupling step can help to decrease the rate of the cyclization reaction.[1]

Problem: Double-amino-acid deletion is detected in the final peptide sequence.

  • Potential Cause: DKP formation can lead to the deletion of the first two amino acids from the sequence. This is often observed in sequences containing proline, such as Pro-Pro.[3][6]

  • Recommended Actions:

    • Alternative Protecting Groups: For sequences highly prone to DKP formation, consider using an alternative to the Fmoc protecting group, such as Bsmoc-protected amino acids, which can eliminate the formation of DKP byproducts.[7]

    • Coupling Reagent Selection: The use of certain coupling reagents can suppress DKP formation. For example, BOP coupling reagent has been shown to substantially inhibit DKP formation.[3]

    • Solvent Choice: The solvent can influence the rate of DKP formation. Self-deprotection and subsequent DKP formation are faster in DMSO, followed by DMF and NMP, and slowest in ACN.[3]

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation?

A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis involving the intramolecular cyclization of a dipeptide to form a stable six-membered ring.[8] This process can lead to the cleavage of the peptide from the resin, resulting in a truncated peptide and reduced overall yield.[8]

Q2: Which amino acid sequences are most susceptible to DKP formation?

A2: Sequences containing proline at the second position are highly susceptible to DKP formation due to their conformational predisposition to cyclization.[1] Other sequences prone to this side reaction include those with Gly, Ala, or Val at the N-terminus followed by Pro.[9] The Gly-Pro sequence is particularly prone to DKP formation.[9]

Q3: How does the choice of N-terminal protecting group affect DKP formation?

A3: DKP formation is more prevalent in Fmoc-based synthesis compared to Boc-based synthesis.[2] In Fmoc-SPPS, the piperidine used for deprotection can catalyze DKP formation.[10] For Boc-SPPS, DKP formation can be suppressed by using in situ neutralization protocols.[2]

Q4: Can coupling reagents influence the rate of DKP formation?

A4: Yes, the choice of coupling reagent can significantly impact DKP formation. For instance, BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) has been shown to suppress the formation of diketopiperazines.[3] On the other hand, uronium/aminium-based coupling reagents can sometimes lead to side reactions if not used with pre-activation.[2]

Q5: At what stage of peptide synthesis does DKP formation primarily occur?

A5: DKP formation primarily occurs at the dipeptide stage after the removal of the N-terminal protecting group of the second amino acid.[2] It can happen during the Fmoc-deprotection step, post-coupling aging, and during the coupling of the third amino acid.[3][10]

Quantitative Data on DKP Formation

The following table summarizes the impact of different conditions on diketopiperazine formation.

ConditionPeptide Sequence/ResinDKP Formation (%)Reference
Fmoc Deprotection Reagent
20% piperidine/DMFCys[(CH2)3COOtBu]-Pro-2-chlorotrityl resin13.8%[4]
5% piperidine/DMFCys[(CH2)3COOtBu]-Pro-2-chlorotrityl resin12.2%[4]
5% piperazine/DMFCys[(CH2)3COOtBu]-Pro-2-chlorotrityl resin< 4%[4]
5% piperazine/NMPCys[(CH2)3COOtBu]-Pro-2-chlorotrityl resin< 4%[4]
2% DBU, 5% piperazine/NMPCys[(CH2)3COOtBu]-Pro-2-chlorotrityl resinSignificantly reduced[4]
Peptide Sequence on Resin desXaaXaa Formation after ~650h in DMF
Fmoc-Pro-resin~80%[3]
Fmoc-Pro-Pro-resin~25%[3]
Fmoc-Ala-Pro-Pro-Pro-Ser-resin~15%[3]
Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin~5%[3]

Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc-Deprotection in SPPS

This protocol utilizes an alternative Fmoc-removal cocktail to suppress DKP formation.[8]

  • Materials:

    • Peptide-resin

    • N-methyl-2-pyrrolidone (NMP)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Piperazine

    • Fmoc-deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • Procedure:

    • First Deprotection: Drain the solvent from the peptide-resin and add the 2% DBU / 5% piperazine / NMP solution. Agitate for 5 minutes.

    • Drain: Drain the deprotection solution.

    • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.

    • Wash: Thoroughly wash the resin with NMP to remove the deprotection reagents before proceeding to the next coupling step.

Protocol 2: In Situ Neutralization for Boc-SPPS

This protocol minimizes the time the free N-terminal amine is available for cyclization.[1]

  • Materials:

    • Boc-protected peptide-resin post-TFA deprotection

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Diisopropylethylamine (DIEA)

    • Pre-activated Boc-amino acid solution (Boc-amino acid and coupling agent like HBTU in DMF)

  • Procedure:

    • Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.

    • Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin. b. Immediately add the required amount of DIEA to the reaction vessel.

    • Coupling Reaction: Agitate the mixture for the duration of the coupling reaction (typically 10-60 minutes).

    • Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Visual Guides

DKP_Formation_Mechanism cluster_peptide Dipeptide on Resin cluster_reagents Reagents cluster_intermediate Reactive Intermediate cluster_products Products Resin Resin AA2 Amino Acid 2 (e.g., Proline) AA2->Resin AA1 Amino Acid 1 AA1->AA2 PG Protecting Group (e.g., Fmoc) PG->AA1 Deprotection Deprotection (e.g., Piperidine) FreeAmine Free N-terminal Amine Deprotection->FreeAmine Removal of PG DKP Diketopiperazine (Cyclic Dipeptide) FreeAmine->DKP Intramolecular Cyclization & Cleavage TruncatedPeptide Truncated Peptide (on Resin)

Caption: Mechanism of Diketopiperazine (DKP) Formation.

DKP_Troubleshooting_Workflow Start Low Yield or Impurity Detected CheckSequence Is Proline or Glycine in first two positions? Start->CheckSequence HighRisk High Risk of DKP CheckSequence->HighRisk Yes LowRisk Low Risk of DKP (Consider other side reactions) CheckSequence->LowRisk No Strategy Select Prevention Strategy HighRisk->Strategy Option1 Use Dipeptide Building Block Strategy->Option1 Option2 Modify Fmoc Deprotection Conditions Strategy->Option2 Option3 Change Resin (e.g., 2-Cl-Trt) Strategy->Option3 Option4 Optimize Coupling (In Situ Neutralization, Lower Temp) Strategy->Option4 Implement Implement Strategy & Analyze Results Option1->Implement Option2->Implement Option3->Implement Option4->Implement

References

Technical Support Center: Catalyst Selection for Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the stereoselective synthesis of piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for stereoselective piperidine synthesis?

A1: The main classes of catalysts include transition metal complexes, organocatalysts, and biocatalysts.[1]

  • Transition Metal Catalysts: Complexes of rhodium (Rh), ruthenium (Ru), iridium (Ir), palladium (Pd), nickel (Ni), and platinum (Pt) are widely used, often with chiral ligands to induce stereoselectivity.[1][2] These are particularly effective for hydrogenation and various cyclization reactions.[1]

  • Organocatalysts: Chiral phosphoric acids and amino-hydroquinine derivatives are examples of organocatalysts used in reactions like intramolecular aza-Michael additions to create chiral piperidines.[1][3]

  • Biocatalysts: Enzymes such as oxidases and reductases offer high enantio- and regio-selectivity under mild conditions, often used in chemo-enzymatic approaches to dearomatize pyridines or reduce piperidinone precursors.[4]

Q2: How do I select the appropriate catalyst for my desired diastereomer or enantiomer?

A2: The selection depends heavily on the synthetic route and the substrate.

  • For diastereoselectivity , the choice of catalyst, its associated ligands, and reaction conditions are crucial. Chiral catalysts or chiral auxiliaries attached to the substrate can induce facial selectivity.[5] For instance, in the hydrogenation of substituted pyridines, the catalyst can influence the cis/trans ratio of the product.

  • For enantioselectivity , a chiral catalyst or a chiral auxiliary is generally required. Rhodium, iridium, and ruthenium complexes with chiral phosphine ligands are common for asymmetric hydrogenation.[1][6] The specific enantiomer obtained is determined by the chirality of the ligand (e.g., (R)- vs. (S)-BINAP).

Q3: Besides the catalyst, what other experimental factors are critical for controlling stereoselectivity?

A3: Several factors significantly influence the stereochemical outcome of the reaction:

  • Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy.[5][7][8]

  • Solvent: The polarity and coordinating ability of the solvent can affect the geometry of the transition state and, consequently, the diastereomeric or enantiomeric ratio.[5][7] Screening solvents like toluene, THF, dichloromethane, and acetonitrile is recommended.[5][7]

  • Pressure: In catalytic hydrogenations, hydrogen pressure can influence diastereoselectivity. For example, increasing pressure can sometimes favor the formation of the cis isomer.[9]

  • Reagents and Additives: The choice of reducing agent in reductive aminations or the specific Lewis or Brønsted acid used can impact stereoselectivity.[5][7]

Q4: When is it better to use a chiral auxiliary approach versus a catalytic asymmetric method?

A4: The choice involves a trade-off between several factors.

  • Catalytic Asymmetric Methods are often preferred for their high atom economy and the ability to use a small amount of a chiral source to generate large quantities of chiral product. This is highly advantageous for industrial-scale synthesis.[10]

  • Chiral Auxiliary-Mediated Methods , such as those using Evans' oxazolidinones, are well-established and can provide very high and predictable diastereoselectivity.[10] Although this approach is less atom-economical as it requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal, it can be very reliable for complex molecules where a suitable catalytic system has not been identified.[10]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve it?

A: Low diastereoselectivity is a common problem that can often be solved by systematically optimizing reaction conditions. The catalyst, temperature, and solvent are primary factors to investigate.

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst Choice: The catalyst itself is the most direct way to influence the stereochemical outcome.

    • Solution: Screen a variety of catalysts known for the specific transformation. For instance, in multicomponent reactions, different chiral catalysts can yield different diastereomeric ratios.[5] Chiral Rh or Ru complexes are often effective.[5]

  • Incorrect Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[7]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[7][8]

  • Solvent Effects: The solvent can influence the stability and geometry of the different transition states leading to the diastereomers.[5][7]

    • Solution: Experiment with a range of solvents with different polarities and coordinating abilities, such as toluene, dichloromethane (DCM), THF, or acetonitrile.[5][7]

  • Substrate Control: Steric and electronic properties of your starting material can dictate the preferred direction of cyclization or reagent attack.[7]

    • Solution: If possible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance that may favor the formation of the desired isomer.[7]

Data Presentation: Effect of Catalyst on a Multicomponent Piperidine Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Chiral Rh Complex AToluene-208590:10
2Chiral Rh Complex ADCM-208285:15
3Chiral Ru Complex BToluene-207870:30
4Chiral Rh Complex AToluene259060:40

Note: Data is illustrative, based on principles described in cited literature.[5][7]

Logical Workflow for Troubleshooting Poor Diastereoselectivity

G start Start: Poor Diastereoselectivity Observed catalyst Screen Different Catalysts (e.g., Rh, Ru, Ir complexes) start->catalyst temp Optimize Reaction Temperature (Screen lower temperatures) catalyst->temp solvent Vary the Solvent (Test different polarities) temp->solvent substrate Modify Substrate (Change protecting groups) solvent->substrate outcome Desired Selectivity Achieved? substrate->outcome end End: Optimized Protocol outcome->end Yes consult Consult Literature for Alternative Synthetic Routes outcome->consult No

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Issue 2: Low or No Yield

Q: My piperidine synthesis is resulting in low or no product yield. What are the likely causes and how can I fix them?

A: Low yield can stem from several issues, ranging from catalyst activity to the purity of your reagents. A systematic approach is key to identifying the root cause.

Potential Causes & Recommended Solutions:

  • Inactive or Poisoned Catalyst: In catalytic hydrogenations, catalysts like Pd/C, PtO₂, or Rh/C can be poisoned by impurities (e.g., sulfur compounds) or may have lost activity over time.[5][9] The nitrogen lone pair of the pyridine substrate can also coordinate to the metal center, leading to deactivation.[11]

    • Solution: Use a fresh, high-purity catalyst.[5] Ensure starting materials and solvents are pure.[11] In some cases, using bulky, electron-rich phosphine ligands can shield the metal center and prevent inhibition.[11]

  • Poor Quality of Reagents or Solvents: Many reactions for piperidine synthesis are sensitive to air and moisture.[11]

    • Solution: Use anhydrous solvents and ensure they are rigorously degassed. Handle all air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Suboptimal Reaction Conditions: The reaction may require more forcing conditions (higher temperature or pressure) to proceed efficiently, especially when reducing aromatic pyridines.[9]

    • Solution: Systematically screen reaction parameters. For hydrogenations, consider increasing hydrogen pressure or reaction temperature.[12] For other reactions, optimize temperature and reaction time.[9]

  • Steric Hindrance: Bulky substituents on the starting materials can physically block the reaction from occurring.[5]

    • Solution: If possible, redesign the synthesis with starting materials that have less steric bulk.[5]

Experimental Workflow for Catalyst Screening and Optimization

G start Start: Prepare Substrate & Reagents setup Set up Parallel Reactions (Inert Atmosphere) start->setup catalyst Add Different Catalysts to Each Reaction (e.g., Pd/C, PtO₂, Rh/C, Ir-complex) setup->catalyst conditions Run Reactions at Initial Conditions (e.g., RT, 1 atm H₂) catalyst->conditions monitor Monitor Progress via TLC/NMR/GC-MS conditions->monitor analyze Analyze Yield & Selectivity monitor->analyze analyze->catalyst No Reaction/ Poor Result optimize Optimize Best Catalyst System (Vary Temp, Pressure, Solvent) analyze->optimize Promising Result end End: Finalized Protocol optimize->end

Caption: An experimental workflow for catalyst screening and optimization.

Issue 3: Formation of Side Products

Q: I am observing significant side products, such as partially hydrogenated intermediates or dehalogenated compounds. How can I improve selectivity?

A: The formation of side products is typically due to the catalyst's lack of chemoselectivity or reaction conditions that are too harsh.

Potential Causes & Recommended Solutions:

  • Incomplete Reduction: In the hydrogenation of pyridines, reactions can be sluggish, leading to the accumulation of dihydropyridine or tetrahydropyridine intermediates.[12]

    • Solution: Increase hydrogen pressure, optimize catalyst loading (typically 5-10 mol%), or switch to a more active catalyst.[12] Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂) are often more effective than Palladium on carbon (Pd/C) for pyridine hydrogenation.[12]

  • Hydrodehalogenation: When reducing halogen-substituted pyridines, palladium catalysts are known to promote the undesired cleavage of the carbon-halogen bond.[12]

    • Solution: Use a catalyst less prone to causing hydrodehalogenation, such as a rhodium-based catalyst.[12] Optimizing conditions by lowering hydrogen pressure and temperature can also help minimize this side reaction.[12]

  • Over-reduction: Harsh reaction conditions (high temperature/pressure) or a highly active, non-selective catalyst can lead to the formation of ring-opened byproducts.[13]

    • Solution: Decrease the reaction temperature and/or hydrogen pressure.[13] Choose a catalyst with higher chemoselectivity.[9]

Key Experimental Protocols

Protocol 1: Catalytic Asymmetric Hydrogenation of a Pyridine Derivative

This protocol is adapted from methods using iridium catalysts for the enantioselective hydrogenation of N-iminopyridinium ylides.[6]

  • Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.2 mol %), a chiral phosphine ligand (e.g., (R)-BINAP, 2.6 mol %), and Iodine (I₂, 8 mol %) is prepared in anhydrous, degassed dichloromethane (CH₂Cl₂).

  • Reactor Setup: The substituted N-iminopyridinium ylide (1.0 eq) is added to a high-pressure reactor. The catalyst solution is then transferred to the reactor.

  • Execution: The reactor is sealed, purged with hydrogen, and then pressurized to 550 psi with H₂.[6] The reaction is stirred at room temperature for 20-24 hours.

  • Monitoring: Reaction progress can be monitored by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The resulting product can then be converted to the corresponding piperidine via N-N bond cleavage using Raney nickel or lithium in ammonia.[6]

Protocol 2: Chiral Auxiliary-Mediated Alkylation

This protocol describes a classic approach using an Evans' oxazolidinone auxiliary to achieve high diastereoselectivity.[10]

  • Acylation of Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 eq).[10]

  • Alkylation: Cool the solution of the N-acylated auxiliary to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA). Add the LDA to the reaction mixture, followed by the dropwise addition of benzyl bromide (1.2 eq). Stir at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.[10]

  • Quench and Extraction: Quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.[10]

  • Auxiliary Cleavage: Dissolve the purified major diastereomer (1.0 eq) in a 3:1 mixture of THF and water at 0 °C. Add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq).[10] Stir at 0 °C for 4 hours. The auxiliary can be recovered, and the desired chiral carboxylic acid product can be isolated after an acidic workup. This acid is then converted to the target piperidine in subsequent steps.[10]

References

Validation & Comparative

Chiral Crossroads: A Comparative Guide to (S)- and (R)-Ethyl Piperidine-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chiral synthesis, the stereochemistry of building blocks is paramount, dictating the efficacy and safety of the final active pharmaceutical ingredient (API). Among the versatile chiral synthons, the enantiomers of ethyl piperidine-2-carboxylate, (S)- and (R)-isomers, serve as critical precursors in the synthesis of a multitude of blockbuster drugs. This guide provides a comprehensive comparison of these two enantiomers, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their synthetic strategies.

The piperidine moiety is a prevalent scaffold in numerous biologically active compounds. The chirality at the C2 position of the piperidine ring significantly influences the pharmacological and toxicological profiles of the resulting drugs. The (S)-enantiomer is frequently the biologically active form, particularly in the synthesis of local anesthetics and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Performance in Synthesis: A Comparative Overview

While direct head-to-head comparative studies of (S)- and (R)-ethyl piperidine-2-carboxylate in the same synthetic sequence are scarce in the literature, a clear preference for the (S)-enantiomer emerges for specific therapeutic classes. This preference is dictated by the stereospecific requirements of the biological target.

Local Anesthetics: The Case for the (S)-Enantiomer

Long-acting local anesthetics such as ropivacaine and levobupivacaine are prime examples of the critical role of piperidine chirality. Levobupivacaine is the pure (S)-enantiomer of bupivacaine and exhibits significantly lower cardiotoxicity than the racemic mixture or the (R)-enantiomer.[1][2] Similarly, ropivacaine is synthesized as the pure (S)-enantiomer to ensure a better safety profile.[3]

The synthesis of these drugs is highly stereospecific. Using (S)-pipecolic acid (the hydrolyzed form of (S)-ethyl piperidine-2-carboxylate) as the starting material directly leads to the desired (S)-enantiomer of the final drug.[4][5][6] Conversely, employing the (R)-enantiomer would yield the undesired and more toxic (R)-isomer of the anesthetic.

Table 1: Enantiomer Usage and Rationale in Local Anesthetic Synthesis

Local AnestheticChiral PrecursorResulting EnantiomerRationale for Enantiomer Selection
Levobupivacaine (S)-Pipecolic Acid(S)-BupivacaineReduced cardiotoxicity compared to the (R)-enantiomer and racemic mixture.[1][7]
Ropivacaine (S)-Pipecolic Acid(S)-RopivacaineLower central nervous system and cardiotoxicity compared to bupivacaine.[8][9]
DPP-4 Inhibitors: A Focus on Stereospecificity

Dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes, also showcase the importance of precise stereochemistry. While some prominent DPP-4 inhibitors like vildagliptin are derived from L-proline (a five-membered ring analog), the synthesis of others relies on chiral piperidine precursors. The interaction with the DPP-4 enzyme's active site is highly dependent on the spatial arrangement of the substituents on the chiral core.

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these chiral building blocks in synthesis. Below are representative protocols for the synthesis of key intermediates and final products.

Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Key intermediate for Ropivacaine and Levobupivacaine)

This two-step procedure starts from (S)-pipecolic acid.

Step 1: Formation of (S)-Pipecolyl Chloride Hydrochloride

  • To a suspension of (S)-pipecolic acid (130 g) in toluene (2 L), hydrogen chloride gas (40 g) is slowly bubbled at ambient temperature over 30 minutes.

  • The reaction mixture is then heated to 55°C.

  • Thionyl chloride (120 g) is added dropwise over 1.5 hours, maintaining the temperature below 60°C.

  • The mixture is stirred at this temperature until the evolution of gas ceases.

Step 2: Amidation with 2,6-dimethylaniline

  • A solution of 2,6-dimethylaniline (242 g) in toluene (250 ml) is added to the freshly prepared (S)-pipecolyl chloride hydrochloride solution at a rate that maintains the temperature below 60°C.

  • The reaction mixture is stirred for 2 hours.

  • The resulting solid is filtered and washed with toluene (200 ml) to yield (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride.[6]

N-Alkylation for the Synthesis of Ropivacaine
  • To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent such as isobutyl methyl ketone, potassium carbonate (0.32 kg), a catalytic amount of sodium iodide, and 1-bromopropane (0.28 kg) are added.

  • The mixture is heated to reflux to complete the reaction.

  • The excess 1-bromopropane is removed by distillation.

  • The reaction mixture is then worked up to isolate ropivacaine.[10]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key intermediate for Vildagliptin)

This protocol starts from L-proline, a related chiral cyclic amino acid.

Step 1: Synthesis of (S)-1-chloroacetyl-pyrrolidine-2-carboxylic acid

  • To a solution of L-proline (10 g, 0.087 mol) in THF (100 mL), chloroacetyl chloride (10.0 mL, 0.132 mol) is added slowly at 0°C under an argon atmosphere.

  • The mixture is refluxed with stirring for 2.5 hours.

  • After completion, the reaction is cooled, diluted with water (20 mL), and extracted with ethyl acetate. The organic layer is collected and dried.[11]

Step 2: Amidation to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

  • To a solution of the carboxylic acid from the previous step (10.0 g, 0.052 mol) in dichloromethane (200 mL), dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • Ammonium bicarbonate (41.2 g, 0.522 mol) is added, and the mixture is stirred for another hour.

  • The reaction mixture is filtered, and the filtrate is concentrated to give the amide.[12]

Step 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • To a suspension of the amide (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise at 5–10 °C.

  • The mixture is stirred for 45 minutes and then concentrated under vacuum to yield the nitrile intermediate.[12][13]

Mandatory Visualizations

Synthetic Workflow for Ropivacaine

G cluster_0 Synthesis of Ropivacaine A (S)-Pipecolic Acid B (S)-Pipecolyl Chloride Hydrochloride A->B SOCl2, HCl C (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide B->C 2,6-dimethylaniline D Ropivacaine ((S)-enantiomer) C->D 1-bromopropane, K2CO3

Caption: Synthetic pathway for Ropivacaine from (S)-Pipecolic Acid.

Signaling Pathway: Mechanism of DPP-4 Inhibitors

G cluster_1 Mechanism of Action of DPP-4 Inhibitors Ingestion Food Intake Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulation Glucagon ↓ Glucagon Secretion Incretins->Glucagon Suppression Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose DPP4_I DPP-4 Inhibitor (e.g., Vildagliptin) DPP4_I->DPP4 Inhibition

Caption: Simplified signaling pathway of DPP-4 inhibitors.

Conclusion

The choice between (S)- and (R)-ethyl piperidine-2-carboxylate in synthesis is not a matter of interchangeability but a critical decision dictated by the stereochemical demands of the biological target. For local anesthetics like ropivacaine and levobupivacaine, the (S)-enantiomer is indispensable for achieving the desired therapeutic effect with a favorable safety profile. While direct comparative data is limited, the principles of stereospecific synthesis underscore that the use of the incorrect enantiomer would lead to a pharmacologically distinct and potentially harmful product. Researchers and drug development professionals must, therefore, give careful consideration to the chirality of this versatile building block to ensure the successful and safe development of new medicines.

References

A Comparative Guide to Chiral Piperidine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, present in over a hundred commercially available drugs.[1] Its three-dimensional structure and ability to engage in key interactions with biological targets make it a privileged building block in medicinal chemistry. The introduction of chirality to the piperidine ring further enhances its utility, offering a powerful strategy to refine a molecule's pharmacological profile.[2][3] Chiral piperidines can improve potency, selectivity, and pharmacokinetic properties while potentially reducing off-target toxicity.[4]

This guide provides an objective comparison of various chiral piperidine building blocks, supported by experimental data from recent literature. We explore how different substitution patterns and stereochemistries influence biological activity and physicochemical properties, offering insights for rational drug design.

The Strategic Advantage of Chirality

Introducing a chiral center into a piperidine scaffold can profoundly impact its interaction with biological targets and its overall drug-like properties.[2] The three-dimensional arrangement of substituents allows for more precise and optimized interactions within a protein's binding site, which is inherently chiral.[4]

Key benefits observed experimentally include:

  • Modulated Physicochemical Properties: Chirality and substitution can alter properties like solubility and lipophilicity. For instance, introducing a substituent at the 2-position of the piperidine ring was shown to effectively enhance the aqueous solubility of a series of Measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors.[2]

  • Enhanced Biological Activity and Selectivity: The stereochemistry of a piperidine building block can be critical for potency and selectivity. Chiral piperidines can orient functional groups in a way that maximizes binding affinity for the intended target while minimizing interactions with off-targets, such as the hERG channel, thereby reducing cardiac toxicity.[3][5]

  • Improved Pharmacokinetic (PK) Profiles: The metabolic stability and half-life of a drug candidate can be improved by introducing chiral centers. In the development of CHK1 inhibitors, adding a methyl group at the 2-position of the piperidine ring effectively prolonged the compound's half-life.[2]

G cluster_0 Chiral Piperidine Scaffold cluster_1 Improved Pharmacological Profile Scaffold Core Structure Chirality Introduction of Chiral Center(s) Scaffold->Chirality Properties Physicochemical Properties (e.g., Solubility) Chirality->Properties Activity Biological Activity & Selectivity Chirality->Activity PK Pharmacokinetics (e.g., Half-life) Chirality->PK Toxicity Reduced hERG Toxicity Chirality->Toxicity

Caption: Benefits of introducing chirality to piperidine scaffolds.

Performance Data: A Comparative Overview

The choice of a specific chiral piperidine building block—defined by the position, nature, and stereochemistry of its substituents—can lead to dramatic differences in performance. The following tables summarize quantitative data from published studies, illustrating these effects.

Table 1: Impact of Chirality on PCAF Inhibitor Potency

This table compares symmetric (achiral) piperidine-containing structures with a chiral, substituted piperidine in a series of p300/CBP-associated factor (PCAF) inhibitors. The binding affinity (K D ) demonstrates the significant improvement conferred by the chiral scaffold.

Compound TypeR Group StructurePotency (K D, nmol/L)Data Reference
Symmetric PiperidineSymmetric piperidine-containing> 200[2][4]
Chiral PiperidineSubstituent at 3- and 5-position~ 150[2][4]

Data synthesized from studies by Huang et al. (2019) which demonstrated that introducing a chiral center into the piperidine ring improves the potency of this series of compounds.[4]

Table 2: Enhancing Selectivity in Fibrinolysis Inhibitors

This example shows how introducing a chiral center (a methyl group at the 2-position) affects both the potency against the target and the selectivity over the off-target GABAa receptor. While potency decreased slightly, the selectivity saw a remarkable increase.

CompoundPiperidine SubstitutionPotency (vs. Target)Selectivity (vs. GABAa)Data Reference
Parent CompoundUnsubstitutedHighLow[2][4]
Chiral DerivativeMethyl at 2-positionDecreasedRemarkably Increased[2][4]

Data from a 2018 study by Karlsson et al. which identified a new series of fibrinolysis inhibitors.[4]

Table 3: Piperidine vs. Piperazine in Sigma-1 Receptor (σ₁R) Affinity

This table compares the binding affinities (K i ) of two closely related compounds where the core heterocycle is either a piperidine or a piperazine. The data highlights that the piperidine moiety is a critical structural element for high affinity at the σ₁R while maintaining high affinity for the primary target, the histamine H3 receptor (H₃R).

CompoundHeterocyclic CorehH₃R K i (nM)σ₁R K i (nM)Data Reference
4Piperazine3.171531[6]
5Piperidine7.703.64[6]

This comparison illustrates that the piperidine ring is a key feature for achieving dual H₃/σ₁ receptor activity.[6]

Experimental Protocols and Synthetic Strategies

The synthesis of enantioenriched chiral piperidines is a critical challenge in organic chemistry. Several robust strategies have been developed to access these valuable building blocks.[7][8]

General Methodology: Asymmetric C-H Functionalization

A modern and efficient approach to synthesizing chiral piperidines involves the catalytic, enantioselective functionalization of a C-H bond on a precursor molecule. This strategy avoids the need for pre-installed functional groups, offering a more direct route.

Workflow for Enantioselective δ C-H Cyanation:

  • Precursor Preparation: An acyclic amine precursor is prepared.

  • Radical Initiation: An N-centered radical is generated from the amine.

  • 1,5-Hydrogen Atom Transfer (HAT): The N-centered radical abstracts a hydrogen atom from the δ-carbon, creating a C-centered radical in a regioselective manner.

  • Enantioselective Cyanation: A chiral copper catalyst intercepts the C-centered radical and facilitates the addition of a cyanide group with high enantioselectivity.[9]

  • Cyclization: The resulting enantioenriched δ-amino nitrile is then cyclized to form the chiral piperidine.[9]

G cluster_workflow Asymmetric Synthesis of Chiral Piperidines A Acyclic Amine Precursor B N-Centered Radical Generation A->B Initiation C 1,5-Hydrogen Atom Transfer (HAT) B->C Intramolecular D Enantioselective C-C Bond Formation (e.g., Cyanation) C->D Chiral Cu Catalyst E Enantioenriched δ-Amino Nitrile D->E F Cyclization E->F G Chiral Piperidine Building Block F->G

Caption: General workflow for chiral piperidine synthesis via C-H functionalization.

Other Key Synthetic Methods:
  • Asymmetric Hydrogenation: The reduction of substituted pyridine precursors using a chiral catalyst is a widely studied method to control the stereochemistry of the resulting piperidine.[7][8]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules (like amino acids) as starting materials to construct the piperidine ring with a pre-defined stereochemistry.[10]

  • Intramolecular Cyclization: Various metal-catalyzed or organocatalyzed intramolecular reactions, such as the aza-Michael reaction, are used to form the piperidine ring from a linear precursor.[7][8]

Application in Signaling Pathways: MEK Inhibition

Chiral piperidine building blocks are integral to the development of inhibitors for critical signaling pathways implicated in diseases like cancer. The mitogen-activated protein kinase (MEK) pathway is one such example. The introduction of a chiral piperidine side chain can be essential for fitting into the enzyme's cavity, thereby increasing drug potency.[5]

G cluster_pathway Simplified MEK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor MEK Inhibitor (with Chiral Piperidine) Inhibitor->MEK Inhibition

Caption: Role of a chiral piperidine-containing MEK inhibitor in a signaling pathway.

Conclusion

The strategic incorporation of chiral piperidine building blocks is a cornerstone of modern medicinal chemistry. As demonstrated by the comparative data, the careful selection of substitution patterns and stereochemistry can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. The continued development of novel and efficient synthetic methods provides researchers with an expanding toolkit to access diverse and highly functionalized chiral piperidines, paving the way for the discovery of next-generation therapeutics.[3][5]

References

A Comparative Guide to the Synthetic Utility of Ethyl Pipecolinate and Methyl Pipecolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing molecules, particularly pharmaceuticals and natural products, the choice of starting materials and reagents is critical. Pipecolic acid and its esters are versatile building blocks for the construction of piperidine rings, a common motif in bioactive compounds. This guide provides a detailed comparison of two frequently used derivatives: ethyl pipecolinate and methyl pipecolinate. We will explore their relative advantages and disadvantages in common synthetic transformations, supported by experimental data and protocols.

Introduction to Ethyl and Methyl Pipecolinate

Both ethyl pipecolinate and methyl pipecolinate are esters of pipecolic acid, a cyclic amino acid. The primary difference lies in the ester group: an ethyl (-CH₂CH₃) group in the former and a methyl (-CH₃) group in the latter. This seemingly minor variation can influence their physical properties, reactivity, and suitability for specific synthetic applications.

Generally, methyl esters are known to be slightly more reactive than their ethyl counterparts due to the smaller steric hindrance of the methyl group. This can be advantageous in reactions where the ester is the reacting functionality. Conversely, the ethyl group can sometimes offer greater stability or different solubility properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ethyl pipecolinate and methyl pipecolinate is presented in Table 1. These properties can influence reaction conditions, work-up procedures, and purification methods.

PropertyEthyl PipecolinateMethyl Pipecolinate (Hydrochloride)
Molecular Formula C₈H₁₅NO₂C₇H₁₃NO₂ · HCl
Molecular Weight 157.21 g/mol 179.64 g/mol
Appearance Clear colorless to light yellow liquidWhite to almost white crystalline powder
Boiling Point 216-217 °CNot available (decomposes)
Melting Point Not applicable197 °C (decomposes)
Density 1.006 g/mL at 25 °CNot available
CAS Number 15862-72-332559-18-5

Comparative Synthetic Utility

The secondary amine of the piperidine ring in both ethyl and methyl pipecolinate is the primary site of reactivity in many synthetic transformations. Key reactions include N-alkylation, N-acylation, and N-arylation. The ester functionality can also be involved in reactions such as reduction and cyclization.

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen. This is a crucial step in the synthesis of many pharmaceuticals, such as the local anesthetics mepivacaine and bupivacaine.

Experimental Data Summary:

ReactionSubstrateReagentsSolventTimeYieldReference
N-MethylationMethyl PipecolinateFormaldehyde, Formic AcidWater5 min93%Rapid production of the anaesthetic mepivacaine through continuous, portable technology
N-Butylation (implied)Pipecolic Acid DerivativeBromo-n-butaneDMF12 hN/ASynthesis method of bupivacaine

While direct comparative data is scarce, the high yield and short reaction time for the N-methylation of methyl pipecolinate using the Eschweiler-Clarke reaction highlights its efficiency. The synthesis of bupivacaine often involves the N-alkylation of a pipecolide intermediate, demonstrating the applicability of this reaction to related structures.

N-Acylation

N-acylation is another common reaction used to introduce a wide range of functional groups. The resulting N-acylpiperidines are important intermediates in drug discovery.

General Observations:

Both ethyl and methyl pipecolinate are expected to undergo N-acylation readily with acylating agents like acid chlorides and anhydrides in the presence of a base. The reactivity difference between the two is likely to be minimal in this context, as the reaction occurs at the sterically accessible nitrogen atom.

N-Arylation
Ester Group Transformations

The ester group of both molecules can be transformed, most commonly through reduction to the corresponding alcohol.

Reduction to (Piperidin-2-yl)methanol:

The reduction of the ester to a primary alcohol provides (piperidin-2-yl)methanol, a valuable chiral building block. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.

Experimental Data Summary:

ReactionSubstrateReagentsSolventTimeYieldReference
ReductionEthyl PipecolinateLiAlH₄THFN/AN/AGeneral procedure for LAH reduction of esters
ReductionMethyl PipecolinateLiAlH₄THFN/AN/AGeneral procedure for LAH reduction of esters

Although specific yields for the reduction of ethyl and methyl pipecolinate were not found in a comparative study, LiAlH₄ is a powerful reducing agent capable of efficiently reducing both esters. The choice between the two starting materials would likely depend on cost and availability rather than a significant difference in reactivity for this transformation.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While neither ethyl nor methyl pipecolinate can undergo this reaction directly, they can be elaborated into suitable diester precursors for the synthesis of bicyclic alkaloids like quinolizidines. The choice of ester will influence the alkoxide base used (e.g., sodium ethoxide for ethyl esters, sodium methoxide for methyl esters) to avoid transesterification.

Experimental Protocols

N-Methylation of Methyl Pipecolinate (Synthesis of N-Methylpipecolinate)

This protocol is adapted from the synthesis of mepivacaine.

Materials:

  • Methyl pipecolinate

  • Formaldehyde (37% in water)

  • Formic acid

  • Sodium hydroxide (2 M)

  • Water

Procedure:

  • Prepare a 1.6 M solution of methyl pipecolinate in water.

  • To this solution, add 3.0 equivalents of formaldehyde.

  • Adjust the pH of the solution to 4.0 using 2 M sodium hydroxide.

  • In a separate vessel, prepare a 20% (v/v) solution of formic acid in water.

  • Combine the two solutions and heat at 150 °C for 5 minutes in a sealed reactor.

  • After cooling, the reaction mixture can be worked up by extraction with a suitable organic solvent after basification.

N-Boc Protection of Pipecolinate Esters

This is a general procedure for the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Ethyl or Methyl Pipecolinate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the pipecolinate ester (1 equivalent) in the chosen solvent.

  • Add the base (1.2-1.5 equivalents).

  • Add Boc₂O (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Reduction of Pipecolinate Esters with LiAlH₄

This is a general procedure for the reduction of the ester to the corresponding alcohol.

Materials:

  • Ethyl or Methyl Pipecolinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the pipecolinate ester (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture back to 0 °C.

  • Work-up (Fieser method): Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (piperidin-2-yl)methanol.

Visualization of Synthetic Pathways

The following diagrams illustrate the role of methyl and ethyl pipecolinate in the synthesis of complex molecules.

mepivacaine_synthesis methyl_pipecolinate Methyl Pipecolinate reagents1 HCHO, HCOOH methyl_pipecolinate->reagents1 n_methyl_pipecolinate N-Methylpipecolinate reagents2 2,6-Dimethylaniline, n-BuLi n_methyl_pipecolinate->reagents2 mepivacaine Mepivacaine reagents1->n_methyl_pipecolinate reagents2->mepivacaine

Synthesis of Mepivacaine from Methyl Pipecolinate.

quinolizidine_synthesis pipecolic_ester Ethyl/Methyl Pipecolinate reagents1 Alkylation/ Acylation pipecolic_ester->reagents1 n_substituted_ester N-Substituted Pipecolinate Ester reagents2 Further Elaboration n_substituted_ester->reagents2 diester Diester Intermediate reagents3 Dieckmann Condensation diester->reagents3 beta_keto_ester Bicyclic β-Keto Ester reagents4 Reduction/ Decarboxylation beta_keto_ester->reagents4 quinolizidine Quinolizidine Alkaloid reagents1->n_substituted_ester reagents2->diester reagents3->beta_keto_ester reagents4->quinolizidine

General pathway to Quinolizidine Alkaloids.

Conclusion

Both ethyl pipecolinate and methyl pipecolinate are valuable and versatile starting materials for the synthesis of piperidine-containing compounds.

  • Methyl pipecolinate may be preferred in reactions where higher reactivity of the ester group is desired, or as demonstrated in the synthesis of mepivacaine, where it is a readily available and efficient precursor.

  • Ethyl pipecolinate offers a slightly more sterically hindered and potentially more stable alternative. Its lower volatility compared to the methyl ester can be advantageous in terms of handling and reduced losses during work-up.

Ultimately, the choice between ethyl and methyl pipecolinate will depend on the specific requirements of the synthetic route, including the desired reactivity, reaction conditions, and the cost and availability of the starting materials. For many common transformations focused on the piperidine nitrogen, the differences in their synthetic utility are likely to be subtle.

A Comparative Guide to Alternative Chiral Scaffolds in Pharmaceutical Development: Beyond Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in the structure of numerous approved drugs.[1] Its prevalence is due to its favorable physicochemical properties, including its basicity which can be crucial for target engagement, and its relatively stable, chair-like conformation.[2][3] However, the very success of the piperidine scaffold can also be a limitation, leading to challenges in establishing novel intellectual property and potential for off-target effects due to the sheer number of piperidine-containing compounds. Furthermore, the metabolic susceptibility of the piperidine ring, often through N-dealkylation or oxidation, can present pharmacokinetic challenges.[1][4]

This guide provides a comparative analysis of several alternative chiral scaffolds that are gaining prominence in pharmaceutical development as replacements for the piperidine moiety. We will explore the performance of azetidines, pyrrolidines, tropane alkaloids, granatane alkaloids, and spirocyclic systems, supported by experimental data to inform scaffold selection in drug design.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The choice of a scaffold significantly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key data comparing piperidine with its alternatives.

ScaffoldStructureKey Features & AdvantagesDisadvantages
Piperidine - Well-established scaffold with predictable conformations.- Readily available synthetic building blocks.- Can be susceptible to metabolic N-dealkylation and ring oxidation.[4]- Crowded intellectual property space.
Azetidine - Increased rigidity and 3D character compared to piperidine.- Often more resistant to N-dealkylation, leading to improved metabolic stability.[4]- Lower lipophilicity can improve solubility.- Synthesis of substituted chiral azetidines can be challenging.
Pyrrolidine - Slightly less lipophilic than piperidine.- Can offer a different vector for substituent placement.- Can also be susceptible to metabolism.
Tropane Alkaloids - Rigid bicyclic structure pre-organizes substituents for binding.- Natural product-derived scaffold with a history of biological activity.[5]- Complex synthesis for novel analogues.- Can have inherent biological activities that may lead to off-target effects.
Granatane Alkaloids - Structurally related to tropanes with a different bicyclic core.- Offers a distinct 3D arrangement of substituents.- Less explored in medicinal chemistry compared to tropanes.- Synthetic accessibility can be a hurdle.
1-Azaspiro[3.3]heptane - Novel spirocyclic scaffold with improved metabolic stability compared to piperidine and 2-azaspiro[3.3]heptane.[6]- Similar basicity and lipophilicity to piperidine.[6]- More complex synthesis than monocyclic systems.

Quantitative Data Summary

The following tables present a summary of quantitative data from comparative studies.

Table 1: Comparison of Physicochemical Properties

PropertyPiperidineAzetidinePyrrolidine1-Azaspiro[3.3]heptane
pKa ~11.22~11.29~11.27Similar to piperidine
logP (Octanol/Water) 0.84Lower than piperidine0.46Similar to piperidine

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

Compound ScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
N-Benzoylpiperidine21136
N-Benzoyl-2-azaspiro[3.3]heptane2912
N-Benzoyl-1-azaspiro[3.3]heptane>12013

Data adapted from a study on piperidine bioisosteres.[6] The data for N-benzoyl derivatives are used for comparative purposes.

Table 3: In Vivo Activity of Bupivacaine and its 1-Azaspiro[3.3]heptane Analogue

CompoundAntinociceptive Effect (AUC of withdrawal latency)
Bupivacaine (piperidine-containing)~180
1-Azaspiro[3.3]heptane analogue~100

Data from a tail flick test in mice, showing that while the analogue is less potent than the parent drug, it retains significant activity, validating the scaffold as a bioisostere.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of these scaffolds.

Synthesis of Chiral 3-Substituted Pyrrolidines

The synthesis of chiral pyrrolidines is essential for exploring their potential as piperidine replacements. One common method is the palladium-catalyzed hydroarylation of N-acyl pyrrolines.[7]

Materials:

  • N-acyl-2-pyrroline

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand like SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-acyl-2-pyrroline, aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyrrolidine derivative.

  • The enantiomers can be separated by chiral HPLC if a racemic starting material or catalyst was used.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

Materials:

  • Test compound and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized drug like warfarin)

  • Pooled human liver microsomes (HLM) or cryopreserved hepatocytes

  • NADPH regenerating system (for microsomes)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compound and controls in the incubation buffer.

  • Pre-warm the HLM or hepatocyte suspension and the NADPH regenerating system (if using microsomes) to 37 °C.

  • Initiate the metabolic reaction by adding the test compound to the HLM/hepatocyte suspension. For NADPH-dependent metabolism, the reaction is started by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[4][8]

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and control compounds with known permeability

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Coat the membrane of the donor plate wells with the lipid solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with PBS (acceptor solution).

  • Add the test and control compounds dissolved in PBS to the donor plate wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) for each compound.

Visualizations

Scaffold Hopping Workflow

Scaffold_Hopping Lead Piperidine-Containing Lead Compound SAR Identify Key Pharmacophore Elements Lead->SAR Scaffold_Selection Select Alternative Chiral Scaffolds SAR->Scaffold_Selection Synthesis Synthesize Analogues Scaffold_Selection->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening ADME In Vitro ADME (Metabolic Stability, Permeability) Screening->ADME ADME->SAR Iterative Optimization New_Lead Optimized Lead with Novel Scaffold ADME->New_Lead

Caption: A typical workflow for scaffold hopping from a piperidine-containing lead compound.

Comparison of Scaffold Properties

Caption: Key property trade-offs for different alternative chiral scaffolds.

Experimental Workflow for Analogue Comparison

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Piperidine_Analogue Piperidine Analogue (Reference) Binding_Assay Target Binding Assay (Ki, IC50) Piperidine_Analogue->Binding_Assay Alternative_Analogue Alternative Scaffold Analogue Alternative_Analogue->Binding_Assay Functional_Assay Functional Assay (EC50, Emax) Binding_Assay->Functional_Assay Metabolic_Stability Metabolic Stability (t1/2, CLint) Functional_Assay->Metabolic_Stability Permeability_Assay Permeability Assay (PAMPA, Caco-2) Metabolic_Stability->Permeability_Assay PK_Study Pharmacokinetic Study (Bioavailability, Clearance) Permeability_Assay->PK_Study Efficacy_Study Efficacy Study in Animal Model PK_Study->Efficacy_Study Data_Analysis Comparative Data Analysis Efficacy_Study->Data_Analysis

Caption: A generalized experimental workflow for comparing a piperidine-containing compound with an analogue bearing an alternative scaffold.

References

A Comparative Guide to the Biological Activity of (S)- versus (R)-Piperidine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (S)- and (R)-enantiomers of piperidine-2-carboxylate derivatives, with a focus on their well-documented activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The stereochemistry at the C2 position of the piperidine ring plays a crucial role in determining the pharmacological profile of these compounds, influencing their potency, efficacy, and selectivity. This document summarizes key experimental data, details the methodologies used for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Enantiomers

The biological activity of enantiomers of piperidine-2-carboxylate derivatives is most pronounced at the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The following table summarizes the inhibitory activity of the enantiomers of a potent tetrazole-substituted piperidine-2-carboxylate derivative, LY233053.

CompoundEnantiomerAbsolute StereochemistryNMDA Receptor Affinity (IC50)NMDA Antagonist Activity in Cortical Slices (IC50 vs 40 µM NMDA)
LY235723 (-)-isomer2R, 4S67 ± 6 nM[1]1.9 ± 0.24 µM[1]
(+)-isomer of LY233053 (+)-isomer2S, 4RInactiveInactive

As demonstrated in the table, the NMDA receptor antagonist activity of LY233053 resides exclusively with the (-)-isomer, which possesses the (2R, 4S) absolute stereochemistry.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of piperidine-2-carboxylate derivatives.

Competitive NMDA Receptor Binding Assay using [3H]CGS-19755

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist, [3H]CGS-19755 (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid).[2][3]

Materials:

  • Membrane Preparation: Crude synaptic membranes prepared from rat brains.

  • Radioligand: [3H]CGS-19755.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Test Compounds: (S)- and (R)-piperidine-2-carboxylate derivatives.

  • Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled CGS-19755 or L-glutamate).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the crude synaptic membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]CGS-19755 and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CGS-19755 (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand).

Electrophysiological Recording in Cortical Slices for NMDA Antagonist Evaluation

This functional assay assesses the ability of a test compound to antagonize the physiological effects of NMDA on neurons in a brain tissue preparation.[1]

Materials:

  • Animal: Rat or mouse.

  • Slicing Solution: Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) with modifications to enhance slice viability (e.g., NMDG-based solution).

  • Recording aCSF: Standard aCSF continuously bubbled with 95% O2 / 5% CO2.

  • NMDA Solution: A stock solution of N-methyl-D-aspartate.

  • Test Compounds: (S)- and (R)-piperidine-2-carboxylate derivatives.

  • Vibratome: For preparing acute brain slices.

  • Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass Microelectrodes: For whole-cell patch-clamp recording.

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold slicing solution. Rapidly remove the brain and prepare coronal or sagittal cortical slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated slicing solution.

  • Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at a slightly elevated temperature (e.g., 32-34°C) for a period before returning to room temperature.

  • Recording: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with recording aCSF.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a cortical neuron.

  • NMDA Application: Apply a known concentration of NMDA (e.g., 40 µM) to the bath to evoke an inward current or depolarization in the recorded neuron.

  • Antagonist Application: After establishing a stable baseline response to NMDA, co-apply the test compound at various concentrations with NMDA.

  • Data Acquisition and Analysis: Record the neuronal response to NMDA in the presence and absence of the test compound. Determine the concentration of the test compound that produces a 50% inhibition of the NMDA-induced response (IC50 value).

Mandatory Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 S_Pip (S)-Piperidine-2-carboxylate (Inactive Enantiomer) R_Pip (R)-Piperidine-2-carboxylate (Active Antagonist) R_Pip->NMDA_R Blocks Glutamate Site Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activation LTP_LTD Synaptic Plasticity (LTP/LTD) Signaling_Cascade->LTP_LTD Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression

Caption: NMDA receptor activation and antagonism by piperidine-2-carboxylate derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Racemic_Synthesis Racemic Synthesis of Piperidine-2-Carboxylate Derivative Chiral_Resolution Chiral Resolution Racemic_Synthesis->Chiral_Resolution S_Enantiomer (S)-Enantiomer Chiral_Resolution->S_Enantiomer R_Enantiomer (R)-Enantiomer Chiral_Resolution->R_Enantiomer Binding_Assay NMDA Receptor Binding Assay S_Enantiomer->Binding_Assay Cortical_Slice Cortical Slice Electrophysiology S_Enantiomer->Cortical_Slice R_Enantiomer->Binding_Assay R_Enantiomer->Cortical_Slice IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Cortical_Slice->IC50_Determination Data_Table Comparative Data Table IC50_Determination->Data_Table Conclusion Conclusion on Stereoselectivity Data_Table->Conclusion

Caption: Workflow for comparing (S)- and (R)-piperidine-2-carboxylate derivatives.

References

Comparative analysis of ethyl nipecotate and ethyl isonipecotate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of piperidine scaffolds is a critical decision in the synthetic pathway of numerous pharmaceuticals. Among the most common of these building blocks are the constitutional isomers ethyl nipecotate (ethyl piperidine-3-carboxylate) and ethyl isonipecotate (ethyl piperidine-4-carboxylate). While structurally similar, the positional difference of the ethyl carboxylate group on the piperidine ring—position 3 versus position 4—imparts distinct physicochemical properties and dictates their respective roles and reactivities in synthesis.

This guide provides an objective comparison of these two vital intermediates, supported by experimental data and detailed synthetic protocols, to aid in the strategic selection of the appropriate isomer for specific research and development applications.

Physicochemical and Structural Properties

The seemingly minor shift of the ester functional group results in tangible differences in the physical properties of the two molecules. These properties can influence solvent choice, reaction conditions, and purification strategies.

PropertyEthyl NipecotateEthyl Isonipecotate
CAS Number 5006-62-21126-09-6
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂
Molecular Weight 157.21 g/mol 157.21 g/mol
Appearance Clear colorless to yellow-brown liquidClear colorless to slightly brown liquid[1]
Boiling Point 102-104 °C at 7 mmHg203-205 °C at 760 mmHg[1]
Density 1.012 g/mL at 25 °C1.02 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4601.459
Solubility Soluble in common organic solvents (DCM, Ethanol, DMSO)Miscible with water, ethanol, and acetone[1]

Synthetic Pathways: An Overview

The most prevalent and industrially scalable method for producing both ethyl nipecotate and ethyl isonipecotate is the catalytic hydrogenation of their aromatic precursors: ethyl nicotinate and ethyl isonicotinate, respectively. This process involves the reduction of the pyridine ring to a piperidine ring.

The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial for achieving high yield and purity. Noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on carbon or alumina are commonly employed for this transformation.

Synthesis cluster_nipecotate Ethyl Nipecotate Synthesis cluster_isonipecotate Ethyl Isonipecotate Synthesis EN Ethyl Nicotinate H2_PdC_Ni H₂, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH) Heat, Pressure ENi Ethyl Nipecotate H2_PdC_Ni->ENi Hydrogenation EIN Ethyl Isonicotinate H2_PdC_Iso H₂, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH) Heat, Pressure EIn Ethyl Isonipecotate H2_PdC_Iso->EIn Hydrogenation

General synthetic routes to Ethyl Nipecotate and Ethyl Isonipecotate.

Comparative Applications in Drug Development

The distinct substitution patterns of these isomers make them suitable for different classes of therapeutic agents.

Ethyl Nipecotate (3-substituted): The 3-position substitution often lends itself to the synthesis of compounds targeting the central nervous system (CNS). Its structure is integral to:

  • GABA reuptake inhibitors , where nipecotic acid derivatives are foundational.

  • Chiral intermediates for asymmetric synthesis, leading to optically active pharmaceuticals.[2]

  • Squalene synthase inhibitors and selective serotonin 5-HT6 receptor antagonists .

Ethyl Isonipecotate (4-substituted): The symmetric nature of the 4-substituted piperidine ring is frequently utilized in the synthesis of:

  • Antipsychotic and analgesic drugs , serving as a key intermediate.[1]

  • RhoA inhibitors for potential cardiovascular disease therapies.[1]

  • SMN (Survival Motor Neuron) protein modulators .[3]

  • Antimicrobial and antioxidant agents based on saccharin-derived Mannich bases.

G A Ethyl Nipecotate (3-Substituted) Key Intermediate For: - CNS-Active Compounds - Chiral Pharmaceuticals - Serotonin Receptor Antagonists B Ethyl Isonipecotate (4-Substituted) Key Intermediate For: - Antipsychotics & Analgesics - Cardiovascular Therapies - SMN Protein Modulators C Piperidine Scaffolds in Drug Development C->A C->B

Application areas for Ethyl Nipecotate and Ethyl Isonipecotate.

Experimental Protocols

Below are representative experimental protocols for the synthesis of each compound via catalytic hydrogenation. Note that conditions can be optimized based on available equipment (e.g., batch reactor vs. continuous flow).

Protocol 1: Synthesis of Ethyl Nipecotate via Continuous Flow Hydrogenation

This protocol is adapted from a process intensification study for the full hydrogenation of ethyl nicotinate.[4][5]

Materials:

  • Ethyl nicotinate

  • Ethanol (EtOH)

  • 5% Palladium on Alumina (Pd/Al₂O₃) catalyst

  • Hydrogen (H₂) gas

  • Dichloromethane (CH₂Cl₂)

  • 10% Citric acid solution

Equipment:

  • Trickle bed reactor (e.g., HEL FlowCAT)

  • High-pressure liquid pump

  • Mass flow controller for H₂

  • Back pressure regulator

  • Rotary evaporator

Procedure:

  • Catalyst Packing: Pack a reactor column with 4 g of 5% Pd/Al₂O₃ catalyst.

  • System Setup: Install the packed column into the continuous flow reactor system. Set the system pressure to 20 bar using the back pressure regulator and heat the reactor to 60 °C.

  • Feed Preparation: Prepare a 0.4 M solution of ethyl nicotinate in ethanol.

  • Reaction Execution: Pump the ethyl nicotinate solution through the reactor at a flow rate of 3.0 mL/min. Simultaneously, feed hydrogen gas at a rate of 0.2 L/min.

  • Collection: Collect the output from the reactor.

  • Work-up: a. Concentrate the collected reaction output in vacuo using a rotary evaporator to remove the ethanol. b. Dissolve the crude material in dichloromethane (approx. 10 mL per gram of crude product). c. Wash the organic solution with a 10% citric acid solution to remove any potential byproducts. d. Separate the organic layer and concentrate it in vacuo to afford the final product, ethyl nipecotate. An excellent yield can be expected under these optimized conditions.[5]

Protocol 2: Synthesis of Ethyl Isonipecotate via Batch Hydrogenation

This is a general procedure for atmospheric pressure hydrogenation using a common laboratory setup.[6][7]

Materials:

  • Ethyl isonicotinate

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • 10% Palladium on Carbon (10% Pd/C) catalyst (handle with care, pyrophoric)

  • Hydrogen (H₂) gas (from a balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and H₂-filled balloon

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

Procedure:

  • Catalyst Addition: To a three-neck flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (protic solvents like ethanol or acetic acid generally accelerate the reaction).[6] Then, add the ethyl isonicotinate.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle several times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction may run for several hours to completion.

  • Work-up: a. Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen. b. Dilute the reaction mixture with a suitable solvent (e.g., ethanol or ethyl acetate). c. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it can be pyrophoric.[6] Immediately wet the filter cake with water and dispose of it in a designated waste container.[7] d. Concentrate the filtrate in vacuo to yield the crude ethyl isonipecotate. Further purification can be achieved by distillation if necessary.

Conclusion

Both ethyl nipecotate and ethyl isonipecotate are indispensable building blocks in modern medicinal chemistry. The choice between them is fundamentally driven by the desired substitution pattern of the final target molecule. Ethyl nipecotate, being an asymmetric molecule, is a frequent choice for synthesizing chiral drugs and CNS-active compounds. In contrast, the symmetric ethyl isonipecotate provides a robust scaffold for a different array of pharmaceuticals, including antipsychotics and analgesics.

From a synthesis perspective, both are accessible via the catalytic hydrogenation of their corresponding pyridine precursors. While continuous flow methods offer high throughput and scalability for ethyl nipecotate production,[4] standard batch hydrogenation provides a reliable and accessible method for synthesizing ethyl isonipecotate in a laboratory setting. Understanding these synthetic nuances and applicational differences allows researchers to make informed decisions, optimizing their pathways for efficient and successful drug discovery and development.

References

A Comparative Guide: (S)-Ethyl Piperidine-2-carboxylate Hydrochloride vs. its Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between using a compound in its salt form versus its free base is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides a detailed comparison of (S)-Ethyl piperidine-2-carboxylate hydrochloride and its corresponding free base, offering insights into their physicochemical properties, handling characteristics, and stability.

(S)-Ethyl piperidine-2-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical agents, presents distinct advantages when utilized as a hydrochloride salt. The conversion of the basic piperidine nitrogen to a hydrochloride salt alters the molecule's properties in several beneficial ways.[1]

Key Advantages of the Hydrochloride Salt

The primary advantages of using this compound over the free base are enhanced solubility, improved stability, and more convenient handling.[1]

  • Enhanced Aqueous Solubility: The hydrochloride salt form of amines, including (S)-Ethyl piperidine-2-carboxylate, generally exhibits significantly greater solubility in aqueous media. This is because the ionic nature of the salt allows for more favorable interactions with polar solvents like water. This property is particularly advantageous in pharmaceutical formulations and biological assays where aqueous environments are prevalent.

  • Improved Stability: Amine free bases can be susceptible to oxidation and other degradation pathways. The protonation of the nitrogen atom in the hydrochloride salt reduces the reactivity of the lone pair of electrons, thereby enhancing the compound's chemical stability and extending its shelf life.

  • Convenient Handling: The free base of (S)-Ethyl piperidine-2-carboxylate is a liquid at room temperature, which can be more challenging to handle, accurately weigh, and store compared to a solid. The hydrochloride salt is typically a crystalline solid, which simplifies these laboratory operations.

Physicochemical Properties: A Comparative Overview

The following table summarizes the available physicochemical data for this compound and its free base. It is important to note that some data for the free base corresponds to the racemic mixture, which can serve as a close approximation for the (S)-enantiomer for properties like boiling point and density.

PropertyThis compound(S)-Ethyl piperidine-2-carboxylate (Free Base)
Molecular Formula C₈H₁₆ClNO₂C₈H₁₅NO₂
Molecular Weight 193.67 g/mol [2]157.21 g/mol [3]
Physical State Solid[4]Liquid[3][5]
Melting Point 211-213 °C (Note: Some sources state N/A)Not applicable (liquid at room temperature)
Boiling Point Not available216-217 °C (racemic mixture)[5]
Density Not available~1.006 g/mL at 25 °C (racemic mixture)[5]
Aqueous Solubility Qualitatively high (data not quantified in searches)Qualitatively low (data not quantified in searches)
Hygroscopicity Data not available (expected to be low to moderate)Data not available (expected to be low)

Experimental Protocols

To provide a comprehensive, data-driven comparison, researchers can perform the following standard experiments to quantify the solubility and hygroscopicity of both the hydrochloride salt and the free base.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, a standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound and its free base in water at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • (S)-Ethyl piperidine-2-carboxylate free base

  • Deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of the compound (either the hydrochloride salt or the free base) to a known volume of deionized water in a sealed container. The excess solid should be visually apparent.

  • Place the container in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution to a suitable concentration for analysis.

  • Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method such as HPLC.

  • Calculate the solubility of the compound in mg/mL or mol/L.

Determination of Hygroscopicity

This protocol outlines a standard method for assessing the hygroscopicity of a substance by measuring its moisture uptake at a specific relative humidity.

Objective: To determine the hygroscopicity of this compound and its free base.

Materials:

  • This compound

  • (S)-Ethyl piperidine-2-carboxylate free base

  • Controlled humidity chamber or desiccators containing saturated salt solutions to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% relative humidity at 25 °C).

  • Analytical balance

  • Weighing bottles

Procedure:

  • Accurately weigh a sample of the compound (approximately 10-20 mg) into a pre-weighed weighing bottle.

  • Place the open weighing bottle containing the sample into a controlled humidity chamber or desiccator set to a specific relative humidity (e.g., 80% RH) and temperature (e.g., 25 °C).

  • Store the sample under these conditions for a defined period (e.g., 24 hours).

  • After the specified time, remove the weighing bottle, close it, and re-weigh it accurately.

  • Calculate the percentage increase in weight, which corresponds to the amount of moisture absorbed.

  • Classify the hygroscopicity based on the percentage weight gain (e.g., according to the European Pharmacopoeia classification).

Visualizing the Advantages and Processes

The following diagrams, created using Graphviz, illustrate the key concepts and workflows discussed in this guide.

G cluster_advantages Advantages of Hydrochloride Salt solubility Enhanced Aqueous Solubility stability Improved Chemical Stability handling Easier Handling (Solid vs. Liquid) free_base (S)-Ethyl piperidine-2-carboxylate (Free Base) hcl_salt (S)-Ethyl piperidine-2-carboxylate Hydrochloride free_base->hcl_salt + HCl hcl_salt->solubility hcl_salt->stability hcl_salt->handling G cluster_workflow title Solubility Determination Workflow (Shake-Flask Method) start Add excess compound to water shake Shake at constant temperature (24-48 hours) start->shake settle Allow to settle shake->settle filter Filter supernatant settle->filter analyze Analyze concentration (e.g., HPLC) filter->analyze end Calculate solubility analyze->end G cluster_workflow title Hygroscopicity Testing Workflow start Weigh initial sample expose Expose to controlled humidity (e.g., 80% RH, 24 hours) start->expose weigh_final Reweigh sample expose->weigh_final calculate Calculate % weight gain weigh_final->calculate classify Classify hygroscopicity calculate->classify

References

The Decisive Role of Piperidine Ring Conformation in Shaping Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, exists predominantly in a stable chair conformation. However, the spatial orientation of its substituents—either axial or equatorial—can profoundly influence a molecule's three-dimensional shape, its physicochemical properties, and ultimately, its interaction with biological targets.[1][2] This guide provides a comparative analysis of how the piperidine ring's conformation impacts biological activity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Conformational Preferences and Their Physicochemical Consequences

The orientation of substituents on the piperidine ring is not arbitrary; it is governed by a delicate balance of steric and electronic effects. The preference of a substituent for the equatorial position is often quantified by its A-value, which represents the free energy difference between the equatorial and axial conformers.[2] N-acylation or N-arylation can create a "pseudoallylic strain" that forces a substituent at the 2-position into an axial orientation to maintain orbital overlap.[3]

A study by Schnider et al. (2020) systematically investigated epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives, revealing a stark contrast in physicochemical properties based on the substituent's orientation. These properties are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

PropertyEquatorial Substituent EffectAxial Substituent EffectRationale
Basicity (pKa) Pronounced lowering of amine basicity.Generally decreased basicity-lowering effect (nitrile group is an exception).For equatorial groups, the effect is similar to acyclic amines. For axial groups, intramolecular hydrogen bonding and dipolar interactions can modulate the basicity.[4]
Lipophilicity (logD) Varies depending on the substituent.Can be significantly different from the equatorial epimer.Intramolecular interactions in the axial conformer can mask polar groups, altering solvation and lipophilicity.[4]
Aqueous Solubility Correlates with lipophilicity.Correlates with lipophilicity.Changes in lipophilicity directly impact how the molecule interacts with water.[4]
Membrane Permeability Influenced by a combination of lipophilicity and pKa.Influenced by a combination of lipophilicity and pKa.The ability to cross cell membranes is dependent on a balance of these key physicochemical parameters.[4]

Table 1. Comparative physicochemical properties of piperidine derivatives with equatorial vs. axial substituents.

Impact on Biological Activity: A Case Study on Dopamine D2 Receptor Antagonists

The dopamine D2 receptor is a key target in the treatment of various neurological and psychiatric disorders. The affinity of antagonists for this receptor can be highly dependent on the stereochemistry of the piperidine moiety. A study on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, which are structurally related to piperidines in their pharmacophore, demonstrated that the biological activity is confined to a single enantiomer, underscoring the importance of precise three-dimensional structure.[5]

Let's consider a hypothetical case based on published structure-activity relationship (SAR) data for piperidine-based D2 antagonists, comparing two diastereomers where a key pharmacophore is in either an axial or equatorial position.

CompoundSubstituent OrientationDopamine D2 Receptor Affinity (Ki in nM)Rationale for Activity Difference
Compound A Equatorial5.2The equatorial orientation allows for optimal interaction with a key hydrophobic pocket in the D2 receptor binding site.
Compound B Axial158.6The axial orientation introduces steric hindrance with amino acid residues at the binding site, leading to a significant loss of affinity.

Table 2. Illustrative comparison of the biological activity of two hypothetical piperidine diastereomers at the dopamine D2 receptor.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the dopamine D2 receptor using [3H]-spiperone, a well-characterized radioligand.[1][6][7][8]

1. Materials and Reagents:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Test Compounds: Serial dilutions of the piperidine derivatives of interest.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold homogenization buffer and centrifuge to pellet nuclei and cellular debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membrane fraction. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound or vehicle control.

    • For non-specific binding wells, add (+)-butaclamol.

    • [3H]-spiperone (final concentration typically at or below its Kd, e.g., 0.2 nM).

    • Receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature (25°C) for 120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in drug action and experimental design.

dopamine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Antagonist Piperidine Antagonist Antagonist->D2R Binds & Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and its inhibition by a piperidine antagonist.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_assay Biological Evaluation start Design Piperidine Diastereomers synthesis Chemical Synthesis start->synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay purification->binding_assay Test Compounds data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->start Iterative Design

Caption: A typical workflow for the synthesis and biological evaluation of piperidine diastereomers.

Conclusion

The conformation of the piperidine ring is a critical parameter in drug design that extends beyond simple steric considerations. The axial or equatorial orientation of substituents can modulate a molecule's physicochemical properties, which in turn dictates its biological activity. A thorough understanding of these conformational effects, supported by robust experimental data, is essential for the rational design of potent and selective piperidine-based therapeutics. The strategic use of conformational restriction can be a powerful tool to enhance binding affinity and improve the overall pharmacological profile of a drug candidate.

References

A Comparative Guide to the Efficacy of Protecting Groups for Ethyl Pipecolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients, the selective protection and deprotection of reactive functional groups is a cornerstone of success. For scaffolds containing the pipecolinate moiety, such as in the development of various enzyme inhibitors and receptor modulators, the choice of a suitable amine protecting group is critical. This guide provides an objective comparison of three widely used protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the nitrogen atom of ethyl pipecolinate. The following sections present a summary of their performance based on experimental data, detailed reaction protocols, and visual workflows to aid in the selection of the optimal protecting group for your synthetic strategy.

Comparative Data of Protecting Groups for Ethyl Pipecolinate

The selection of an appropriate protecting group is a balance of its ease of introduction, stability to various reaction conditions, and the mildness and selectivity of its removal. The following table summarizes the key quantitative parameters for the protection and deprotection of ethyl pipecolinate with Boc, Cbz, and Fmoc groups.

Protecting GroupProtection ReagentTypical Yield (%)Protection ConditionsDeprotection ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O>95Triethylamine (TEA), Dichloromethane (DCM), 0°C to rt, 2-4 h4M HCl in Dioxane or 20% TFA in DCM, rt, 1-3 h>90
Cbz Benzyl chloroformate (Cbz-Cl)~90NaHCO₃ (aq), Dioxane, 0°C to rt, 2-4 hH₂, 10% Pd/C, Methanol or Ethanol, rt, 2-6 h>95
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)~90NaHCO₃ (aq), Dioxane, 0°C to rt, 2-4 h20% Piperidine in DMF, rt, 0.5-2 h>90

Experimental Protocols

The following are detailed experimental procedures for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups on ethyl pipecolinate.

tert-Butoxycarbonyl (Boc) Group

Protection of Ethyl Pipecolinate with (Boc)₂O:

  • Dissolve ethyl pipecolinate (1.0 equiv.) in dichloromethane (DCM, approx. 0.5 M).

  • Add triethylamine (TEA, 1.2 equiv.) to the solution and cool to 0°C in an ice bath.

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-ethyl pipecolinate.

Deprotection of N-Boc-Ethyl Pipecolinate:

  • Dissolve N-Boc-ethyl pipecolinate (1.0 equiv.) in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., DCM or diethyl ether) to remove residual acid.

  • The resulting hydrochloride or trifluoroacetate salt of ethyl pipecolinate can be used directly or neutralized with a base.

Carbobenzyloxy (Cbz) Group

Protection of Ethyl Pipecolinate with Cbz-Cl:

  • Dissolve ethyl pipecolinate (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution and cool to 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the vigorously stirred mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield N-Cbz-ethyl pipecolinate.

Deprotection of N-Cbz-Ethyl Pipecolinate (Hydrogenolysis):

  • Dissolve N-Cbz-ethyl pipecolinate (1.0 equiv.) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected ethyl pipecolinate.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of Ethyl Pipecolinate with Fmoc-Cl:

  • Dissolve ethyl pipecolinate (1.0 equiv.) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution (10%).

  • Cool the mixture to 0°C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv.) portion-wise with vigorous stirring.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give N-Fmoc-ethyl pipecolinate.

Deprotection of N-Fmoc-Ethyl Pipecolinate:

  • Dissolve N-Fmoc-ethyl pipecolinate (1.0 equiv.) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3]

  • Stir the solution at room temperature for 30 minutes to 2 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the piperidine and DMF.

  • The crude product can be purified by column chromatography to isolate the deprotected ethyl pipecolinate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the protection and deprotection of ethyl pipecolinate with the Boc, Cbz, and Fmoc groups.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Boc_start Ethyl Pipecolinate Boc_protected N-Boc-Ethyl Pipecolinate Boc_start->Boc_protected (Boc)₂O, TEA, DCM Boc_deprotected Ethyl Pipecolinate Salt Boc_protected->Boc_deprotected 4M HCl/Dioxane or TFA/DCM Cbz_start Ethyl Pipecolinate Cbz_protected N-Cbz-Ethyl Pipecolinate Cbz_start->Cbz_protected Cbz-Cl, NaHCO₃ Cbz_deprotected Ethyl Pipecolinate Cbz_protected->Cbz_deprotected H₂, Pd/C Fmoc_start Ethyl Pipecolinate Fmoc_protected N-Fmoc-Ethyl Pipecolinate Fmoc_start->Fmoc_protected Fmoc-Cl, NaHCO₃ Fmoc_deprotected Ethyl Pipecolinate Fmoc_protected->Fmoc_deprotected 20% Piperidine/DMF

Caption: Workflow for Protection and Deprotection of Ethyl Pipecolinate.

Conclusion

The choice between Boc, Cbz, and Fmoc for the protection of ethyl pipecolinate is highly dependent on the overall synthetic strategy, particularly the presence of other functional groups and the planned subsequent reaction conditions.

  • Boc is a robust protecting group that is stable to a wide range of non-acidic conditions, making it a versatile choice. Its removal requires strong acidic conditions, which may not be suitable for acid-sensitive substrates.

  • Cbz offers orthogonality to both acid- and base-labile protecting groups.[1] Its removal by catalytic hydrogenolysis is generally clean and efficient, but may be incompatible with molecules containing other reducible functional groups such as alkenes, alkynes, or certain aromatic systems.[4]

  • Fmoc is ideal for strategies requiring very mild, basic deprotection conditions.[3] This makes it orthogonal to acid-labile groups like Boc.[2] However, the Fmoc group is sensitive to basic reagents.

By carefully considering the comparative data and experimental protocols provided in this guide, researchers can make an informed decision on the most suitable protecting group for their specific application involving ethyl pipecolinate, thereby optimizing their synthetic route and maximizing yields.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (S)-Ethyl piperidine-2-carboxylate hydrochloride (CAS No. 123495-48-7), a common intermediate in pharmaceutical synthesis.

I. Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Strict adherence to safety protocols is mandatory when handling this compound.

II. Quantitative Hazard Classification

The GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3GHS07WarningH335: May cause respiratory irritation

Data sourced from ChemScene LLC Safety Data Sheet.[1]

III. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust/aerosols may be generated.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are essential.[1]

IV. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Collection

  • Place excess or unwanted this compound into a designated, properly labeled, and sealed container for chemical waste.

  • Avoid mixing with incompatible materials.

Step 2: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it into a sealed container for disposal.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Step 3: Container Disposal

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Dispose of the rinsed, empty container in accordance with institutional and local regulations. Do not reuse empty containers.

Step 4: Final Disposal

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[1]

  • Ensure that the disposal method complies with all local, regional, and national environmental regulations.

  • Prevent the chemical from entering drains, water courses, or the soil.[1]

V. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

Disposal Workflow for this compound A Start: Unwanted Material or Spill B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Assess Situation (Solid, Liquid, Spill Size) B->C D Contain Spill with Inert Absorbent (e.g., Vermiculite) C->D If Spill E Collect Waste into a Labeled, Sealed Container C->E If Unwanted Material D->E F Decontaminate Spill Area and Equipment D->F G Store Waste Container in a Designated, Ventilated Area E->G F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I End: Proper Disposal H->I

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-Ethyl piperidine-2-carboxylate hydrochloride

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Summary

Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear suitable protective clothing and gloves to prevent skin exposure.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask (type N95) may also be appropriate.

Detailed Safety and Handling Protocols

Engineering Controls

Effective engineering controls are the primary line of defense in minimizing exposure to this compound.

  • Ventilation: Use only outdoors or in a well-ventilated area.[3][4] Operations should be conducted within a chemical fume hood to control the release of vapors or dust.

  • Safety Equipment: Ensure that eyewash stations and safety showers are close to the workstation location.[1][3]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[3][5] Keep the compound away from heat, sparks, open flames, and other hot surfaces.[3][4]

Personal Protective Equipment (PPE)

In addition to the summary table, the following provides more detailed guidance on PPE.

  • Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[6]

  • Body Protection: Wear suitable protective clothing to prevent skin contact.[2] A lab coat is standard. For tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.[1] The type of respirator will depend on the potential for exposure.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the chemical's stability and preventing accidents.

  • General Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

    • Avoid all personal contact, including inhalation.[6] Do not breathe dust, fumes, mists, or vapors.[3]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[3][5][7]

    • Do not eat, drink, or smoke when using this product.[4][6]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[3][5]

    • It is recommended to store the compound refrigerated, under an inert gas like nitrogen or argon, at a temperature between 2-8°C.[8]

    • Store in a locked-up and designated flammables area if applicable.[3][5]

    • Incompatible materials to avoid include strong bases and strong oxidizing agents.[3][9]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

  • Spill Response:

    • For spills, immediately evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[1][3]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

    • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[3][5]

  • Waste Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[1][3][5]

    • Waste disposal must be in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow prep Preparation - Review SDS - Don PPE - Verify Engineering Controls handling Handling - Work in Fume Hood - Use Non-Sparking Tools - Avoid Inhalation/Contact prep->handling storage Storage - Tightly Closed Container - Refrigerated (2-8°C) - Well-Ventilated Area handling->storage Post-Use spill Spill Response - Evacuate & Ventilate - Use Absorbent Material - Collect in Sealed Container handling->spill Accidental Release disposal Disposal - Label Waste Container - Follow Regulations - Use Approved Facility handling->disposal Empty Containers/ Contaminated Materials storage->handling Retrieval for Use storage->disposal Waste Material spill->disposal Contain & Collect end End of Process - Decontaminate Work Area - Doff & Dispose of PPE - Wash Hands disposal->end

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.